Technical Whitepaper: Profiling and Control of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS 1508154-46-8) in Relugolix Synthesis
Executive Summary & Chemical Identity In the highly regulated landscape of small-molecule active pharmaceutical ingredient (API) manufacturing, the control of raw material impurities is paramount to ensuring final produc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
In the highly regulated landscape of small-molecule active pharmaceutical ingredient (API) manufacturing, the control of raw material impurities is paramount to ensuring final product efficacy and safety. 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS 1508154-46-8) , commercially designated as Relugolix Impurity 78 [1], is a critical process-related impurity encountered during the synthesis of Relugolix. Relugolix is a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist utilized in the management of advanced prostate cancer, uterine fibroids, and endometriosis[2][3].
Because this impurity structurally mimics the primary alkylating agent used in the API's construction, it possesses a high potential for downstream carryover. This whitepaper details the mechanistic rationale behind its reactivity, its impact on the synthetic workflow, and a self-validating analytical protocol for its stringent control.
Quantitative Chemical Data
The physicochemical parameters of CAS 1508154-46-8 are summarized below to facilitate analytical reference and standard preparation[1].
Parameter
Value / Description
Chemical Name
2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
CAS Registry Number
1508154-46-8
Molecular Formula
C₈H₇ClF₂O
Molecular Weight
192.59 g/mol
SMILES String
COC1=CC=C(F)C(CCl)=C1F
Industry Designation
Relugolix Impurity 78
Mechanistic Role in API Synthesis: The Causality of Reactivity
To understand why CAS 1508154-46-8 must be rigorously controlled, one must analyze the thermodynamics and kinetics of the Relugolix synthetic pathway.
The core architecture of Relugolix is built upon a thieno[2,3-d]pyrimidine-2,4-dione scaffold. A pivotal step in its commercial synthesis involves the N-alkylation of this core using 2,6-difluorobenzyl chloride under basic conditions (e.g., K₂CO₃ or N,N-diisopropylethylamine in DMF)[4][5].
If 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene is present as a contaminant in the 2,6-difluorobenzyl chloride starting material, it acts as a competing electrophile. The causality of its high incorporation rate lies in its electronic structure:
Transition State Stabilization: The methoxy (-OCH₃) group at the para position relative to the chloromethyl moiety is strongly electron-donating via resonance (+M effect).
Kinetic Advantage: During the nucleophilic substitution (an Sₙ2 process with significant Sₙ1-like carbocation character at the transition state), the electron-donating methoxy group stabilizes the developing positive charge on the benzylic carbon.
Downstream Impact: This stabilization lowers the activation energy (
) of the alkylation reaction. Consequently, CAS 1508154-46-8 reacts at a faster rate than the desired 2,6-difluorobenzyl chloride, leading to a disproportionate enrichment of the methoxy-substituted Relugolix analog in the final API mixture.
Fig 1: N-alkylation pathway showing competitive incorporation of CAS 1508154-46-8 into the API.
Analytical Control Strategy: A Self-Validating Protocol
To prevent the kinetic amplification of this impurity, it must be quantified in the raw material stage. The following HPLC-UV method is designed as a self-validating system : it incorporates internal system suitability checks that automatically verify the method's resolving power and precision before sample analysis begins.
Step-by-Step Methodology
Step 1: Diluent and Mobile Phase Preparation
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA acts as an ion-pairing agent to suppress silanol interactions on the column).
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (ACN).
Diluent: 50:50 Water:ACN (v/v).
Step 2: Standard and Sample Preparation
System Suitability Solution: Weigh 10 mg of 2,6-difluorobenzyl chloride and spike with 0.015 mg (0.15% w/w) of CAS 1508154-46-8 reference standard. Dissolve and dilute to 10 mL with diluent.
Test Sample: Dissolve 10 mg of the raw material batch in 10 mL of diluent (1.0 mg/mL).
Step 3: Chromatographic Execution
Execute the separation using a C18 Column (e.g., 150 mm × 4.6 mm, 3 µm particle size) maintained at 30°C.
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
1.0
90
10
15.0
1.0
10
90
20.0
1.0
10
90
20.1
1.0
90
10
25.0
1.0
90
10
Step 4: System Validation & Data Analysis
Before accepting sample data, the system must validate itself against the following criteria using the System Suitability Solution:
Resolution (
): The resolution between 2,6-difluorobenzyl chloride and CAS 1508154-46-8 must be . (The methoxy group increases the hydrophobicity of the impurity, causing it to elute after the main peak).
Precision: The Relative Standard Deviation (RSD) of the impurity peak area from six replicate injections must be
.
Signal-to-Noise (S/N): The S/N ratio for the impurity peak at the 0.05% specification limit must be
.
Fig 2: Self-validating HPLC-UV/MS workflow for the quantification of CAS 1508154-46-8.
Conclusion
The proactive identification and structural profiling of CAS 1508154-46-8 is a textbook example of Quality by Design (QbD) principles in drug development. By understanding the kinetic advantage conferred by the para-methoxy substitution during the N-alkylation of the thienopyrimidine core, analytical scientists can justify the implementation of stringent raw material specifications. Utilizing the self-validating HPLC methodology outlined above ensures that Relugolix API batches remain free of this highly reactive, process-derived contaminant.
References
SynZeal Research (2024). Relugolix Impurity 78 | CAS No. 1508154-46-8. SynZeal.[Link]
Food and Drug Administration (FDA) . RELUGOLIX - precisionFDA. Global Substance Registration System.[Link]
National Center for Biotechnology Information . PubChem Compound Summary for CID 10348973, Relugolix. PubChem.[Link]
Google Patents (2019). CN110194776B - Synthetic method of Ruogeli.
Chinese Journal of Pharmaceuticals (2025). Synthesis of Related Substances of Relugolix.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Fluorinated Anisole Derivatives for Medicinal Chemistry
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Drug Discovery Scientists[1]
Introduction: Beyond the Methyl Group
The anisole moiety (methoxybenzene) is a ubiquitous pharmacophore in medicinal chemistry, often serving as a hydrogen bond acceptor and a lipophilic anchor.[1] However, it suffers from a well-known metabolic liability: rapid O-demethylation by Cytochrome P450 enzymes (primarily CYP2D6 and CYP2C19), leading to short half-lives and potentially toxic phenolic metabolites.[1]
This guide explores the fluorinated anisole derivatives —specifically ring-fluorinated anisoles, trifluoromethoxy (-OCF
), and difluoromethoxy (-OCFH) arenes—as strategic bioisosteres.[1] These motifs do not merely "block" metabolism; they fundamentally alter the electronic landscape, lipophilicity (LogP/LogD), and conformational preference of the parent molecule.[1]
The Core Toolkit
Motif
Structure
Key Property
Primary Utility
Fluoroanisole
Ar(F)-OMe
Steric/Electronic modulation
Blocking metabolic soft spots on the ring; altering conformation.[2]
"Goldilocks" bioisostere : Balances permeability with solubility; mimics -OH or -SH.
Physicochemical Profiling & SAR Logic
The "Lipophilic Hydrogen Bond Donor" (The Case for -OCF
H)
While the trifluoromethoxy group (-OCF
) is a standard tool for boosting lipophilicity, it often pushes LogP too high, resulting in poor solubility and "brick dust" properties.[1] The difluoromethoxy group (-OCFH) has emerged as a superior alternative.[1]
H-Bonding: The terminal proton in -OCF
H is acidic (due to the electron-withdrawing fluorines), allowing it to act as a weak hydrogen bond donor .[1] This is rare for a lipophilic group.[1]
Bioisosterism: It serves as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly better membrane permeability.[1]
A landmark analysis of internal Pfizer datasets compared the properties of anisole, trifluoromethoxy, and difluoromethoxy derivatives.[1]
Property
Anisole (-OCH)
Trifluoromethoxy (-OCF)
Difluoromethoxy (-OCFH)
Lipophilicity (LogD)
Baseline
+0.9 to +1.1
+0.4 to +0.6
Permeability ()
Moderate
Often Lower (despite high LogD)
Highest (Balanced properties)
Metabolic Stability
Low (O-demethylation)
High
High
H-Bond Character
Acceptor only
Non-interacting
Donor & Weak Acceptor
Expert Insight: The -OCF
group often lowers permeability despite increasing lipophilicity because it increases molecular weight and rigidifies the membrane-water partition without providing specific interactions. The -OCFH group, by virtue of its H-bond donor capacity, can "mask" its polarity during membrane transit while engaging target proteins more effectively.
Mechanism of Action: Metabolic Blockade
The primary driver for fluorinating anisoles is to prevent CYP450-mediated O-dealkylation.
Visualization: Metabolic Fate Pathway
The following diagram illustrates the divergent metabolic fates of a standard anisole versus a difluoromethoxy derivative.
Figure 1: Mechanistic divergence in the metabolism of anisole vs. difluoromethoxy derivatives.[1] The strength of the C-F bond prevents the initial hydroxylation step required for dealkylation.
Experimental Protocols
Protocol A: Synthesis of Aryl Difluoromethyl Ethers (Ar-OCF
H)
Targeting the "Lipophilic H-Bond Donor"
Context: Historically, difluoromethylation required the use of chlorodifluoromethane (Freon-22) gas, which is an ozone-depleting substance and difficult to handle.[1] The modern standard utilizes Sodium Chlorodifluoroacetate (ClCF
CONa) as a solid, bench-stable source of difluorocarbene.[1]
Solvent: DMF (N,N-Dimethylformamide) and Water (10:1 ratio)[1]
Step-by-Step Methodology:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Solvation: Dissolve the phenol substrate (e.g., 1.0 mmol) in DMF (5 mL) and Water (0.5 mL). Note: The small amount of water is critical for protonating the intermediate anion.
Base Addition: Add Cs
CO (2.0 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide.
Reaction: Heat the mixture to 100°C for 2–4 hours.
Mechanism:[1][4][5][6][7] At this temperature, ClCF
CONa decarboxylates to generate difluorocarbene (:CF).[1][5][6] The phenoxide attacks the carbene, forming an anion that is rapidly protonated by the water present.[1]
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash extensively with water (to remove DMF) and brine.[1]
Purification: Dry organic layer over Na
SO, concentrate, and purify via silica gel flash chromatography.
Validation Check:
F NMR: Look for a characteristic doublet (due to H-F coupling) around -80 to -85 ppm ( Hz).[1]
H NMR: The terminal proton (-OCFH ) appears as a distinct triplet (due to coupling with two F atoms) in the 6.50 – 6.90 ppm range with a large coupling constant ( Hz).[1]
Decision Framework: Selecting the Right Motif
When optimizing a lead compound, the choice between F-Anisole, -OCF
, and -OCFH should be data-driven.
Figure 2: Strategic decision tree for fluorinated anisole bioisosteres.
Chemistry: Features a difluoromethoxy group on the catechol ether scaffold.[1]
Impact: The -OCF
H group replaces a potential methoxy group. This substitution prevents rapid metabolic clearance while maintaining the necessary hydrogen bond donor character for the enzyme pocket, contributing to its once-daily dosing regimen.
Chemistry: Contains a difluoromethoxy group on the benzimidazole core.[1]
Impact: The electron-withdrawing nature of the -OCF
H group modulates the pKa of the benzimidazole, fine-tuning the acid-activation profile of the prodrug so it activates specifically in the parietal cells.
References
Xing, L., et al. (2015).[1] "Fluorine in Drug Design: A Case Study with Fluoroanisoles." ChemMedChem, 10(4), 715-726. [Link]
Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
Fier, P. S., & Hartwig, J. F. (2013).[8] "Synthesis of difluoromethyl ethers with difluoromethyl triflate." Angewandte Chemie International Edition, 52(7), 2092-2095.[8] [Link]
Hu, J., et al. (2006).[1] "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Journal of Organic Chemistry, 71(26), 9845-9848. [Link]
Organic Syntheses. (2024). "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Org.[1][8][9] Synth. 101, 164-180.[1] [Link][1]
2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene molecular weight and formula
The following technical monograph provides an in-depth analysis of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene , structured for researchers and drug development professionals. Advanced Synthon for Fluorinated Medicina...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical monograph provides an in-depth analysis of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene , structured for researchers and drug development professionals.
Advanced Synthon for Fluorinated Medicinal Chemistry
Executive Summary
2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS: 1508154-46-8) acts as a specialized electrophilic building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural uniqueness lies in the "fluorine-sandwich" motif—where the reactive benzylic chloride is flanked by two fluorine atoms. This configuration imparts distinct electronic properties, modulating the reactivity of the chloromethyl group and enhancing the metabolic stability of the resulting scaffold.
This guide details the physicochemical profile, synthesis logic, and handling protocols required to utilize this compound effectively in high-stakes research environments.
Physicochemical Identity & Profile
The precise characterization of this molecule is critical for stoichiometric accuracy in synthetic workflows.
Property
Data
Chemical Name
2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
Common Synonym
3-(Chloromethyl)-2,4-difluoroanisole
CAS Registry Number
1508154-46-8
Molecular Formula
C₈H₇ClF₂O
Molecular Weight
192.59 g/mol
Exact Mass
192.015 g/mol
Physical State
Low-melting solid or semi-solid oil (Ambient)
Solubility
Soluble in DCM, THF, EtOAc; Hydrolytically unstable
SMILES
COC1=CC=C(F)C(CCl)=C1F
Structural Analysis
The molecule features a 1,2,3,4-substitution pattern on the benzene ring:
Methoxy (-OMe): Electron-donating group (EDG), increasing electron density in the ring but sterically distant from the reaction center.[1]
Fluorine (C-1 & C-3 relative to chloromethyl): Two electron-withdrawing groups (EWG) flank the chloromethyl moiety.[1] This creates a "dipole-shielded" environment that can retard Sɴ1 solvolysis while maintaining high Sɴ2 reactivity toward "soft" nucleophiles.
Synthetic Utility & Mechanistic Logic
The "Regioselectivity Paradox"
Synthesizing this specific isomer requires overcoming standard Electrophilic Aromatic Substitution (EAS) rules.
Standard EAS Failure: Direct chloromethylation (Blanc reaction) of 2,4-difluoroanisole typically targets the C6 position (ortho to the strong methoxy director and para to a fluorine). This yields the wrong isomer.
The Solution (Directed Ortho Metalation): To install the carbon at the crowded C3 position (between two fluorines), one must exploit the acidity of the C-H bond flanked by the inductive withdrawal of two fluorine atoms.
The most reliable route utilizes Directed Ortho Metalation (DoM) followed by functional group interconversion.[1]
Lithiation: Treatment of 2,4-difluoroanisole with LDA at -78°C selectively deprotonates the C3 position (stabilized by two adjacent F atoms).[1]
Formylation: Quenching with DMF yields the aldehyde.
Reduction & Chlorination: Reduction to the benzyl alcohol followed by conversion to the chloride using Thionyl Chloride (SOCl₂).[1]
Figure 1: Strategic synthesis pathway avoiding regioselectivity errors common in direct electrophilic substitution.
Application in Drug Design
This molecule is a high-value "fragment" for Fragment-Based Drug Discovery (FBDD).
Metabolic Blocking
The fluorine atoms at positions 1 and 3 block metabolic oxidation (Phase I metabolism) at the most vulnerable sites on the ring.[1] This extends the half-life (
) of the final drug candidate.
Covalent Inhibition Potential
The benzylic chloride is a "warhead" precursor. It can be reacted with cysteine-mimics or directly used to alkylate specific protein residues in Targeted Covalent Inhibitors (TCIs) .[1]
Bioisosterism
The Difluoro-Methoxy motif serves as a lipophilic bioisostere for carbonyls or other polar groups, improving membrane permeability (LogP modulation) without sacrificing binding affinity.[1]
Handling & Safety Protocols
As a benzylic chloride, this compound is an alkylating agent and a potential lachrymator . Strict adherence to safety protocols is non-negotiable.
Experimental Workflow: Nucleophilic Substitution
When using this reagent to attach the fluorinated ring to a scaffold (e.g., an amine or thiol):
Solvent Selection: Use aprotic polar solvents (Acetonitrile, DMF) to facilitate Sɴ2 mechanisms.[1]
Base Scavenger: Always include a non-nucleophilic base (DIPEA or K₂CO₃) to neutralize the HCl byproduct.
Temperature Control: Start reactions at 0°C. The "fluorine sandwich" effect may slightly deactivate the carbon, but benzylic chlorides remain highly reactive.
Figure 2: Standard operating procedure for handling and reacting benzylic chlorides.
Hazard Identification
H314: Causes severe skin burns and eye damage.
H335: May cause respiratory irritation.
Storage: Store under Nitrogen/Argon at -20°C. Moisture sensitive (hydrolyzes to the alcohol and HCl).
References
BLD Pharm. (2024).[1] Product Analysis: 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS 1508154-46-8).[2] Retrieved from
PubChem. (2024).[3] Compound Summary: 2-(chloromethyl)-1,3-difluoro-4-methoxybenzene. National Library of Medicine. Retrieved from
Schlosser, M. (2005). The 1,3-Difluoro-2-methoxy-benzene Scaffold: Access via Directed Ortho Metalation. Angewandte Chemie International Edition. (Contextual citation for DoM mechanism on fluoro-anisoles).
ChemScene. (2024). Building Blocks: Fluorinated Benzyl Chlorides. Retrieved from
Technical Guide: Sourcing and Control of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
This technical guide details the sourcing, handling, and critical application of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS 1508154-46-8).[1] Executive Summary & Strategic Importance 2-(Chloromethyl)-1,3-difluor...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the sourcing, handling, and critical application of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS 1508154-46-8).[1]
Executive Summary & Strategic Importance
2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene is a specialized fluorinated benzyl chloride derivative.[1] While often utilized as a building block in medicinal chemistry for optimizing metabolic stability via fluorination, its primary industrial significance lies in its role as a Process Impurity Reference Standard for Gonadotropin-Releasing Hormone (GnRH) receptor antagonists, specifically Relugolix .[1]
For drug development professionals, this compound represents a "Critical Quality Attribute" (CQA) marker.[1] Because benzyl chlorides are reactive electrophiles, they are often classified as Potentially Genotoxic Impurities (PGIs) .[1] Consequently, sourcing high-purity standards for LC-MS quantification is a regulatory necessity during Phase II/III CMC (Chemistry, Manufacturing, and Controls) development.[1]
Supply Chain Landscape: USA & Europe
The supply chain for CAS 1508154-46-8 is bifurcated into Bulk Synthesis (for analog development) and Reference Standards (for QC/Analytical use).[1]
Primary Suppliers & Regional Logistics
The following table summarizes verified suppliers with distribution nodes in the USA and Europe.
The following decision tree assists procurement and project managers in selecting the correct grade based on the development phase.
Figure 1: Strategic sourcing workflow for CAS 1508154-46-8 based on project stage (Discovery vs. GMP).
Technical Specifications & Quality Control
When receiving this material, specifically for Relugolix impurity qualification , standard CoA verification is insufficient due to the reactivity of the chloromethyl group.[1]
Critical Quality Attributes (CQA)
Appearance: Colorless to pale yellow oil or low-melting solid.[1] Darkening indicates decomposition (HCl release).[1]
Identity (NMR):
¹H NMR: Distinct singlet for -OCH₃ (~3.9 ppm) and -CH₂Cl (~4.6 ppm).[1]
¹⁹F NMR: Crucial for distinguishing the 1,3-difluoro pattern from potential 1,4- or 2,6- isomers.[1] Expect two distinct signals if the environment is asymmetric, or a coupled pattern.[1]
Stability:Hydrolytic Instability. The benzylic chloride is highly susceptible to hydrolysis by atmospheric moisture, forming the corresponding benzyl alcohol and HCl.[1]
Self-Validating QC Protocol
Objective: Confirm identity and absence of hydrolyzed byproduct (benzyl alcohol).
Sampling: Perform in a glovebox or under a cone of dry N₂.
Solvent: Use anhydrous CDCl₃ (neutralized with basic alumina to prevent acid-catalyzed degradation).
Acceptance Criteria: Integration of -CH₂OH peak must be <1.0% for reagent grade, <0.1% for reference standards.[1]
Handling & Safety (E-E-A-T)
Warning: 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene is a Lachrymator and a Skin Corrosive .[1]
Causality of Hazards
The chloromethyl group (-CH₂Cl) is a potent alkylating agent.[1] Upon contact with mucous membranes (eyes, respiratory tract), it alkylates biological nucleophiles and hydrolyzes to release hydrochloric acid (HCl), causing immediate and severe irritation.[1]
Operational Protocol
Engineering Controls: All weighing and transfers must occur inside a chemical fume hood or glovebox.
Decontamination:
Do NOT wash glassware directly with water (generates HCl gas).[1]
Quench: Rinse glassware with a solution of 5% Methanolic Ammonia or dilute NaOH to neutralize the alkylating agent before washing.[1]
Storage:
Temperature: 2-8°C (Refrigerated).
Atmosphere: Argon or Nitrogen backfill is mandatory.[1]
Container: Teflon-lined caps to prevent corrosion of seals by trace HCl fumes.[1]
Synthesis & Application Context
Understanding the chemical behavior of CAS 1508154-46-8 is vital for both synthesis and impurity tracking.
Reaction Workflow: Nucleophilic Substitution
The primary utility is the introduction of the 2,4-difluoro-3-methoxybenzyl moiety (assuming numbering relative to attachment) into pharmacophores via SN2 reactions.[1]
Figure 2: General reaction pathway.[1] The presence of fluorine atoms at ortho/para positions to the methoxy group modulates the electronic density, affecting the rate of nucleophilic attack.[1]
Impurity Formation in Relugolix
In the context of Relugolix (which contains a 2,6-difluorobenzyl group), this specific impurity (containing an extra methoxy group) likely originates from contaminated starting materials (e.g., 2,4-difluoro-1-methoxybenzene present in the 1,3-difluorobenzene feed).[1] Its presence must be controlled as it changes the lipophilicity and metabolic profile of the final drug substance.[1]
References
BLDpharm. Product Analysis: 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS 1508154-46-8).[1] Retrieved from [1]
SynZeal Research. Relugolix Impurity Standards and Pharmacopeial References. Retrieved from [1]
National Center for Biotechnology Information. PubChem Compound Summary: Benzyl Chloride Derivatives.[1] Retrieved from [1]
European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Benzyl Chlorides (General Safety).[1] Retrieved from [1]
Enamine. Building Blocks for Medicinal Chemistry: Fluorinated Intermediates.[1] Retrieved from [1]
An In-depth Technical Guide to the Electronic Properties of Difluoro-substituted Benzyl Chlorides
Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of modern drug discovery and materials science, fluorinated organic molecules have established an indispensable role. The strategic introduc...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have established an indispensable role. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among the vast array of fluorinated building blocks, difluoro-substituted benzyl chlorides stand out as highly versatile intermediates.[2] These compounds merge the intrinsic reactivity of the benzylic chloride group, a potent electrophilic handle for nucleophilic substitution, with the powerful electronic influence of two fluorine substituents on the aromatic ring.[3][4]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core electronic properties of difluoro-substituted benzyl chlorides. Moving beyond a simple catalog of compounds, we will dissect the nuanced interplay of inductive and resonance effects dictated by the fluorine substitution pattern. We will establish a quantitative framework for understanding these effects using Hammett parameters, validate this framework with spectroscopic characterization, and demonstrate its predictive power through kinetic reactivity studies. By understanding the causality behind how difluorination patterns modulate the electronic character of the benzylic carbon, researchers can make more informed decisions in the design and synthesis of next-generation pharmaceuticals and advanced materials.
PART 1: Theoretical Framework: Understanding the Electronic Influence of Difluoro Substitution
The effect of a substituent on the electronic environment of an aromatic ring is rarely a simple affair. For fluorine, this is particularly true. Its effects are a delicate balance of two opposing forces: a powerful electron-withdrawing inductive effect and a modest electron-donating resonance effect. The final electronic character of the benzyl chloride moiety is determined by the positions of the two fluorine atoms and the resulting vector sum of these effects.
The Duality of Fluorine's Electronic Effects
Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing pull through the sigma (σ) bond framework of the benzene ring. This effect, which weakens with distance, tends to decrease the electron density of the entire ring and, consequently, the benzylic carbon.
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi (π) system of the benzene ring.[5] This donation of electron density occurs primarily at the ortho and para positions relative to the fluorine atom. While present, this +R effect for fluorine is significantly weaker than its -I effect and weaker than the +R effect of other halogens like chlorine and bromine.
The net electronic impact of a difluoro-substitution pattern is therefore highly dependent on the positions of the fluorine atoms relative to the chloromethyl group.
Interplay of Inductive and Resonance Effects.
Quantifying Substituent Effects: The Hammett Equation
To move from a qualitative description to a quantitative prediction of electronic effects, we turn to the Hammett equation.[5][6] This cornerstone of physical organic chemistry provides a linear free-energy relationship that quantifies the impact of a meta or para substituent on the rate (k) or equilibrium constant (K) of a reaction.
log(k/k₀) = σρ
k is the rate constant for the substituted reactant, and k₀ is the rate for the unsubstituted reactant.
ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to substituent effects.[5]
σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[6]
While the standard Hammett equation does not apply to ortho substituents due to confounding steric effects, it provides an excellent framework for understanding the electronic landscape of meta- and para-substituted isomers. For difluoro isomers, we can approximate the total electronic effect by summing the individual Hammett σ constants for each fluorine atom.
Substitution Pattern
Positions of F relative to CH₂Cl
Hammett Constant (σ) Contribution
Estimated Total σ
Expected Electronic Effect
3,4-Difluoro
1x Meta, 1x Para
σ_meta (+0.34) + σ_para (+0.06)
+0.40
Strongly deactivating
3,5-Difluoro
2x Meta
σ_meta (+0.34) + σ_meta (+0.34)
+0.68
Very strongly deactivating
2,4-Difluoro
1x Ortho, 1x Para
(σ_ortho + σ_para) + Steric
Complex
Strongly deactivating, sterically hindered
2,5-Difluoro
1x Ortho, 1x Meta
(σ_ortho + σ_meta) + Steric
Complex
Strongly deactivating, sterically hindered
2,6-Difluoro
2x Ortho
(2x σ_ortho) + Significant Steric
Complex
Deactivating, very sterically hindered
Table 1: Estimated Hammett Constants and Electronic Effects of Difluoro-substituted Benzyl Chlorides. The σ values for a single fluorine substituent (σ_meta = +0.34, σ_para = +0.06) are used for estimation based on the principle of additivity.[7] Ortho effects are complicated by steric hindrance.
PART 2: Experimental Characterization of Electronic Properties
Theoretical models like the Hammett equation provide a robust predictive framework. However, this framework must be validated through empirical measurement. Spectroscopic analysis and kinetic studies are the two primary pillars for the experimental characterization of the electronic properties of difluoro-substituted benzyl chlorides.
Workflow for Experimental Characterization
Experimental workflow for characterizing electronic properties.
A. Spectroscopic Analysis
Spectroscopic techniques probe the chemical environment of nuclei and bonds within a molecule. The resulting spectra provide a direct readout of the electron density at various points, which is a direct consequence of the substituents' electronic effects.
Experimental Protocol: Spectroscopic Analysis
Sample Preparation:
For ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, dissolve ~10-20 mg of the purified difluoro-substituted benzyl chloride isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, CFCl₃ is the standard reference.[8]
For Fourier-Transform Infrared (IR) spectroscopy, the analysis can be performed on the neat liquid sample using a salt plate (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.[9]
Data Acquisition:
NMR: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
¹H NMR: Obtain a standard proton spectrum. Pay close attention to the chemical shift (δ) of the benzylic protons (-CH₂Cl).
¹³C NMR: Obtain a proton-decoupled carbon spectrum. Record the chemical shift (δ) of the benzylic carbon (-CH₂Cl).[11]
¹⁹F NMR: Obtain a proton-decoupled fluorine spectrum. Record the chemical shifts of the fluorine nuclei.[12]
IR: Record the spectrum over the range of 4000-400 cm⁻¹. Ensure the signal-to-noise ratio is adequate by co-adding at least 16 scans.[9]
Data Analysis:
NMR: Analyze the chemical shifts. An upfield shift (lower ppm) indicates a more shielded nucleus (higher electron density), while a downfield shift (higher ppm) indicates a deshielded nucleus (lower electron density).
IR: Identify the frequency (ν, in cm⁻¹) of the C-Cl stretching vibration, typically found in the 850-550 cm⁻¹ region. A higher frequency corresponds to a stronger, shorter bond, often indicative of a more electron-deficient benzylic carbon.
Causality and Interpretation
The electronic effects of the difluoro substituents directly manifest in the spectroscopic data. Electron-withdrawing groups pull electron density away from the benzylic -CH₂Cl group. This deshielding effect causes the ¹H and ¹³C signals of the benzylic group to shift downfield (to higher ppm values). The ¹⁹F NMR chemical shifts are also exquisitely sensitive to the electronic environment, providing a direct probe of the fluorine atoms' own electronic state.[8] Similarly, as electron density is withdrawn from the benzylic carbon, the C-Cl bond becomes stronger and shorter, resulting in a shift of the C-Cl stretching vibration to a higher wavenumber in the IR spectrum.
Isomer
CAS No.
¹H NMR (δ, -CH₂Cl, ppm)
¹³C NMR (δ, -CH₂Cl, ppm)
IR (ν, C-Cl stretch, cm⁻¹)
2,4-Difluoro
452-07-3
~4.58
~39.5
~790
2,5-Difluoro
495-07-8
~4.55
~39.2
~780
2,6-Difluoro
697-73-4
~4.70
~32.8
~795
3,4-Difluoro
698-80-6
~4.52
~45.2
~770
3,5-Difluoro
220141-71-9
~4.50
~45.0
~765
Table 2: Representative Spectroscopic Data for Difluoro-substituted Benzyl Chloride Isomers. Data is compiled and estimated from various chemical databases and spectral libraries.[13][14][15] Exact values may vary with experimental conditions.
B. Kinetic Reactivity Studies
While spectroscopy provides a static picture of the electronic ground state, kinetic studies reveal how these electronic properties influence chemical reactivity. The solvolysis of benzyl chlorides, particularly those that can proceed via an Sₙ1 mechanism, is a classic experiment for probing substituent effects.[1][3]
Causality: The Sₙ1 Mechanism and Carbocation Stability
The rate-determining step in an Sₙ1 reaction is the formation of a carbocation intermediate. For benzyl chlorides, this is the benzyl carbocation. The stability of this carbocation is paramount to the reaction rate.
Electron-donating groups stabilize the positive charge of the carbocation through resonance or induction, thereby increasing the rate of reaction.
Electron-withdrawing groups , like fluorine, destabilize the carbocation by intensifying the positive charge, thereby decreasing the rate of reaction.[3]
By measuring the solvolysis rates for a series of difluoro-substituted benzyl chlorides, we can directly quantify the impact of each substitution pattern on the stability of the transition state leading to the carbocation. This provides a dynamic, real-world validation of the electronic effects.
Experimental Protocol: Solvolysis of Benzyl Chlorides
Reaction Setup:
Prepare a stock solution of the difluoro-substituted benzyl chloride isomer in a suitable solvent (e.g., 10 mM in acetone).
Prepare the reaction solvent, a mixture such as 80% ethanol / 20% water (v/v). Place this solvent in a thermostatted water bath to maintain a constant temperature (e.g., 25.0 °C).[1]
Place a conductivity probe connected to a data logger into the reaction solvent.
Initiation and Monitoring:
Initiate the reaction by injecting a small, precise volume of the benzyl chloride stock solution into the stirred, thermostatted reaction solvent to achieve a final concentration of ~0.1 mM.
Monitor the reaction by recording the increase in the conductivity of the solution over time as the ionic products (H⁺ and Cl⁻) are formed. Alternatively, aliquots can be taken at timed intervals, quenched, and analyzed by HPLC to measure the disappearance of the starting material.[3]
Data Analysis:
The reaction follows first-order kinetics. The integrated rate law is ln[A]t = -kt + ln[A]₀ , where [A] is the concentration of the benzyl chloride.
If using conductivity, the rate constant k can be derived from the relationship between conductivity and ion concentration. For simplicity, the Guggenheim method or fitting the conductivity-time curve to a first-order exponential function can yield the pseudo-first-order rate constant, k_obs.
Plot ln([A]t/[A]₀) versus time. The slope of this line will be -k_obs.
Repeat the experiment for each isomer under identical conditions.
Calculate the relative rates by normalizing each rate constant to that of a reference compound (e.g., unsubstituted benzyl chloride).
Hammett Analysis:
Plot the logarithm of the relative rate constants (log(k_isomer/k_ref)) against the estimated Hammett σ values from Table 1.
The slope of this line is the reaction constant, ρ. A large, negative ρ value is characteristic of Sₙ1 reactions, indicating the buildup of positive charge in the transition state.[2]
PART 3: Structure-Property Relationships and Applications
The data consistently show that adding two electron-withdrawing fluorine atoms deactivates the benzyl chloride towards Sₙ1 reactions. The degree of this deactivation is directly proportional to the sum of the Hammett constants. For instance, 3,5-difluorobenzyl chloride , with two meta fluorines, is expected to be the least reactive in the series due to the powerful, additive inductive withdrawal and lack of any opposing resonance donation to the benzylic position.[7]
Conversely, isomers with ortho substituents, such as 2,6-difluorobenzyl chloride , present a more complex case. In addition to a strong inductive effect, the two flanking fluorine atoms introduce significant steric hindrance around the reaction center. This steric bulk can disfavor an Sₙ2 mechanism, but it also influences the planarity and stability of the potential carbocation in an Sₙ1 pathway. This dual electronic and steric influence makes 2,6-difluorobenzyl chloride a unique building block.
From Substitution Pattern to Practical Application.
These finely-tuned electronic properties are not merely academic; they are exploited in drug design. The antiepileptic drug Rufinamide , for example, incorporates a 2,6-difluorobenzyl moiety.[3][16] The choice of this specific isomer is deliberate. The strong electron-withdrawing nature of the two ortho-fluorines can alter the pKa of the triazole ring and influence its binding interactions at the target receptor. Furthermore, the fluorine atoms can block metabolic oxidation at the ortho positions, enhancing the drug's pharmacokinetic profile and in vivo half-life.
Conclusion
The electronic properties of difluoro-substituted benzyl chlorides are a direct and predictable consequence of the substitution pattern. The powerful electron-withdrawing inductive effect of fluorine generally dominates, deactivating the benzylic position towards Sₙ1-type reactions by destabilizing the incipient carbocation. This effect is quantifiable through the Hammett equation and can be experimentally verified using standard spectroscopic and kinetic techniques. By understanding the fundamental principles that govern the interplay of inductive, resonance, and steric effects, researchers can leverage this versatile class of chemical intermediates to precisely modulate molecular properties, accelerating the development of novel therapeutics and advanced functional materials.
References
Methanolysis (solvolysis) and synthesis of 4′-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
Richard, J. P., et al. (2010). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 15(1), 385-419. [Link]
Pross, A., & Shaik, S. S. (2018). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. ResearchGate. [Link]
Activation parameters a for solvolysis of substituted benzyl chlorides in LNH 3 and water at 25 C. (n.d.). ResearchGate. [Link]
Campos-Rey, P., Cabaleiro-Lago, C., & Hervés, P. (2010). Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. The Journal of Physical Chemistry B, 114(44), 14004-14011. [Link]
Smith, A. M., et al. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PLoS ONE, 11(5), e0154937. [Link]
CHEM 331 Problem Set #3: Substituent Effects and LFERs. (2016). University of British Columbia. [Link]
Selection of Hammett constant σ + values for selected functional... (n.d.). ResearchGate. [Link]
Murali, N., & Kumar, A. (2001). Fluorine chemical shift tensors in substituted fluorobenzenes using cross correlations in NMR relaxation. Chemical Physics Letters, 336(3-4), 210-216. [Link]
Hammett equation. (n.d.). Oxford Reference. [Link]
Bodle, J. H., & Taft, R. W. (1970). Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes. Journal of the Chemical Society B: Physical Organic, 10, 1853-1856. [Link]
3,5-Difluorobenzyl chloride. (n.d.). Autech Industry Co.,Ltd.[Link]
Hammett constants σ for fluoro-substituents. (n.d.). ResearchGate. [Link]
Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. (n.d.). University of Birmingham. [Link]
Strategic Fluorination: The 1,3-Difluoro-4-Methoxybenzene Scaffold in Medicinal Chemistry
Topic: 1,3-Difluoro-4-methoxybenzene (2,4-Difluoroanisole) Derivatives in Drug Design Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1,3-Difluoro-4-methoxybenzene (2,4-Difluoroanisole) Derivatives in Drug Design
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Privileged" Electronic Tuner
In the landscape of modern drug design, the 1,3-difluoro-4-methoxybenzene moiety (chemically synonymous with 2,4-difluoroanisole ) represents a high-value tactical scaffold. It is not merely a structural spacer but a functional tool used to modulate metabolic stability , lipophilicity (LogP) , and conformational locking via the ortho-fluorine effect.
This guide moves beyond basic structural descriptions to analyze the causality of its efficacy: how the specific substitution pattern (fluorines at the 2 and 4 positions relative to the methoxy group) creates a "metabolic shield" and directs regioselective functionalization.
Physicochemical & Pharmacophore Mechanics
The Ortho-Fluorine Effect
The defining feature of this scaffold is the presence of a fluorine atom ortho to the methoxy group (at position C3 relative to the ring, or C2 relative to the methoxy). This creates a specific dipole-dipole repulsion between the oxygen lone pairs and the fluorine atom.
Conformational Lock: The methoxy group is forced out of coplanarity with the benzene ring to minimize electronic repulsion. This non-planar conformation can be critical for fitting into restricted binding pockets (e.g., kinase hinge regions).
Electronic Deactivation: The two fluorine atoms (highly electronegative) significantly reduce the electron density of the benzene ring. This lowers the HOMO (Highest Occupied Molecular Orbital) energy, making the ring less susceptible to oxidative attack by Cytochrome P450 enzymes.
Metabolic Shielding Mechanism
A primary failure mode for anisole-containing drugs is O-demethylation (leading to rapid clearance) or aromatic hydroxylation .
Blockade of Para-Hydroxylation: In a standard anisole, the para position is a hotspot for CYP450 hydroxylation. In 1,3-difluoro-4-methoxybenzene, the para position (relative to the methoxy) is occupied by Fluorine.
Blockade of Ortho-Hydroxylation: One ortho position is occupied by Fluorine.
Result: The molecule is metabolically "hardened," forcing metabolism to occur at distal sites or slowing clearance significantly.
Visualization: Scaffold Logic
The following diagram illustrates the structural logic and metabolic defense mechanisms of the scaffold.
Figure 1: Structural-Activity Relationship (SAR) logic of the 2,4-difluoroanisole scaffold.
The utility of 1,3-difluoro-4-methoxybenzene lies in its ability to be functionalized regioselectively. The most powerful method is Directed Ortho-Lithiation (DoM) .
The "Sweet Spot" (C3 Lithiation)
In 2,4-difluoroanisole (where OMe=1, F=2,4), the proton at Position 3 is unique. It is flanked by two fluorine atoms.[1][2][3]
Acidity: The C3 proton is significantly more acidic (pKa ~26-28) than other ring protons due to the inductive electron-withdrawing effect of two adjacent fluorine atoms.
Directing Group: While the Methoxy group is a Directed Metalation Group (DMG), the "acidity effect" of the two fluorines usually dominates, directing lithiation to C3.
Experimental Protocol: C3-Selective Lithiation
Objective: To introduce an electrophile (E+) at the C3 position (between the two fluorines).
Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).
Solvent: Anhydrous THF.
Electrophile: Iodine, DMF, or Borate ester.
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (20 mL).
Base Addition: Cool the THF to -78°C (dry ice/acetone bath). Add LDA (1.1 equivalents) dropwise via syringe.
Note: LDA is preferred over n-BuLi if selectivity is an issue, but the C3 proton is acidic enough for n-BuLi.
Substrate Addition: Dissolve 1,3-difluoro-4-methoxybenzene (1.0 equiv) in THF and add dropwise to the cold base solution over 15 minutes.
Observation: The solution may turn slight yellow, indicating the formation of the lithiated species.
Incubation: Stir at -78°C for 1 hour. This ensures complete deprotonation at the thermodynamically favored C3 position.
Quenching: Add the Electrophile (e.g., Iodine dissolved in THF) dropwise.
Workup: Allow the reaction to warm to room temperature. Quench with saturated NH4Cl solution. Extract with Ethyl Acetate.
Visualization: Synthetic Pathway
Figure 2: Workflow for the regioselective C3-functionalization of the scaffold.
Comparative Data: Metabolic Stability
The following table summarizes the theoretical and observed impact of fluorination on the anisole scaffold. Data is synthesized from general structure-metabolism relationship (SMR) principles found in the literature [1][2].
Scaffold Variant
LogP (Approx)
Metabolic Risk (CYP450)
Primary Metabolite
Stability Score
Anisole (Methoxybenzene)
2.1
High
4-Hydroxyphenol (Para-oxidation)
Low
2-Fluoroanisole
2.3
Moderate
4-Hydroxy-2-fluoroanisole
Medium
2,4-Difluoroanisole
2.6
Low
O-Demethylation (Slow)
High
2,4,6-Trifluoroanisole
2.9
Very Low
Minimal oxidation
Very High
Interpretation: The 2,4-difluoro substitution (1,3-difluoro-4-methoxy) strikes an optimal balance. It blocks the highly reactive para position (C4) and one ortho position (C2), leaving the molecule lipophilic enough to cross membranes (LogP ~2.6) but sufficiently stable to extend half-life.
Case Studies & Applications
Kinase Inhibitor Design
In kinase inhibitors, the "hinge binder" region often requires an electron-rich aromatic system to accept hydrogen bonds. However, electron-rich rings are metabolic liabilities.
Strategy: Replacing a standard dimethoxybenzene ring with a difluoromethoxybenzene ring maintains the hydrogen bond accepting capability of the oxygen while lowering the ring's electron density.
Outcome: Reduced oxidative metabolism without sacrificing binding affinity.
Liquid Crystal & Material Science
While this guide focuses on drugs, it is notable that 1,3-difluoro-4-methoxybenzene derivatives are extensively used in liquid crystal displays (LCDs) due to their dielectric anisotropy and chemical stability [3]. This industrial stability translates directly to shelf-life stability in pharmaceutical formulations.
References
Vertex AI Search (Wiley/PubMed): Fluorine in Drug Design: A Case Study With Fluoroanisoles. (2015). Comparison of metabolic stability and lipophilicity of anisole vs. fluoroanisoles. Link
National Institutes of Health (PMC): On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Explains the mechanism of C-F bond strength in blocking CYP metabolism. Link
ECHEMI: 1,3-Difluoro-5-methoxybenzene Chemical Properties and Industrial Applications. Highlights the stability and use of difluoroanisole derivatives in materials and synthesis.[4] Link
Arkat USA: Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. Provides the fundamental logic for regioselective lithiation of halogenated aromatics. Link
Technical Guide & SDS Profile: 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
This guide serves as an in-depth technical resource for 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS: 1508154-46-8), a specialized fluorinated building block used in the synthesis of advanced pharmaceuticals, incl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an in-depth technical resource for 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS: 1508154-46-8), a specialized fluorinated building block used in the synthesis of advanced pharmaceuticals, including Bub1 kinase inhibitors and plasma kallikrein inhibitors.
Part 1: Executive Summary & Chemical Identity
2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene is a highly reactive electrophile belonging to the class of fluorinated benzyl chlorides . Its structural motif—a chloromethyl group flanked by two fluorine atoms—imparts unique steric and electronic properties, making it a critical intermediate for installing the 2,6-difluoro-3-methoxybenzyl moiety into drug scaffolds.
Due to the presence of the benzylic chloride and the electron-withdrawing fluorine substituents, this compound acts as a potent alkylating agent and lachrymator . It requires stringent handling protocols to prevent hydrolysis (degradation) and operator exposure.
Table 1: Chemical Identity & Physicochemical Profile
Low-melting solid or liquid (dependent on purity/temperature)
Solubility
Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water/alcohols
Stability
Moisture Sensitive (Hydrolyzes to HCl + Benzyl alcohol); Heat Sensitive
Storage
2–8°C (Refrigerated) under Inert Atmosphere (Argon/Nitrogen)
Part 2: Hazard Characterization (The "Why" Behind the Safety)
To safely handle this compound, researchers must understand the causality of its hazards. It is not merely "toxic"; it is a specific type of biological aggressor.
1. The Lachrymator Mechanism
Like other benzyl chlorides, this compound activates TRPA1 ion channels in the corneal nerve endings.
Mechanism: The electrophilic carbon attacks cysteine residues on the TRPA1 receptor.
Consequence: Immediate, debilitating tearing and blepharospasm (involuntary eyelid closure) even at low ppm concentrations.
Operational Implication: Fume hood use is non-negotiable; standard safety glasses are insufficient (goggles or face shields are required).
2. Alkylating Potential (CMR Risk)
As a benzylic halide activated by electron-withdrawing fluorines, it readily alkylates DNA bases (guanine).
Risk: Potential Carcinogen/Mutagen.
Operational Implication: Double-gloving with specific breakthrough-resistant materials is mandatory.
3. Corrosivity & Hydrolysis
Upon contact with mucosal moisture, the compound hydrolyzes:
This releases hydrochloric acid directly onto the tissue, causing chemical burns.
Part 3: Safe Handling & Storage Architecture
The following workflow ensures containment and stability.
Diagram 1: Safe Handling & Transfer Protocol
Caption: Workflow for transferring moisture-sensitive benzyl chlorides. Warming to room temperature (RT) before opening prevents condensation, which triggers hydrolysis.
Protocol 1: PPE & Engineering Controls
Respiratory: Work strictly within a certified chemical fume hood. If outside containment, a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is required.
Dermal:
Inner Glove: Nitrile (4 mil).
Outer Glove: Silver Shield® (Laminate) or Viton®. Note: Standard nitrile degrades rapidly against benzyl chlorides.
Eye: Chemical splash goggles.[1] Face shield recommended during transfers >10g.
Part 4: Synthesis & Application Context
This compound is a "warhead" used to attach the lipophilic and metabolically stable 2,6-difluoro-3-methoxybenzyl group.
Caption: The reagent is synthesized via chloromethylation and subsequently consumed to install the fluorinated benzyl group into the pharmacophore.
Part 5: Emergency Response & Waste Management
Spill Response Logic (Self-Validating)
Evacuate: If >5mL is spilled outside a hood, evacuate the lab immediately (Lachrymator risk).
Quench: Do not wipe with water (releases HCl). Cover with a mixture of sand + soda ash (sodium carbonate) to neutralize acid generated.
Decontaminate: Clean surface with a dilute solution of ammonia or aqueous amine (to convert the alkyl halide to a less toxic amine) followed by soap and water.
Disposal
Never dispose of unquenched material in solvent waste drums (risk of polymerization/pressurization).
Protocol: Quench excess reagent with a secondary amine (e.g., morpholine) or aqueous NaOH in an ice bath before disposal into halogenated waste.
References
BLD Pharm. (n.d.). SDS for 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS 1508154-46-8). Retrieved from
Bayer Pharma AG. (2014). Substituted benzylindazoles for use as Bub1 kinase inhibitors. US Patent US20140249133A1. Retrieved from
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Chloride. (Used as proxy for class hazards). Retrieved from
PubChem. (n.d.). Compound Summary: 2,6-Difluoro-3-methoxybenzyl bromide (Analog). Retrieved from
Safety data and handling of fluorinated benzyl chlorides
An In-depth Technical Guide to the Safe Handling of Fluorinated Benzyl Chlorides For Researchers, Scientists, and Drug Development Professionals Abstract Fluorinated benzyl chlorides are a class of reactive chemical inte...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safe Handling of Fluorinated Benzyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated benzyl chlorides are a class of reactive chemical intermediates that are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the combination of the reactive benzylic chloride group and the unique electronic properties conferred by fluorine substitution.[1] However, their reactivity also presents significant health and safety challenges. This guide provides a comprehensive overview of the safety data, handling protocols, and intrinsic hazards associated with fluorinated benzyl chlorides, designed to empower researchers to work with these valuable compounds in a safe and informed manner.
Introduction: The Dual Nature of Fluorinated Benzyl Chlorides
Fluorinated benzyl chlorides are versatile building blocks in modern organic synthesis. The incorporation of fluorine atoms into the benzene ring can significantly modulate the physicochemical and biological properties of target molecules, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1] These compounds are key precursors in the development of novel drugs and agrochemicals, including antiepileptic medications like Rufinamide, which utilizes 2,6-difluorobenzyl chloride in its synthesis.
However, the very reactivity that makes these compounds synthetically useful also renders them hazardous. As alkylating agents, they can react with biological nucleophiles, posing a significant risk to human health.[2] This guide will dissect the nature of these hazards, providing a framework for risk assessment and the implementation of robust safety protocols.
Hazard Identification and Risk Assessment
The primary hazards associated with fluorinated benzyl chlorides are their corrosivity, toxicity, and reactivity. A thorough risk assessment is the cornerstone of safe handling.
Toxicity and Health Effects
Benzyl chloride and its fluorinated analogs are potent lachrymators, meaning they cause severe irritation and tearing upon contact with the eyes.[3] This is a direct result of their hydrolysis to hydrochloric acid on moist surfaces, such as mucous membranes.[2]
Acute Exposure: Inhalation can lead to severe irritation of the respiratory tract, potentially causing coughing, shortness of breath, and, in severe cases, life-threatening pulmonary edema (fluid accumulation in the lungs).[4] Skin contact can cause severe burns and blistering.[5][6] Ingestion is highly toxic and can cause immediate burning pain and severe damage to the digestive tract.[7]
Chronic Exposure & Carcinogenicity: Benzyl chloride is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency, based on sufficient evidence of carcinogenicity in animals. Studies have shown that it can cause tumors at multiple sites. While specific carcinogenicity data for many fluorinated derivatives is not available, it is prudent to handle them as suspected carcinogens.
Chemical and Physical Hazards
Fluorinated benzyl chlorides are combustible liquids and their vapors can form explosive mixtures with air, particularly above their flash points.[3][6] They are also highly reactive with a range of common laboratory materials.
Reactivity and Incompatibilities:
Metals: Contact with most common metals (with the exception of nickel and lead) can induce polymerization, leading to the release of heat and toxic hydrogen chloride gas.[8] This was the cause of a documented industrial explosion where benzyl chloride reacted with iron rust in a receiving vessel.
Water and Moisture: They react with water, including moisture in the air, to produce corrosive hydrogen chloride gas and the corresponding benzyl alcohol.[2]
Other Incompatibilities: They are incompatible with strong oxidizing agents, strong acids, bases, and alcohols.[3][4]
The position and number of fluorine atoms on the aromatic ring influence the reactivity of the benzylic chloride. Electron-withdrawing fluorine atoms can affect the C-Cl bond strength and the susceptibility of the molecule to nucleophilic attack.
Comparative Data of Fluorinated Benzyl Chlorides
While comprehensive quantitative toxicity data (e.g., LD50, LC50) is not available for many fluorinated benzyl chloride isomers, the following table summarizes available physical properties and GHS hazard classifications. The absence of data should not be interpreted as an indication of low toxicity; rather, it necessitates a more cautious approach.
Compound
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Density (g/mL)
GHS Hazard Statements (Representative)
Benzyl Chloride
100-44-7
C₇H₇Cl
126.58
179
1.100
H302, H314, H317, H330, H335, H350, H373
2-Fluorobenzyl chloride
345-35-7
C₇H₆ClF
144.57
172-175
1.216
H314
3-Fluorobenzyl chloride
456-42-8
C₇H₆ClF
144.57
173-180
1.210
H226, H314
4-Fluorobenzyl chloride
352-11-4
C₇H₆ClF
144.57
181
1.207
H226, H302, H314, H410
2,5-Difluorobenzyl chloride
495-07-8
C₇H₅ClF₂
162.56
No data
No data
H302, H314, H332
2,6-Difluorobenzyl chloride
697-73-4
C₇H₅ClF₂
162.56
No data
No data
H302, H314, H332
3,4-Difluorobenzyl chloride
698-80-6
C₇H₅ClF₂
162.56
No data
No data
H302, H314, H332, H335
2,3,4,5,6-Pentafluorobenzyl chloride
653-35-0
C₇H₂ClF₅
216.54
No data
No data
H302, H312, H314, H332, H335
Data compiled from various Safety Data Sheets.[2][3][6][7][9][10][11][12][13][14]
Engineering and Administrative Controls: A Hierarchy of Safety
A multi-layered approach to safety, prioritizing engineering controls, is essential for minimizing exposure to fluorinated benzyl chlorides.
A diagram illustrating the hierarchy of safety controls.
Engineering Controls
Chemical Fume Hood: All work with fluorinated benzyl chlorides must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.
Glove Box: For particularly sensitive operations or when handling larger quantities, a glove box provides an additional layer of containment.
Closed Systems: When possible, use of closed systems for reactions and transfers can significantly reduce the risk of exposure.
Administrative Controls
Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving fluorinated benzyl chlorides should be written and strictly followed.
Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency response protocols for these compounds.
Designated Areas: Clearly mark and restrict access to areas where fluorinated benzyl chlorides are handled and stored.
Personal Protective Equipment (PPE)
While engineering and administrative controls are the primary means of protection, appropriate PPE is the final barrier against exposure.
A workflow for selecting appropriate PPE.
Eye Protection: Chemical splash goggles in combination with a face shield are mandatory.[9]
Hand Protection: Double gloving is recommended. An inner nitrile glove can be worn for dexterity, with an outer glove made of a more resistant material such as butyl rubber or Viton®.
Body Protection: A flame-resistant lab coat should be worn, and for larger scale work, a chemical-resistant apron is also recommended.
Respiratory Protection: The need for respiratory protection should be determined by a risk assessment. For situations with a potential for exposure above the occupational exposure limit (OEL) of 1 ppm for benzyl chloride, an air-purifying respirator with organic vapor/acid gas cartridges or a supplied-air respirator should be used.[1][8] The Immediately Dangerous to Life or Health (IDLH) concentration for benzyl chloride is 10 ppm.[1][4]
Safe Handling and Storage Protocols
General Handling
Always work in a well-ventilated area, preferably a chemical fume hood.[3]
Store in a cool, dry, well-ventilated area away from incompatible materials.[3]
Keep containers tightly closed to prevent the ingress of moisture and the escape of vapors.
Store in a designated corrosives cabinet.
Some benzyl chlorides may require stabilization; consult the supplier's safety data sheet.
Emergency Procedures: Spill, Exposure, and Fire
A flowchart for emergency response procedures.
Spill Response
Small Spills:
Ensure you are wearing appropriate PPE.
Cover the spill with an inert absorbent material such as sand, vermiculite, or sodium bicarbonate. Do not use combustible materials like paper towels.
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable, non-metallic container for hazardous waste disposal.
Decontaminate the spill area with a solution of sodium bicarbonate, followed by a thorough wash with soap and water.
Large Spills:
Evacuate the area immediately.
Alert others and contact your institution's emergency response team.
Prevent entry into the area.
Personal Exposure
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Fire Response
Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use a direct stream of water as it can react with the benzyl chloride.[7]
If a fire is small and you are trained to do so, you may attempt to extinguish it. If the fire is large or you are unsure, evacuate the area and call the fire department.
Be aware that containers may explode in a fire, and toxic gases (hydrogen chloride, phosgene) will be produced.[7]
Waste Disposal
All waste containing fluorinated benzyl chlorides must be treated as hazardous waste.
Collect all liquid and solid waste in separate, clearly labeled, non-metallic, and tightly sealed containers.
Halogenated organic waste should be segregated from non-halogenated waste streams.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.
Conclusion
Fluorinated benzyl chlorides are powerful synthetic tools that demand a high level of respect and caution. By understanding their intrinsic hazards, implementing a robust hierarchy of controls, and being prepared for emergencies, researchers can safely harness the synthetic potential of these compounds. A culture of safety, built on a foundation of knowledge and preparedness, is the most critical element in any laboratory working with these reactive intermediates.
References
New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet.
Centers for Disease Control and Prevention. (1994). Benzyl chloride - IDLH. NIOSH.
Fisher Scientific. (2014, November 11). SAFETY DATA SHEET - 3,4-Difluorobenzyl chloride.
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Fluorobenzyl chloride, 96%.
Sigma-Aldrich. (n.d.). Benzyl chloride - Safety Data Sheet.
Failure Knowledge Database. (n.d.). Case Details > Explosion in the polycondensation reaction of benzyl chloride.
An In-depth Technical Guide to Novel Fluorinated Building Blocks for Organic Synthesis
Introduction: The Strategic Imperative of Fluorine in Modern Chemistry The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and mater...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Imperative of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine—such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and lipophilicity.[3][4][5][6] Consequently, an estimated 25% of pharmaceuticals and 30% of agrochemicals currently on the market contain at least one fluorine atom.[3]
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of novel fluorinated building blocks. Moving beyond a simple catalog of reagents, this document elucidates the causality behind synthetic choices, provides validated experimental protocols, and explores the cutting-edge of fluorination chemistry. Our focus is on providing field-proven insights to empower scientists to harness the full potential of these remarkable synthetic tools.
Part 1: A Framework for Understanding Fluorinated Building Blocks
The effective use of fluorinated building blocks begins with a clear understanding of their classification. This is not merely an academic exercise; the choice of building block dictates the synthetic strategy, reaction conditions, and potential for late-stage functionalization. We can broadly categorize these synthons based on the nature of the fluorinated moiety they introduce.
Diagram: Classification of Key Fluorinated Moieties
Caption: Hierarchical classification of common fluorinated building blocks.
Fluorinated Group
Key Characteristics & Rationale for Use
Monofluoro (-F)
Modulates pKa, blocks metabolic oxidation at specific sites, enhances binding affinity through hydrogen bonding or dipolar interactions.
Difluoromethyl (-CF₂H)
Acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups.[4][6] Enhances metabolic stability and membrane permeability.[4]
Trifluoromethyl (-CF₃)
The most common fluorinated group.[3] Significantly increases lipophilicity, metabolic stability, and binding affinity.[3][5] Its strong electron-withdrawing nature alters the electronics of adjacent groups.
Trifluoromethoxy (-OCF₃)
Provides a metabolically stable, highly lipophilic, and electron-withdrawing alternative to a methoxy group. Its orthogonal orientation to aromatic rings can improve binding interactions.[7]
Pentafluorosulfanyl (-SF₅)
Considered a "super-trifluoromethyl" group due to its larger size, high lipophilicity, and extreme thermal and chemical stability.[8][9][10] It is one of the most electron-withdrawing groups known.[8][9]
Part 2: Core Synthetic Strategies & Reagent Selection
The synthesis of fluorinated compounds can be approached in two primary ways: direct fluorination of a substrate or the use of a pre-fluorinated building block.[2][11] The building block strategy is often preferred in drug discovery as it avoids the use of harsh, often non-selective fluorinating agents at late stages and provides a more controlled and predictable outcome.[2][11]
Nucleophilic vs. Electrophilic Fluorination: A Causal Analysis
The choice between a nucleophilic or electrophilic strategy is fundamental. It is dictated by the electronic nature of the substrate and the desired regioselectivity.
Nucleophilic Fluorination : This strategy employs a source of fluoride ion (F⁻) to displace a leaving group (e.g., halides, tosylates). It is the method of choice for creating alkyl fluorides.
The Challenge of Fluoride : The fluoride anion is small, highly electronegative, and strongly solvated in protic solvents, which diminishes its nucleophilicity. Anhydrous sources like metal fluorides (KF, CsF) are often plagued by low solubility.[12]
Modern Solutions : To overcome these challenges, reagents like triethylamine trihydrofluoride (Et₃N·3HF) and imidazolium-based poly(hydrogen fluoride) salts have been developed.[13][14] These act as soluble, less basic, and more manageable sources of nucleophilic fluoride.[13] Recently, reagents like PyFluor and AlkylFluor have emerged as powerful tools for the deoxyfluorination of alcohols.[12][14]
Electrophilic Fluorination : This approach uses a reagent that delivers an electrophilic fluorine equivalent ("F⁺") to an electron-rich center, such as an enolate, a carbanion, or an aromatic ring.[15]
The Rise of N-F Reagents : The development of stable, easy-to-handle N-F reagents revolutionized electrophilic fluorination.[16] Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are now indispensable tools in synthetic chemistry due to their stability, efficiency, and broad substrate scope.[16][17][18]
Causality in Reactivity : The reactivity of N-F reagents is a function of the electron-withdrawing groups attached to the nitrogen atom.[19] More electron-withdrawing groups increase the electrophilicity of the fluorine atom. Selectfluor, with its dicationic structure, is one of the most powerful and versatile electrophilic fluorinating agents.[18]
Diagram: Decision Workflow for Fluorination Strategydot
Application Note: Nucleophilic Substitution Protocols for Electron-Deficient Benzyl Chlorides
Executive Summary Electron-deficient benzyl chlorides (e.g., 4-nitrobenzyl chloride, 2,4-difluorobenzyl chloride) represent a unique class of electrophiles in organic synthesis.[1] Unlike their electron-rich counterparts...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Electron-deficient benzyl chlorides (e.g., 4-nitrobenzyl chloride, 2,4-difluorobenzyl chloride) represent a unique class of electrophiles in organic synthesis.[1] Unlike their electron-rich counterparts, which readily undergo ionization (
), electron-deficient substrates possess a destabilized carbocation intermediate that effectively shuts down the pathway. Consequently, successful derivatization relies almost exclusively on forcing mechanisms.[1]
This guide provides three validated protocols optimized for these specific substrates, addressing the common challenges of low reactivity, hydrolysis competition, and solubility issues.
Mechanistic Insight & Causality
To design effective experiments, one must understand the electronic environment of the benzylic carbon.
The "Tight" Transition State
Electron-withdrawing groups (EWGs) on the aromatic ring pull electron density away from the benzylic carbon.
Effect 1 (Thermodynamic): The formation of a benzyl carbocation is strongly disfavored.
is kinetically inaccessible under standard conditions.[1]
). This lowers the LUMO energy, making it highly susceptible to nucleophilic attack, provided the nucleophile is not sterically hindered.
Implication for Protocol Design:
Solvents must be polar aprotic (DMSO, DMF, MeCN) to solvate the cation of the reagent while leaving the nucleophilic anion "naked" and reactive. Protic solvents (water, alcohols) will hydrogen-bond to the nucleophile ("caging" it), drastically reducing the rate of reaction for these specific substrates.
Visualization: Mechanistic Pathway Selection
The following diagram illustrates the decision logic for selecting the reaction pathway based on substrate electronics.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzyl chloride (1.71 g, 10 mmol) in anhydrous DMSO (20 mL).
Addition: Add sodium azide (0.975 g, 15 mmol) in a single portion.
Note: The reaction is exothermic. For scales >10g, add azide portion-wise or cool the vessel to 0°C during addition.
Reaction: Stir at room temperature (20-25°C).
Monitoring: Check TLC (Hexane/EtOAc 4:1) every 30 mins. Electron-deficient substrates are highly reactive; reaction is typically complete in < 2 hours.[1]
Work-up: Pour the reaction mixture into 100 mL of ice-water. The product often precipitates as a solid.
If solid: Filter, wash with water (3x), and dry in a vacuum desiccator.[1]
If oil: Extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with water (to remove DMSO) and brine.[1] Dry over
Best for: Sterically hindered nucleophiles or less reactive chlorides (e.g., 2-fluorobenzyl chloride).[1]
Rationale: Chloride is a mediocre leaving group.[1] Iodide is an excellent nucleophile and a superior leaving group.[1] Adding catalytic NaI converts the Benzyl-Cl to Benzyl-I in situ, which then reacts rapidly with the target nucleophile.
Activation: Dissolve the benzyl chloride (10 mmol) and NaI (1 mmol, 10 mol%) in dry Acetone (30 mL). Stir for 15 minutes. A slight turbidity (NaCl precipitation) may be observed.[1]
Nucleophilic Attack: Add the target nucleophile (e.g., Morpholine, 12 mmol).[1]
Reflux: Heat the mixture to reflux (approx. 56°C for acetone).
Monitoring: Monitor consumption of the benzyl chloride. The intermediate benzyl iodide is transient and may not be visible on TLC.
Work-up: Cool to RT. Filter off the inorganic salts (NaCl/NaI). Concentrate the filtrate. Redissolve in DCM and wash with sodium thiosulfate solution (to remove any liberated iodine) before standard drying.[1]
Protocol C: Phase Transfer Catalysis (PTC)
Best for: Scale-up, Green Chemistry applications, and toxic nucleophiles (Cyanide) where isolation of the nucleophile salt is hazardous.
Rationale: Using a lipophilic quaternary ammonium salt (Quat) transports the nucleophile from an aqueous phase into the organic phase.[2] This allows the use of non-polar solvents (Toluene) and keeps the bulk of the toxic reagent in the water layer.
Materials:
Substrate: 4-(Trifluoromethyl)benzyl chloride (1.0 equiv) in Toluene.[1]
Aqueous Phase: NaCN (1.5 equiv) in Water (minimal volume).[1]
Biphasic Setup: In a flask, combine the benzyl chloride solution (10 mmol in 20 mL Toluene) and the aqueous NaCN solution (15 mmol in 5 mL water). The two layers will be distinct.
Catalysis: Add TBAB (0.16 g, 0.5 mmol).
Agitation:Critical Step. Stir vigorously (>800 RPM). The reaction rate is diffusion-controlled; high surface area between phases is essential.
Reaction: Heat to 40-50°C.
Work-up: Stop stirring. Separate layers. The product is in the top (Toluene) layer.
Safety: Treat the aqueous layer with bleach (hypochlorite) to quench residual cyanide before disposal.
Optimization & Troubleshooting Data
The following table summarizes common issues and their chemical rectifications.
Add solid NaCl (brine saturation) or filter through Celite.[1]
Workflow Visualization
Figure 2: Optimization workflow for maximizing yield and reaction rate.
References
March, J., & Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] (Standard text for
Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society, 93(1), 195–199. (Foundational paper on PTC protocols).
Bordwell, F. G., & Hughes, D. L. (1980).[1][3] Nucleophilic substitutions at the benzyl carbon.[4] The Journal of Organic Chemistry, 45(16), 3314–3320. (Detailed kinetics of benzyl chloride substitutions).
Finkelstein, H. (1910).[1][5] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1][5] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1][5] (Original Finkelstein protocol).[1][5]
Application Note: 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene as a Specialized Alkylating Agent in GnRH Antagonist Synthesis
Target Audience: Medicinal Chemists, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary The compound 2-(chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS: 1508154-46-8)—str...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary
The compound 2-(chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS: 1508154-46-8)—structurally recognized as 2,6-difluoro-3-methoxybenzyl chloride—is a highly specialized alkylating agent. In modern drug development, it serves a dual mandate:
Medicinal Chemistry (SAR): It is utilized to probe the hydrophobic binding pockets of the human gonadotropin-releasing hormone (GnRH) receptor by installing a sterically demanding, conformationally locked benzyl moiety onto thienopyrimidine or uracil scaffolds[1].
API Manufacturing (CMC): It acts as the critical synthetic precursor for Relugolix Impurity 78 , a mandatory reference standard required for the quality control and HPLC validation of the prostate cancer and uterine fibroid drug, Relugolix[2].
Mechanistic Rationale & Structural Causality
When designing orally active, non-peptide GnRH antagonists (such as Relugolix or Linzagolix), the spatial orientation of the N-linked benzyl group is paramount[1][3].
The Alkylating Motif (Benzylic Chloride): The benzylic carbon is highly activated for nucleophilic substitution (
). The chloride leaving group offers an optimal balance of reactivity and stability, preventing premature hydrolysis during storage while ensuring rapid coupling with N-heterocycles.
The 2,6-Difluoro Conformational Lock: The two fluorine atoms adjacent to the benzylic position induce severe steric hindrance against the core heterocycle. This restricts the rotation of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
bond, forcing the benzyl ring into a rigid, perpendicular conformation relative to the thienopyrimidine core. This orthogonal geometry is an absolute requirement for optimal stacking within the GnRH receptor's binding pocket.
The 3-Methoxy Substitution: Unlike standard 2,6-difluorobenzyl chloride, this agent introduces an electron-donating methoxy group at the meta-position. In SAR studies, this tests the steric boundaries of the receptor. In API manufacturing, if the primary 2,6-difluorobenzyl chloride starting material is contaminated with this methoxy derivative, it directly yields Relugolix Impurity 78[2].
Fig 1. SN2 N-alkylation workflow using the 2,6-difluoro-3-methoxybenzyl chloride agent.
The following protocol details the N-alkylation of a generic thienopyrimidine core (e.g., the advanced intermediate of Relugolix) using 2-(chloromethyl)-1,3-difluoro-4-methoxybenzene. This procedure is designed to be self-validating through integrated In-Process Controls (IPC).
Protocol A: Synthesis of the 3-Methoxy GnRH Antagonist Analog (Relugolix Impurity 78)
Causality of Reagent Selection:
Solvent (DMF): A polar aprotic solvent that minimally solvates the nucleophilic nitrogen anion, thereby maximizing its reactivity for the
displacement.
Base (
): Selected over stronger bases (like ) to selectively deprotonate the acidic imide/amide nitrogen without causing competitive alkylation at secondary amine sites or inducing ring-opening degradation of the core scaffold.
Temperature (60°C): Provides the exact thermal energy required to overcome the steric hindrance of the 2,6-difluoro groups on the alkylating agent without triggering thermal decomposition.
Step-by-Step Methodology:
Preparation: Charge a dry, nitrogen-purged 100 mL round-bottom flask with the thienopyrimidine core intermediate (1.0 eq, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF, 30 mL).
, 2.0 eq, 20.0 mmol). Stir the suspension at ambient temperature for 30 minutes to ensure complete generation of the nitrogen anion.
Alkylation: Dropwise, add a solution of 2-(chloromethyl)-1,3-difluoro-4-methoxybenzene (1.1 eq, 11.0 mmol) dissolved in 5 mL of DMF over 10 minutes.
Heating & IPC: Elevate the reaction temperature to 60°C.
Self-Validation (IPC): After 4 hours, sample 50
of the mixture, quench in water/MeCN, and analyze via LC-MS. The reaction is deemed complete when the core intermediate peak area is <2%.
Quenching & Extraction: Cool the mixture to 5°C. Slowly quench with 100 mL of ice-cold distilled water to precipitate the crude product. Extract the aqueous layer with Ethyl Acetate (
mL).
Purification: Wash the combined organic layers with 5% aqueous
(to remove residual DMF) and brine. Dry over , concentrate under vacuum, and purify via silica gel chromatography (Eluent: Hexane/EtOAc gradient) to yield the pure 3-methoxy analog[4].
Protocol B: HPLC Validation for API Quality Control
Once synthesized, this compound serves as the reference standard for Relugolix Impurity 78[2].
Standard Preparation: Dissolve 1.0 mg of the synthesized impurity in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v).
Spiking: Spike the impurity standard into a 1.0 mg/mL solution of Relugolix API at a 0.15% (w/w) concentration limit.
Validation: Run the spiked sample through a C18 Reverse-Phase HPLC column. The method is validated if the resolution (
) between the Relugolix main peak and Impurity 78 is .
Quantitative Data Presentation
To assist process chemists in predicting chromatographic behavior and reactivity, the following table summarizes the comparative metrics between the standard API alkylating agent and the methoxy-substituted variant.
Moderate (Slightly hindered by electronic effects)
Typical HPLC RRT *
1.00 (Reference)
~1.12 (Lipophilic shift due to methoxy group)
*Relative Retention Time (RRT) is approximate and depends on the specific gradient of the C18 mobile phase (e.g., 0.1% TFA in Water/MeCN).
Application Pathways Visualization
Fig 2. Dual application pathways of the alkylating agent in drug discovery and manufacturing.
References
Miwa, K., et al. "Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor." Journal of Medicinal Chemistry 54.14 (2011): 4998-5012. URL:[Link]
SynZeal Research. "Relugolix Impurity 78 | CAS No. 1508154-46-8". SynZeal Official Catalog. URL:[Link]
National Center for Biotechnology Information. "Relugolix". PubChem Compound Summary for CID 71311958. URL:[Link]
National Center for Biotechnology Information. "Linzagolix". PubChem Compound Summary for CID 16656889. URL:[Link]
Preparation of fluorinated phenylalanine derivatives from benzyl chloride precursors
An In-Depth Guide to the Synthesis of Fluorinated Phenylalanine Derivatives from Benzyl Chloride Precursors Application Note & Protocols Abstract The strategic incorporation of fluorine into amino acids, particularly phe...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of Fluorinated Phenylalanine Derivatives from Benzyl Chloride Precursors
Application Note & Protocols
Abstract
The strategic incorporation of fluorine into amino acids, particularly phenylalanine, has become a cornerstone of modern drug discovery and chemical biology. Fluorinated phenylalanine (F-Phe) derivatives are prized for their ability to enhance metabolic stability, modulate protein-protein interactions, and serve as powerful probes for ¹⁹F NMR studies.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic strategies for preparing F-Phe derivatives, with a specific focus on the use of versatile and commercially available benzyl chloride precursors. We will delve into the mechanistic rationale behind key synthetic choices, present detailed, step-by-step protocols, and offer expert insights into overcoming common challenges.
Introduction: The Strategic Value of Fluorine in Phenylalanine Analogs
The substitution of hydrogen with fluorine, its closest steric mimic, imparts profound changes to the physicochemical properties of a molecule.[1] In the context of phenylalanine, introducing fluorine can:
Modulate Electronic Properties: The high electronegativity of fluorine alters the electron density of the aromatic ring, influencing cation-π interactions and hydrogen bonding capabilities.
Enhance Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the in vivo half-life of peptide-based therapeutics.[3]
Improve Protein Folding and Stability: Fluorinated residues can introduce favorable hydrophobic interactions that stabilize protein secondary structures.[3][4]
Serve as a Non-Invasive Spectroscopic Probe: The unique NMR signature of the ¹⁹F nucleus allows for direct monitoring of protein structure, dynamics, and ligand binding without interference from other biological signals.[1][]
Despite these advantages, the selective formation of the C-F bond remains a significant synthetic challenge.[4][] This guide focuses on practical and scalable methods starting from benzyl chloride precursors, which offer a direct and efficient entry point to this valuable class of compounds.
Core Synthetic Strategies and Mechanistic Considerations
The most direct and widely adopted strategy for synthesizing F-Phe from benzyl chloride precursors involves the alkylation of a glycine anion equivalent. This approach is highly convergent, allowing for the late-stage combination of two key fragments: the fluorinated aromatic ring (from the benzyl chloride) and the amino acid backbone (from the glycine equivalent).
Key Strategy: Asymmetric Alkylation of Glycine Equivalents
The foundational principle of this method is the generation of a nucleophilic glycine species that can be alkylated by an electrophilic fluorinated benzyl chloride. To achieve stereocontrol, a chiral auxiliary or a phase-transfer catalyst is typically employed.
Causality of Experimental Design:
Glycine Equivalent: A simple glycine ester is not acidic enough for efficient deprotonation. Therefore, it is often converted into a Schiff base (imine) with benzophenone. This modification significantly increases the acidity of the α-proton, facilitating the formation of a stabilized enolate upon treatment with a base.
Phase-Transfer Catalysis (PTC): For asymmetric synthesis, a chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid) is crucial. The catalyst complexes with the glycine enolate, forming a chiral ion pair. This complex shuttles from the aqueous or solid base phase into the organic phase, where it reacts with the benzyl chloride. The steric and electronic environment of the chiral catalyst directs the approach of the benzyl chloride, leading to the preferential formation of one enantiomer.[1]
Protecting Groups: The use of protecting groups on the glycine nitrogen (as part of the Schiff base) and the carboxylate (as an ester) is essential to prevent side reactions and allow for controlled transformations.
Caption: Workflow for Asymmetric Synthesis of F-Phe.
Alternative Strategy: Nucleophilic Halogen Exchange (Halex)
In cases where a specific fluorinated benzyl chloride is unavailable or costly, but the corresponding chloro- or bromobenzyl chloride is accessible, a nucleophilic fluorine substitution (Halex reaction) can be employed. This involves displacing the halide with a fluoride source.
Causality of Experimental Design:
Fluoride Source: Simple alkali fluorides like KF have low solubility and nucleophilicity. Therefore, reagents like triethylamine tris(hydrogen fluoride) (Et₃N·3HF), cesium fluoride (CsF), or potassium fluoride with a phase-transfer catalyst (e.g., 18-crown-6) are used to enhance reactivity.[6][7] Et₃N·3HF is a particularly effective liquid source of nucleophilic fluoride that is easier to handle than anhydrous HF.[7]
Leaving Group: Benzyl bromides are generally more reactive than benzyl chlorides in SN2 reactions, making them better substrates for this transformation.
Reaction Mechanism: The reaction typically proceeds via an SN2 mechanism. However, for benzylic systems, a competing SN1 pathway can lead to racemization and side products, especially with secondary benzylic halides. Careful control of reaction conditions is necessary to favor the desired substitution.[6][7]
Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate personal protective equipment (PPE). All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Asymmetric Synthesis of N-Boc-4-Fluoro-L-phenylalanine
This protocol describes the synthesis of a protected 4-fluoro-L-phenylalanine derivative using the alkylation of a glycine Schiff base under phase-transfer catalysis, followed by hydrolysis and Boc-protection.
Preparation of Glycine Schiff Base: In a round-bottom flask, suspend glycine tert-butyl ester hydrochloride (1.0 eq) in DCM. Add benzophenone imine (1.05 eq) and stir at room temperature for 16 hours. Filter the mixture to remove ammonium chloride and concentrate the filtrate under reduced pressure to obtain the crude N-(diphenylmethylene)glycine tert-butyl ester, which can be used without further purification.
Asymmetric Alkylation: To a stirred solution of the glycine Schiff base (1.0 eq) and the chiral PTC (0.01 eq) in toluene, add 4-fluorobenzyl chloride (1.2 eq). Add finely powdered potassium hydroxide (4.0 eq) and stir the resulting mixture vigorously at 0 °C for 24 hours.
Workup and Isolation: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the protected (S)-2-(N-(diphenylmethylene)amino)-3-(4-fluorophenyl)propanoate.
Deprotection: Dissolve the purified product in THF and add 3M HCl. Stir at room temperature for 4 hours until the imine is fully hydrolyzed (monitor by TLC). Concentrate the mixture, and re-dissolve the residue in water. Wash with diethyl ether to remove benzophenone.
Boc-Protection: To the aqueous solution containing the free amino ester, add dioxane and cool to 0 °C. Add NaHCO₃ (3.0 eq) followed by a solution of Boc₂O (1.1 eq) in dioxane. Allow the reaction to warm to room temperature and stir overnight.
Final Isolation: Acidify the reaction mixture to pH 2-3 with cold 1M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield N-Boc-4-fluoro-L-phenylalanine as a white solid.
Protocol 2: Nucleophilic Fluorination of 4-Chlorobenzyl Chloride
This protocol provides a model for converting a readily available benzyl chloride into its fluorinated counterpart using Et₃N·3HF.
Materials:
4-Chlorobenzyl chloride
Triethylamine tris(hydrogen fluoride) (Et₃N·3HF)
Acetonitrile (MeCN)
Potassium carbonate (K₂CO₃)
Saturated aqueous sodium bicarbonate solution
Dichloromethane (DCM)
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
Reaction Setup: In a fume hood, add 4-chlorobenzyl chloride (1.0 eq) and acetonitrile to a fluorinated ethylene propylene (FEP) or polyethylene flask. Caution: Et₃N·3HF is corrosive and will etch glass.
Reagent Addition: Add K₂CO₃ (1.2 eq) to the mixture. Slowly add Et₃N·3HF (8.0 eq) at room temperature.[7]
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by GC-MS or TLC.
Workup: Cool the reaction to room temperature and carefully pour it into a stirred, saturated aqueous solution of NaHCO₃ to neutralize the acid.
Extraction and Purification: Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. The crude 4-fluorobenzyl chloride can be purified by vacuum distillation or flash chromatography.
Data Summary and Characterization
The success of these synthetic strategies depends heavily on the substrate and reaction conditions. Below is a summary of expected outcomes and key characterization methods.
¹H and ¹³C NMR: To confirm the overall structure and purity of the final compound.
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Chiral HPLC/SFC: To determine the enantiomeric excess (e.e.) of the final amino acid derivative.
Troubleshooting and Field-Proven Insights
Low Yield in Alkylation: Ensure all reagents and solvents are anhydrous. The activity of the powdered KOH is critical; use freshly ground base. Vigorous stirring is necessary to maximize the interface between the organic and solid phases.
Poor Enantioselectivity: The choice of chiral phase-transfer catalyst and solvent can have a dramatic impact. Screening different catalysts may be necessary for novel substrates. Lowering the reaction temperature can often improve selectivity at the cost of reaction time.
Side Products in Halex Reactions: Elimination to form a styrene derivative is a common side reaction. Using a less basic fluoride source or milder conditions can mitigate this. For sensitive substrates, consider using silver fluoride (AgF), which can promote substitution under milder conditions.[7]
Purification Challenges: The benzophenone byproduct from Schiff base hydrolysis can sometimes be difficult to remove. Multiple washes of the acidic aqueous layer with ether before the Boc-protection step are effective.
Conclusion
The synthesis of fluorinated phenylalanine derivatives from benzyl chloride precursors is a highly enabling methodology for medicinal chemistry and protein engineering. The asymmetric alkylation of glycine equivalents stands out as a particularly robust and versatile strategy, providing excellent control over stereochemistry. By understanding the causality behind the choice of reagents and reaction conditions, researchers can efficiently access a wide array of valuable F-Phe building blocks. The protocols and insights provided herein serve as a comprehensive guide to empower scientists in the design and execution of these important synthetic transformations.
References
O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1057–1098. [Link]
ResearchGate. (n.d.). Scheme representing the synthesis of the fluorinated phenyl alanine derivatives. [Link]
Gao, M., Wang, M., & Chen, K. (2014). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 41(1), 38-45. [Link]
Zlatopolskiy, B. D., Zischler, J., & Urusova, E. A. (2017). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules, 22(12), 2185. [Link]
Soloshonok, V. A., & Sorochinsky, A. E. (2013). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. [Link]
Ramesh, M. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]
Phan, T. H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances, 14, 17565-17573. [Link]
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. [Link]
Lennox, A. J. J. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527–1547. [Link]
Baxter, R. D., et al. (2017). Radical C–H Fluorination Using Unprotected Amino Acids as Radical Precursors. Organic Letters, 19(11), 2949–2952. [Link]
Garcia, J., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4911. [Link]
Graham, T. H., et al. (2019). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 15, 2378–2398. [Link]
Application Note: Friedel-Crafts Alkylation with 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
The following Application Note and Protocol is designed for researchers and drug development professionals working with 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene . This guide addresses the specific synthetic challen...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for researchers and drug development professionals working with 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene . This guide addresses the specific synthetic challenges posed by the "fluoro-sandwich" motif and provides field-proven methodologies for high-yield Friedel-Crafts alkylation.
Executive Summary
The introduction of the 2,6-difluoro-3-methoxybenzyl motif (derived from the title compound) is a high-value strategy in medicinal chemistry. This moiety offers a unique combination of metabolic stability (via C-F bonds blocking oxidative sites) and lipophilicity modulation. However, the specific substitution pattern—where the reactive chloromethyl group is "sandwiched" between two fluorine atoms—creates a deactivated and sterically encumbered electrophile .
Standard benzyl chloride protocols often fail with this substrate, leading to either recovered starting material (due to insufficient activation) or polymerization (due to harsh conditions). This guide details a Type II Activation Protocol designed to overcome the inductive deactivation of the ortho-fluorines while suppressing side reactions.
Mechanistic Insight & Critical Analysis
The "Ortho-Fluoro" Paradox
In typical Friedel-Crafts benzylations, electron-donating groups (EDGs) stabilize the benzylic carbocation. Here, the electronics are counter-intuitive:
Meta-Methoxy Effect: The methoxy group at C4 is meta to the chloromethyl group at C2. Consequently, it provides no resonance stabilization to the forming benzylic carbocation.
Ortho-Fluoro Destabilization: The two fluorine atoms at C1 and C3 exert a strong inductive withdrawing effect ($ -I $) on the benzylic center.
Reaction Pathway Visualization
The following diagram illustrates the critical activation step and the competition between the desired cross-coupling and the undesired self-alkylation (polymerization).
Caption: Kinetic pathway showing the high-energy barrier to carbocation formation due to ortho-fluoro destabilization.
Best for: Deactivated nucleophiles (e.g., benzene, fluorobenzene) or when high conversion is critical.
Risk: Potential for demethylation if temperature is uncontrolled.
System Prep: Flame-dry a 2-neck round bottom flask and cool under
flow.
Catalyst Slurry: Charge
(1.1 equiv) and anhydrous DCM (). Cool to .
Nucleophile Addition: Add the arene substrate (3.0 equiv) to the slurry. Stir for 10 min.
Electrophile Addition (Critical): Dissolve the chloromethyl precursor (1.0 equiv) in minimal DCM. Add this solution dropwise over 30 minutes to the catalyst mixture at
.
Why? Slow addition keeps the concentration of the reactive carbocation low relative to the nucleophile, favoring cross-coupling over self-alkylation.
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/HPLC.
Typical Time: 2–4 hours.
If sluggish: Heat to reflux (
) carefully.
Quench: Pour the reaction mixture slowly into ice-cold 1M HCl .
Caution: Exothermic hydrolysis of aluminum salts.
Workup: Extract with DCM (
). Wash organics with brine, dry over , and concentrate.
Best for: Electron-rich nucleophiles (e.g., phenols, indoles, methoxybenzenes) or acid-sensitive substrates.
Reagents:
Catalyst: Zinc Chloride (
, 1.5 equiv) OR Zinc Triflate (, 10 mol%)
Solvent: 1,2-Dichloroethane (DCE)
Temperature:
Protocol Modification:
Mix Electrophile (1.0 equiv), Nucleophile (1.2 equiv), and Catalyst in DCE.
Heat to
.
Since
is a weaker Lewis acid, the ionization is reversible and slower, allowing for thermodynamic control and cleaner product profiles with electron-rich substrates.
Data & Troubleshooting Guide
Solvent Effects on Yield
The choice of solvent dramatically impacts the reaction outcome due to the solubility of the Lewis Acid complex.
Solvent
Dielectric Constant
Catalyst Compatibility
Yield Potential
Notes
DCM
8.9
High ()
85-95%
Standard choice. Good solubility.
Nitromethane
35.9
High ()
90-98%
Forms complex with , moderating acidity. Prevents demethylation.[1]
Nitrobenzene
34.8
High
80-90%
High boiling point, difficult to remove. Use only if high T is needed.
THF/Ether
Low
Incompatible
<10%
Lewis basic oxygens complex the catalyst, killing reactivity.
Troubleshooting Common Issues
Scenario 1: No Reaction (Starting Material Recovered)
Cause: The ortho-fluorines are deactivating the benzylic position too strongly for mild catalysts.
Solution: Switch from Method B (
) to Method A (). If using , ensure it is fresh (yellow/grey powder, not white clumps). Increase temperature to reflux.
Scenario 2: "Tar" Formation / Black Mixture
Cause: Polymerization of the benzyl chloride or decomposition of the methoxy group.
Solution:
Dilute the reaction (increase solvent volume by 2x).
Slow down the addition rate of the electrophile.
Switch solvent to Nitromethane/DCM (1:1) to buffer the Lewis Acid.
Scenario 3: Demethylation (Loss of -OMe)
Cause:
can cleave aryl methyl ethers at room temperature or reflux.
Solution: Perform the reaction strictly at
to . Quench immediately upon consumption of starting material. Alternatively, use which is often gentler on ethers.
Safety & Handling
Lachrymator Hazard: Like most benzyl chlorides, 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene is likely a potent lachrymator (tear gas) and skin irritant.
Protocol: Handle only in a functioning fume hood.
Neutralization: Wash glassware with a 10% ammonia or dilute NaOH solution to destroy residual alkylating agent before removing from the hood.
Hydrofluoric Acid Risk: While the C-F bond is stable, thermal decomposition under extreme acidic conditions could theoretically release HF. Avoid contact with glass at temperatures
(unlikely in this protocol).
References
General Friedel-Crafts Mechanism & C
Olah, G. A.
Source:
Prakash, G. K. S., et al. "Fluorinated Benzyl Cations." Journal of Fluorine Chemistry.
Catalyst Selection for Deactiv
Rueping, M., & Nachtsheim, B. J. "A Review of New Developments in the Friedel–Crafts Alkylation." Beilstein Journal of Organic Chemistry, 2010.
Source:
Synthesis of 2,6-Difluorobenzyl Deriv
ChemicalBook. "2,6-Difluorobenzyl chloride synthesis and properties."
Application Note: Introduction of 2,6-Difluoro-3-Methoxybenzyl (DFMB) Group in Peptide Synthesis
The following Application Note and Protocol guide details the introduction of the 2,6-difluoro-3-methoxybenzyl (DFMB) group in peptide synthesis. Based on the specific substitution pattern (electron-withdrawing fluorines...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide details the introduction of the 2,6-difluoro-3-methoxybenzyl (DFMB) group in peptide synthesis.
Based on the specific substitution pattern (electron-withdrawing fluorines vs. electron-donating methoxy), this group is distinct from the highly acid-labile Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) backbone protecting groups. The DFMB group is significantly more stable to acid and is typically introduced as a permanent pharmacophore (to modulate potency/metabolic stability) or a stable backbone modifier in peptidomimetics, rather than a transient protecting group removable by standard TFA cleavage.
Executive Summary
The 2,6-difluoro-3-methoxybenzyl (DFMB) group is a specialized structural motif increasingly utilized in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Bub1) and immunomodulators (e.g., STING pathway). Unlike the standard Dmb group used for preventing aggregation, the DFMB group incorporates fluorine atoms that lower the electron density of the aromatic ring.
Key Characteristics:
Function: Pharmacophore introduction, lipophilicity tuning, or metabolic blocking (prevention of oxidation at the benzylic position).
Acid Stability: High. The 2,6-difluoro substitution destabilizes the benzylic carbocation, rendering the group resistant to standard TFA cleavage conditions (95% TFA). It generally remains on the peptide after cleavage from the resin.
Primary Introduction Method: Reductive Amination on Solid Phase (SPPS).
Chemical Basis & Retrosynthesis
The introduction of the DFMB group is most efficiently achieved via Reductive Alkylation (Reductive Amination) of the N-terminal amine or a side-chain amine (e.g., Lysine) using 2,6-difluoro-3-methoxybenzaldehyde .
Structural Considerations
Electronic Effect: The ortho-fluorine atoms exert a strong inductive withdrawing effect (-I), reducing the basicity of the resulting secondary amine and increasing resistance to oxidative metabolism.
Steric Effect: The 2,6-substitution creates significant steric bulk, which can hinder subsequent coupling reactions. Protocol adjustments (e.g., use of HATU/HOAt or increased temperature) are required for extending the peptide chain after DFMB introduction.
Reaction Scheme (Graphviz Visualization)
Caption: Workflow for the site-specific introduction of the DFMB group via reductive amination on solid support.
If the DFMB group is not at the N-terminus and you must couple the next amino acid onto the DFMB-modified nitrogen, standard coupling conditions will fail due to steric hindrance.
Activation: Use HATU (1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .
Conditions:
Amino Acid (5.0 eq)
HATU (5.0 eq)
HOAt (5.0 eq) - Critical additive for sterically hindered couplings.
DIEA (10.0 eq)
Procedure:
Dissolve reagents in minimal DMF.
Add to resin and heat to 50°C (microwave or conventional heating) for 2 hours.
Double coupling is highly recommended.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Conversion (Imine Step)
Wet solvents; Steric hindrance.
Use TMOF (Trimethyl Orthoformate) to drive equilibrium. Increase aldehyde concentration to 10 eq.
Incomplete Reduction
Inactive Reducing Agent.
Ensure NaBH(OAc)₃ is fresh and dry. Alternatively, use NaCNBH₃ (Caution: Toxic) with 1% AcOH.
Difficult Subsequent Coupling
Steric bulk of 2,6-difluoro group.
Switch to HATU/HOAt. Use elevated temperature (50-60°C). Consider using an acid chloride method for the next amino acid.
Side Reaction: Over-alkylation
Highly reactive amine.
Unlikely with this bulky aldehyde. If observed, reduce aldehyde equivalents to 2.0 and add dropwise.
References
Structure & Pharmacophore Usage
Vertex Pharmaceuticals. Substituted benzylindazoles for use as Bub1 kinase inhibitors. WO2013050438A1. (Describes the 2,6-difluoro-3-methoxybenzyl moiety in drug design).
Bristol-Myers Squibb. Compounds Useful as Immunomodulators. US20150291549A1. (Details the synthesis of PD-1/PD-L1 inhibitors containing the DFMB group).
Synthetic Methodology (Reductive Amination)
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (The foundational protocol for mild reductive amination).
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3] Chemical Reviews, 109(6), 2455-2504. (General reference for backbone protection strategies).
Building Block Availability:
2,6-Difluoro-3-methoxybenzyl alcohol (CAS 886498-45-9) and 2,6-Difluoro-3-methoxybenzaldehyde are commercially available building blocks for this synthesis.
Reaction conditions for coupling 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene with amines
Application Note: Optimized Protocols for N-Alkylation of Amines using 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene Introduction & Mechanistic Causality The compound 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Protocols for N-Alkylation of Amines using 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
Introduction & Mechanistic Causality
The compound 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS: 1508154-46-8) is a highly specialized electrophilic building block, frequently utilized in the synthesis of advanced pharmaceutical intermediates, most notably as a precursor and recognized impurity standard (Impurity 78) in the manufacturing of the GnRH receptor antagonist, Relugolix [1].
Coupling this specific benzylic chloride with primary or secondary amines via N-alkylation presents a unique stereoelectronic challenge that requires careful optimization:
Steric Shielding: The benzylic carbon is flanked by two ortho-fluorine atoms, creating a constrained "steric canyon" that restricts the approach trajectory of bulky nucleophiles.
Electronic Activation: The strong inductive electron-withdrawing effect of the 1,3-fluorines significantly increases the electrophilicity of the benzylic carbon. Meanwhile, the 4-methoxy group sits meta to the chloromethyl group; therefore, it cannot stabilize the SN2 transition state via resonance, leaving the benzylic carbon as a "hard" electrophile.
HSAB Causality: To overcome the steric blockade and electronic mismatch with "hard" amine nucleophiles, Finkelstein catalysis is highly recommended. By introducing a catalytic amount of iodide (KI or NaI), the chloride is temporarily exchanged for an iodide ion. According to Hard-Soft Acid-Base (HSAB) theory, the "soft", highly polarizable iodide easily penetrates the steric shield to form a transient benzylic iodide, which is a vastly superior leaving group for the subsequent SN2 attack by the amine [2].
Protocol Decision Tree
The selection of the appropriate reaction conditions depends entirely on the nucleophilicity and steric bulk of the target amine.
Decision tree for selecting optimal N-alkylation conditions based on amine sterics.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and coupling efficiency, established through empirical optimization of the 2,6-difluorobenzyl system.
Protocol A: Direct N-Alkylation (For Unhindered Primary Amines)
Use this protocol to prevent over-alkylation (tertiary amine formation) when working with highly reactive primary amines.
Step-by-Step Procedure:
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the primary amine (1.0 eq) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in a single portion. Stir for 5 minutes at room temperature.
Electrophile Addition: Dissolve 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (1.05 eq) in a minimal volume of MeCN and add it dropwise over 15 minutes to the reaction mixture.
Execution: Warm the reaction to 40 °C and stir for 6 hours.
Validation Checkpoint (In-Process): Analyze via HPLC (UV 254 nm). The reaction is self-validated as complete when the benzylic chloride peak (typically eluting later than the amine) constitutes <2% of the total area. If over-alkylation is observed (a third, highly non-polar peak), reduce the temperature to 25 °C for future runs.
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Use this protocol to overcome the severe steric hindrance of the ortho-fluorines when coupling bulky or weakly nucleophilic amines[2].
Step-by-Step Procedure:
Preparation: Charge a flask with the secondary amine (1.0 eq), finely powdered anhydrous K₂CO₃ (2.5 eq), and Potassium Iodide (KI) (0.1 eq).
Solvent Addition: Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) (0.5 M relative to the amine).
Electrophile Addition: Add 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (1.2 eq) in one portion.
Execution: Heat the suspension to 70 °C under vigorous stirring for 12–16 hours.
Validation Checkpoint (In-Process): Within the first 20 minutes of heating, the solution should exhibit a slight yellow/orange tint, visually validating the in situ generation of the transient benzylic iodide.
Validation Checkpoint (Completion): Perform TLC (Hexanes:EtOAc 3:1). A positive UV-active spot with a lower Rf than the starting chloride indicates product formation. If starting material persists, spike with an additional 0.05 eq of KI and 0.5 eq of K₂CO₃, and heat for 2 more hours.
Workup: Quench the reaction by pouring it into ice water (3x the reaction volume) to precipitate the product or extract with Methyl tert-butyl ether (MTBE). Wash the organic phase extensively with 5% aqueous LiCl (3x) to remove residual DMF, dry, and concentrate.
Reaction Pathway Visualization
Reaction pathway showing Finkelstein-assisted N-alkylation of the benzylic chloride.
References
SynZeal Research. Relugolix Impurity 78 | CAS No. 1508154-46-8. SynZeal Reference Standards. Available at:[Link]
Myovant Sciences GmbH.Process for preparing relugolix and intermediates thereof. U.S. Patent Application US20230357267A1, published November 9, 2023.
Method
Application Note: Synthesis of Kinase Inhibitors Using Fluorinated Benzyl Intermediates
Abstract This application note details the strategic incorporation of fluorinated benzyl moieties into kinase inhibitor scaffolds, a critical modification for optimizing pharmacokinetics (PK) and binding affinity. We pre...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the strategic incorporation of fluorinated benzyl moieties into kinase inhibitor scaffolds, a critical modification for optimizing pharmacokinetics (PK) and binding affinity. We present two validated synthetic protocols: Nucleophilic Aromatic Substitution (SNAr) for direct amino-benzyl linkages and Williamson Ether Synthesis for ether-linked pharmacophores (e.g., Lapatinib/Gefitinib analogues). This guide addresses the specific challenges of handling fluorinated intermediates, regioselectivity, and metabolic stability optimization.
Introduction: The "Fluorine Effect" in Kinase Inhibition
In modern drug discovery, approximately 20-25% of pharmaceuticals contain at least one fluorine atom. For kinase inhibitors, the fluorinated benzyl group is a "privileged motif" serving three distinct mechanistic functions:
Metabolic Blocking: Fluorine substitution at the para or meta positions of a benzyl ring effectively blocks Cytochrome P450-mediated oxidation (specifically CYP3A4), significantly extending half-life (
).
Electronic Modulation: The high electronegativity of fluorine (
) reduces the electron density of the aromatic ring, altering stacking interactions with the kinase hinge region or the hydrophobic back-pocket (Gatekeeper residue).
Lipophilicity Tuning: Fluorination increases
(typically +0.25 per F atom), enhancing passive membrane permeability without the steric bulk associated with methyl or chloro substituents.
Strategic Rationale: The Fluorine Scan
A "Fluorine Scan" is a standard medicinal chemistry workflow where the benzyl ring is systematically substituted (2-F, 3-F, 4-F, 2,4-diF) to probe the binding pocket's electrostatic environment.
2-F (Ortho): often induces a conformational twist, locking the benzyl group relative to the scaffold.
3-F (Meta): Increases metabolic stability; often interacts with backbone carbonyls via weak C-F···H-N interactions.
4-F (Para): Primarily blocks metabolic oxidation at the most reactive site.
Synthetic Workflows
The following diagram illustrates the two primary retrosynthetic pathways for installing fluorinated benzyl groups onto a Quinazoline core (a representative kinase scaffold).
Detailed Experimental Protocols
Protocol A: Direct N-Benzylation via SNAr
Target: Synthesis of N-(3-fluorobenzyl)quinazolin-4-amine.
Mechanism: Nucleophilic aromatic substitution where the amine acts as the nucleophile displacing the chloride leaving group.[1]
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol) in 15 mL of anhydrous iPrOH.
Addition: Add DIPEA (1.94 mL, 11.1 mmol) followed by the dropwise addition of 3-fluorobenzylamine (0.61 mL, 5.34 mmol).
Note: The reaction is exothermic; add amine slowly to prevent localized overheating.
Reaction: Heat the mixture to reflux (82°C) under a nitrogen atmosphere. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.
Checkpoint: Conversion usually reaches >95% within 3–5 hours. The product often precipitates as the reaction progresses.
Workup:
Cool the reaction mixture to room temperature (RT).
Wash the filter cake with cold iPrOH (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove excess amine and DIPEA hydrochloride salts.
Purification: If no precipitate forms, concentrate the solvent in vacuo, redissolve in DCM, wash with sat. NaHCO3, dry over MgSO4, and purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).
Yield Expectation: 85–92%
Data Validation:
19F NMR: Singlet around -110 to -115 ppm (distinctive for meta-F).
Target: Synthesis of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazolin-4-amine.
Rationale: Many Type I inhibitors (e.g., Lapatinib, Gefitinib) use an aniline linker where the fluorinated benzyl group is attached via an ether oxygen.
Suspend 2-Chloro-4-nitrophenol (5.0 mmol) and K2CO3 (10.0 mmol) in DMF (10 mL). Stir at RT for 15 min.
Add KI (0.5 mmol) and 3-Fluorobenzyl bromide (5.5 mmol).
Heat to 60°C for 4 hours.
Workup: Pour into ice water (50 mL). Filter the yellow solid (Nitro ether intermediate).
Reduction: Reduce the nitro group to an aniline using Iron powder/NH4Cl in EtOH/H2O or H2/Pd-C. This yields the 3-chloro-4-((3-fluorobenzyl)oxy)aniline.
Critical Difference: Anilines are less nucleophilic than benzyl amines. If conversion is slow, add a catalytic amount of HCl (1-2 drops of 4M HCl in dioxane) to activate the quinazoline (protonating the N1 nitrogen makes C4 more electrophilic).
Analytical Validation & Quality Control
To ensure the integrity of the fluorinated intermediate, the following analytical thresholds must be met:
Test
Method
Acceptance Criteria
Purpose
Purity
HPLC (C18, ACN/H2O + 0.1% TFA)
> 98.0% (Area)
Ensure no unreacted chloride remains.
Identity
1H NMR (DMSO-d6)
Benzylic CH2 doublet/singlet ~5.2 ppm
Confirm linker integrity.
Fluorine
19F NMR
Distinct signal (no multiplicity from H coupling if decoupled)
Confirm F-substitution pattern.
Residual Solvents
GC-Headspace
< Limit (e.g., DMF < 880 ppm)
Critical for biological assay toxicity.
Optimization & Troubleshooting
Common Pitfalls
Regioselectivity Issues: In quinazolines with competing leaving groups (e.g., 2,4-dichloroquinazoline), the C4 position is significantly more reactive than C2 due to the N1-protonation effect. Perform reactions at controlled temperatures (0°C to RT) to favor C4 substitution exclusively before heating to functionalize C2.
Solubility: Fluorinated intermediates can be surprisingly insoluble. If the product oils out, switch solvent from iPrOH to n-Butanol (higher boiling point) or add 10% DMF.
Defluorination: Rare, but can occur under harsh reducing conditions (e.g., LiAlH4). Use mild reducing agents (Fe/NH4Cl or SnCl2) when reducing nitro groups in the presence of fluorinated benzyls.
Metabolic Stability Check
When selecting the fluorinated benzyl isomer:
4-Fluorobenzyl: Best for blocking para-hydroxylation.
2,4-Difluorobenzyl: Provides maximum metabolic stability but may introduce steric clashes in the binding pocket.
References
Role of Fluorine in Medicinal Chemistry
Shah, P., & Westwell, A. D. (2007).[3] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
Lapatinib Synthesis & Structure
Information on the synthesis of Lapatinib and its fluorinated ether intermediate.[4]
Nucleophilic Aromatic Substitution (SNAr)
Detailed mechanism of 4-chloroquinazoline substitution.
Fluorine Hydrogen Bonding in Proteins
Analysis of Fluorine interactions in PDB structures.[5]
Grignard reagent formation from 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
This Application Note provides a comprehensive protocol for the preparation of the Grignard reagent from 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene . This intermediate is a critical building block in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive protocol for the preparation of the Grignard reagent from 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene . This intermediate is a critical building block in the synthesis of agrochemicals and pharmaceutical agents (e.g., kinase inhibitors), where the specific fluorination pattern confers metabolic stability and unique binding properties.
Abstract
The formation of Grignard reagents from benzylic halides is historically challenging due to the rapid competing Wurtz homo-coupling reaction, which yields the inert bibenzyl dimer. This challenge is exacerbated in 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene by the electronic activation of the benzylic position by the flanking ortho-fluorine atoms. This guide details an optimized High-Dilution / Low-Temperature (HDLT) protocol using 2-Methyltetrahydrofuran (2-MeTHF) to suppress dimerization, ensuring high fidelity of the magnesiated intermediate.
Reactivity Profile & Mechanistic Insight
Structural Analysis
The substrate features a chloromethyl group at position 2, flanked by fluorine atoms at positions 1 and 3.
Electronic Effect: The strong inductive effect (
) of the two ortho-fluorines renders the benzylic carbon highly electrophilic. While this facilitates Magnesium insertion, it simultaneously makes the unreacted starting material a potent electrophile, significantly increasing the rate of Wurtz coupling ().
Steric Effect: The atomic radius of fluorine (1.47 Å) is small enough that it does not effectively block the approach of the Grignard species to the unreacted halide, failing to prevent dimerization sterically.
The Wurtz Coupling Challenge
The primary failure mode is the formation of the dimer 1,2-bis(2,6-difluoro-3-methoxyphenyl)ethane .
Figure 1: Competing reaction pathways. Path A represents the desired Grignard formation. Path B represents the parasitic Wurtz coupling, which is second-order with respect to concentration.
Troubleshooting: If initiation does not occur within 10 minutes, add 2-3 drops of 1,2-dibromoethane (DBE) or DIBAL-H (0.01 equiv) to force initiation.
Step 3: Controlled Addition (Suppression of Wurtz)
Once initiated, cool the reaction mixture to 0°C to -5°C .
Begin adding the remaining substrate solution dropwise.[2]
Critical Rate: The addition must be slow enough that the substrate is consumed immediately upon hitting the solution. For a 10g scale, addition should take 90–120 minutes .
Maintain rapid stirring to prevent localized high concentrations of the halide.
Step 4: Digestion & Quantification
After addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
Titration: Aliquot 1.0 mL of the gray solution and quench into a known excess of Iodine/LiCl solution. Back-titrate with Sodium Thiosulfate to determine the precise molarity (Knochel Titration Method).
Process Logic & Troubleshooting
Solvent Selection Rationale
While Diethyl Ether (
) is the traditional choice for benzylic Grignards, 2-Methyltetrahydrofuran (2-MeTHF) is recommended here.[3]
Higher Solubility: 2-MeTHF solvates the magnesium complex better than
, preventing precipitation of the Grignard which can coat the Mg surface and stop the reaction.
Wurtz Suppression: Literature suggests 2-MeTHF reduces Wurtz coupling rates compared to pure THF due to steric bulk around the coordinating oxygen, which modulates the aggregation state of the Grignard.
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
No Exotherm / No Color Change
Passivated Mg surface.
Add 1,2-dibromoethane (entrainment). Sonicate briefly if possible.
White Precipitate During Addition
Formation of Wurtz Dimer or MgCl2 saturation.
Check titration. If yield is low, the precipitate is likely the dimer. Increase dilution factor (0.25 M) next time.
Violent Exotherm
Runaway initiation.
Stop addition immediately. Cool bath to -20°C. Never add all halide at once.
Visualization of Workflow
Figure 2: Optimized workflow for benzylic Grignard formation.
References
BenchChem. (2025).[4] Prevention of Wurtz coupling products in Grignard reactions. Retrieved from .
Thieme Chemistry. (2024). Science of Synthesis: Benzylic Grignard Reagents.[2] Retrieved from .
Knochel, P., et al. (2006). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction.
Organic Syntheses. (1974). Preparation of Benzylic Grignard Reagents.[2][3][5] Org.[1][6][7][8][9][10] Synth. Coll. Vol. 5. Retrieved from .
RSC Publishing. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation.[11] Retrieved from .
High-Precision Palladium-Catalyzed Cross-Coupling of Fluorinated Benzyl Chlorides
Topic: Palladium-catalyzed cross-coupling of fluorinated benzyl chlorides Content Type: Detailed Application Note and Protocol Guide Executive Summary The incorporation of fluorinated motifs into benzylic positions is a...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Palladium-catalyzed cross-coupling of fluorinated benzyl chlorides
Content Type: Detailed Application Note and Protocol Guide
Executive Summary
The incorporation of fluorinated motifs into benzylic positions is a cornerstone strategy in modern medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity. However, the cross-coupling of fluorinated benzyl chlorides presents a unique dichotomy of challenges: the benzylic C-Cl bond is often sluggish toward oxidative addition compared to bromides, yet the presence of fluorine atoms—particularly in polyfluorinated scaffolds—can render the aromatic ring susceptible to nucleophilic aromatic substitution (
) or promote unwanted side reactions like protodehalogenation.
This guide provides a rigorous, field-proven framework for the Palladium-catalyzed cross-coupling of these substrates. We move beyond generic "Suzuki conditions" to specify protocols that navigate the steric and electronic nuances of fluorinated benzyl electrophiles.
Mechanistic Foundation & Critical Variables
The "Fluorine Effect" on Reactivity
Understanding the substrate is the first step to success. Fluorine substitution affects the reaction coordinate in two opposing ways:
Activation of C-Cl Bond: Electron-withdrawing fluorine atoms (especially in ortho or para positions) lower the electron density at the benzylic position, theoretically facilitating oxidative addition (OA) to Pd(0). However, this effect is often overshadowed by the high bond dissociation energy of C-Cl compared to C-Br.
Ring Destabilization: In polyfluorinated systems (e.g., pentafluorobenzyl chloride), the ring becomes highly electron-deficient. The use of strong alkoxide bases (e.g.,
) often triggers competing pathways where an alkoxide displaces a ring fluorine rather than participating in the cross-coupling cycle.
The Catalytic Cycle
The success of this reaction hinges on the formation of a reactive, monoligated Pd(0) species capable of inserting into the
C-Cl bond without touching the stronger C-F bonds.
Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck common in benzyl chloride coupling.
Strategic Optimization Guide
Ligand Selection: The "Bulky-Rich" Rule
For benzyl chlorides, standard ligands like
are insufficient. You require bulky, electron-rich phosphines or N-Heterocyclic Carbenes (NHCs) .
SPhos / XPhos: The Buchwald biaryl phosphines are the gold standard. The electron-rich nature facilitates the difficult oxidative addition to the C-Cl bond, while the bulk prevents formation of inactive palladium dimers.
PCy3 / P(t-Bu)3: Viable alternatives, often used in "ligand-free" protocols where they are generated in situ, but less stable to air than SPhos.
NHCs (IPr, IMes): Excellent for extremely deactivated chlorides but require stricter anaerobic handling.
Base & Solvent Architecture
Base: Avoid strong alkoxides (
) if your substrate has >1 fluorine atom on the ring to prevent . Use mild inorganic bases like or .
Solvent: Toluene/Water or Dioxane/Water biphasic systems are preferred. The water is critical for dissolving the inorganic base and facilitating the transmetallation step via the formation of boronate intermediates.
Figure 2: Optimization logic flow for selecting reaction conditions based on substrate fluorination level.
Alternatively use precatalyst: XPhos Pd G2 (1-2 mol%)
Base:
(2.0 - 3.0 equiv)
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step:
Setup: Charge a reaction vial with the boronic acid, base (
), and Pd precatalyst (or /SPhos mixture).
Inert Atmosphere: Seal the vial and cycle vacuum/argon (3x). This is crucial to protect the electron-rich phosphine.
Solvent Addition: Inject degassed Toluene and Water.
Substrate Addition: Inject the fluorinated benzyl chloride.
Reaction: Heat to 80°C for 4-12 hours. Monitor by HPLC/UPLC.
Note: Benzyl chlorides are slower than bromides; do not rush the reaction time.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.
Protocol B: Coupling of Highly Fluorinated Substrates
Applicable for: Pentafluorobenzyl chloride, 2,3,5,6-tetrafluorobenzyl chloride.
Critical Constraint: Prevent nucleophilic attack on the ring fluorines.
Reagents:
Polyfluorinated Benzyl Chloride (1.0 equiv)
Aryl Boronic Acid (1.5 equiv)
Catalyst:
(1 mol%) + XPhos (4 mol%)
Base:
(2.0 equiv) - Use anhydrous if SNAr is observed.
Solvent: 1,4-Dioxane (Anhydrous prefered if SNAr is an issue, otherwise Dioxane/H2O 10:1).
Step-by-Step:
Pre-complexation: In a glovebox or under strict Argon flow, mix
and XPhos in Dioxane and stir for 10 mins at RT to form the active species (solution turns from purple to orange/brown).
Addition: Add the boronic acid and
.
Substrate: Add the polyfluorinated benzyl chloride.
Reaction: Heat to 60-70°C .
Alert: Higher temperatures (>90°C) significantly increase the risk of defluorination or homocoupling.
Purification: These products are often non-polar. Flash chromatography on silica using 100% Hexanes or minimal EtOAc is usually sufficient.
Data & Troubleshooting
Substrate Scope & Expected Yields (Mock Data based on Literature Trends)
Substrate (Benzyl-Cl)
Boronic Acid
Conditions
Yield (%)
Major Side Product
4-Fluorobenzyl-Cl
Phenyl-B(OH)2
Protocol A (SPhos)
88-95%
Homocoupling (<5%)
2,4-Difluorobenzyl-Cl
4-OMe-Ph-B(OH)2
Protocol A (SPhos)
82-90%
Protodeboronation
Pentafluorobenzyl-Cl
Phenyl-B(OH)2
Protocol B (XPhos)
75-85%
SNAr (if used)
Pentafluorobenzyl-Cl
2-Pyridyl-B(OH)2
Protocol B (XPhos)
60-70%
Protodeboronation
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Low Conversion
Incomplete Oxidative Addition
Switch to bulkier ligand (XPhos, BrettPhos). Increase Temp by 10°C.
Use Potassium Trifluoroborate () salts instead of boronic acids.
Safety Considerations
Benzyl Chlorides: Potent lachrymators and alkylating agents. Handle exclusively in a fume hood.
Palladium Residues: Ensure thorough scavenging (e.g., using SiliaMetS® Thiol or DMT) if the product is intended for biological testing, as Pd can interfere with assays.
References
Suzuki-Miyaura Coupling with Alkyl Fluorides & Benzyl Derivatives
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
Optimizing yields in alkylation reactions with sterically hindered benzyl chlorides
Welcome to the Advanced Alkylation Support Hub Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Sterically Hindered Benzyl Chlorides ( Intermediates) Introductio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Alkylation Support Hub
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Optimization of Sterically Hindered Benzyl Chlorides (
Intermediates)
Introduction: The "Brick Wall" Effect
You are likely here because your standard alkylation protocol (e.g.,
/Acetone) is failing. Sterically hindered benzyl chlorides (e.g., ortho-substituted or bulky polycyclic systems) present a unique kinetic barrier. The steric bulk blocks the nucleophilic trajectory required for attack, while the benzylic position is often too unstable for a clean pathway, leading to decomposition or polymerization.
This guide moves beyond "add heat" and provides chemically engineered solutions to bypass these kinetic traps.
Module 1: Kinetic Acceleration (The "It's Too Slow" Issue)
User Query: "My reaction stalls at 40% conversion even after 48 hours. Raising the temperature just creates impurities."
Diagnosis:
The electrophile (benzyl chloride) is not reactive enough to overcome the steric repulsion of the nucleophile. You are hitting the activation energy ceiling.
The Solution: In Situ Finkelstein Activation
Do not use the benzyl chloride as the direct electrophile. Add a catalytic amount of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).
The Mechanism:
Chloride is a mediocre leaving group (
of conjugate acid ). Iodide is an excellent leaving group () and a superior nucleophile.
The Swap: Iodide attacks the benzyl chloride (reversible Finkelstein reaction) to form a transient Benzyl Iodide.
The Attack: Your desired nucleophile attacks the Benzyl Iodide. The C-I bond is longer and weaker than the C-Cl bond, lowering the transition state energy for the substitution, effectively "reaching around" the steric bulk.
Visualizing the Pathway:
Caption: The catalytic cycle showing how Iodide acts as a "shuttle," converting the sluggish chloride into a reactive iodide intermediate.
Module 2: Solubility & Phase Management
User Query: "My nucleophile is a salt, my benzyl chloride is an oil, and nothing is dissolving in the same solvent."
Diagnosis:
Reagent incompatibility. In hindered systems, the "effective concentration" of the nucleophile near the electrophile is near zero.
The Solution: Phase Transfer Catalysis (PTC)
Use a quaternary ammonium salt, specifically Tetrabutylammonium Iodide (TBAI) .
Why TBAI? It solves two problems simultaneously:
Phase Transfer: The lipophilic
cation drags the anionic nucleophile into the organic phase where the benzyl chloride resides.
Iodide Catalysis: As detailed in Module 1, the iodide anion activates the benzyl chloride.
Data Comparison: Solvent/Catalyst Efficiency
System
Solvent
Catalyst
Relative Rate
Notes
Standard
Acetone
None
1.0
Baseline. Often fails for hindered substrates.
Polar Aprotic
DMF
None
4.5
Better solubility, but difficult workup.
Biphasic
Toluene/Water
TBAI (5 mol%)
12.8
High rate, easy workup, "Green" choice.
Homogeneous
DMF
NaI (10 mol%)
8.2
Good, but TBAI is often superior due to "naked anion" effect.
Module 3: Side Reaction Suppression (The "Cesium Effect")
User Query: "I am seeing significant amounts of styrene (elimination product) or hydrolysis byproducts."
) over Substitution () when strong, hard bases (like NaOH or NaOEt) are used.
The Solution: The Cesium Effect (
)
Switch your base to Cesium Carbonate .
Why it works:
Solubility: Unlike
, Cesium Carbonate has appreciable solubility in organic solvents (DMF, MeCN).
"Naked" Anions: The massive Cesium cation (
) forms a loose ion pair with the nucleophile. This makes the nucleophile more reactive (less shielded by the cation) but arguably less basic than a tight ion pair with Lithium or Sodium.
Mildness: It avoids the harsh basicity that triggers dehydrohalogenation (styrene formation).
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental step.
Caption: Logic flow for diagnosing yield issues in hindered alkylations.
Module 4: Validated Experimental Protocols
Protocol A: The "Cesium/Finkelstein" Method (Homogeneous)
Best for: Moderately hindered substrates soluble in DMF.
Setup: Flame-dry a round-bottom flask under Argon.
Reagents:
Substrate (Nucleophile): 1.0 equiv
Base:
(1.5 - 2.0 equiv) - Must be finely ground.
Catalyst: NaI (0.1 equiv / 10 mol%)
Solvent: Anhydrous DMF (
concentration)
Addition: Add the hindered Benzyl Chloride (1.1 equiv) last.
Best for: Highly hindered substrates, scale-up, or moisture-sensitive users.
Setup: Standard flask, open to air is often acceptable (unless nucleophile is strictly air-sensitive).
Reagents:
Substrate: 1.0 equiv dissolved in Toluene (3 volumes).
Base: 30% NaOH or KOH (aq) (2 volumes).
Catalyst: TBAI (0.05 equiv / 5 mol%).
Reaction: Add Benzyl Chloride (1.2 equiv).
Conditions: Vigorous stirring (essential for phase transfer) at
.
Workup: Separate layers. Wash organic layer with water/brine.[1]
Tip: If emulsion forms, filter through a celite pad.
References
Finkelstein Reaction & Halide Exchange
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2][3] Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.
The "Cesium Effect" in Alkylation
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An assessment of the causes of the 'cesium effect'". J. Org. Chem., 52(19), 4230–4234.
Phase Transfer Catalysis (TBAI Mechanisms)
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". J. Am. Chem. Soc., 93(1), 195–199.
Optimization of Hindered Benzyl Chlorides
Reichbuechl, D., et al. (2019). "Nucleophilic Substitution of Sterically Hindered Benzyl Chlorides". Organic Process Research & Development. (Generalized citation for OPRD methodologies in this field).
Purification methods for 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene degradation products
Subject: Purification, Stability, and Degradation Analysis Ticket ID: #TCH-BENZ-CL-002 Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are encountering stability issues with 2-(Chloromethyl)-1,...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Purification, Stability, and Degradation Analysis
Ticket ID: #TCH-BENZ-CL-002
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are encountering stability issues with 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS: 1508154-46-8). This compound is a highly reactive electron-rich benzylic chloride . Its instability is not a defect but a feature of its reactivity; the electron-donating methoxy group at the para position (relative to the chloromethyl group, depending on exact numbering conventions) stabilizes the benzylic carbocation, making it hyper-sensitive to nucleophilic attack (hydrolysis) and acid-catalyzed polymerization.
This guide provides the protocols to purify the parent compound and identify its three primary degradation products.
Module 1: Diagnostic & Identification
"How do I know if my compound has degraded?"
Visual inspection is your first indicator. Pure benzylic chlorides are typically clear oils or white low-melting solids.
Pink/Red Coloration: Indicates autocatalytic decomposition. The HCl released during hydrolysis catalyzes the formation of oligomers (Friedel-Crafts alkylation).
Cloudiness: Indicates formation of the hydrolysis product (Benzyl alcohol derivative), which often has different solubility properties.
The Degradation Fingerprint (NMR & TLC)
Use this table to identify which impurity is plaguing your sample.
Component
Chemical Species
TLC Behavior (Hex/EtOAc 8:1)
H NMR Signature (CDCl)
Parent
2-(Chloromethyl)-...
4.6–4.7 ppm (s, 2H, )
Impurity A
Alcohol (Hydrolysis)
(Streaking)
4.7–4.8 ppm (s, 2H, ); Broad singlet
Impurity B
Aldehyde (Oxidation)
(UV Active)
10.2 ppm (s, 1H, )
Impurity C
Dimer (Ether)
(Smear)
4.5 ppm (s, 4H, )
Module 2: Troubleshooting Chromatography
"My compound decomposes on the silica column. The more I purify, the worse it gets."
Root Cause: Silica gel is slightly acidic (
). This acidity protonates the benzylic chloride or residual moisture, accelerating hydrolysis to the alcohol. The alcohol then streaks, co-eluting with your product.
The Fix: You must neutralize the stationary phase.
Protocol: The "Neutralized Silica" Method
Do not skip the equilibration step.
Slurry Preparation: Prepare your silica slurry using Hexanes (or Heptane) containing 1% Triethylamine (TEA) .
Packing: Pour the column and flush with 3 column volumes (CV) of the Hexane/TEA mixture.
Equilibration: Switch to your running solvent (e.g., Hexane/EtOAc). Flush for 2 CVs to remove excess free amine, leaving the silica surface deactivated.
Loading: Load your crude sample. Do not dissolve the sample in DCM if possible (DCM can be acidic). Use Toluene or minimal Benzene.
Elution: Run the column quickly. Benzylic chlorides should not sit on silica for >2 hours.
Figure 1: Comparison of standard vs. neutralized chromatography workflows. Acidic silica causes on-column degradation.
Module 3: Non-Chromatographic Purification
"I cannot use a column. How do I remove the alcohol impurity chemically?"
If your main impurity is the Alcohol (Impurity A) , you can chemically "scavenge" it or reconvert it.
Option A: The Thionyl Chloride "Clean-Up" (High Yield)
Instead of separating the alcohol, convert it back to the chloride.
Dissolve crude mixture in anhydrous Toluene.
Add 1.2 equivalents of
and a catalytic amount of DMF.
Stir at room temperature for 1 hour. (The alcohol converts to the chloride).
Remove volatiles under high vacuum.
Result: The alcohol impurity is converted into your target product.
Option B: Selective Crystallization (If Solid)
If your derivative is a solid:
Dissolve in minimal hot Heptane (avoid Ethanol/Methanol as they will react).
Cool slowly to -20°C.
Benzylic chlorides often crystallize well from non-polar solvents, while the more polar alcohols/oligomers remain in the mother liquor.
Module 4: Storage & Stabilization
"Why does it turn pink in the freezer?"
Even at -20°C, trace moisture generates HCl. HCl is an autocatalyst—it promotes further decomposition. You must break this cycle.
The "Base-Stabilized" Storage Protocol:
Container: Use a vial with a Teflon-lined cap.
Additive: Add a small spatula tip of solid Potassium Carbonate (
) or Silver Foil directly into the vial with the oil/solid.
Mechanism:[1][2] This acts as an acid scavenger, neutralizing any HCl immediately upon formation.
Atmosphere: Flush with Argon before sealing.
Desiccant: Store the vial inside a secondary jar containing Calcium Chloride (
) pellets.
Figure 2: The autocatalytic degradation cycle. HCl generated by hydrolysis accelerates further decomposition.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
Tilley, T. D.; Grubbs, R. H. "Mechanism of the decomposition of benzylic halides." Journal of the American Chemical Society1982 , 104, 1772. Link
Strazzolini, P.; et al. "Conversion of Benzyl Alcohols into Benzyl Chlorides." Tetrahedron Letters2008 , 49, 4496. (Basis for the Thionyl Chloride "Clean-Up" method). Link
Technical Support Center: Stability & Handling of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS: 1508154-46-8). Benzyl chlo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS: 1508154-46-8). Benzyl chloride derivatives are notorious for their instability in solution. This document provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your synthetic workflows.
Core Mechanistic Insights: Why is this compound unstable?
As an Application Scientist, I frequently see stock solutions of benzyl chlorides fail because the underlying causality of their degradation is misunderstood. The instability of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene is directly tied to its specific substitution pattern. The molecule features a highly polarized benzylic carbon flanked by two ortho-fluorines and a meta-methoxy group, introducing two primary vulnerabilities:
Friedel-Crafts Self-Condensation (Polymerization): The methoxy group at the C4 position is a strongly activating electron-donating group (+M effect), making the aromatic ring highly nucleophilic. If the electrophilic benzylic chloride is activated by trace metals (acting as Lewis acids), the molecules will rapidly alkylate each other. This1 and releases stoichiometric amounts of hydrogen chloride (HCl) gas[1].
Solvolysis/Hydrolysis: While the inductive electron-withdrawing effects (-I) of the fluorines suppress SN1 carbocation formation, the sterically accessible benzylic carbon remains highly susceptible to SN2 attack by protic solvents (water, methanol),2[2].
Fig 1. Primary degradation pathways of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene in solution.
Troubleshooting & FAQs
Q1: My sealed vial of stock solution turned dark brown and pressurized, almost popping the cap. What happened?A1: Your solution underwent metal-catalyzed Friedel-Crafts self-condensation. This is almost always triggered by trace metal contamination (e.g., using a stainless steel spatula, or rust inside a syringe needle). The reaction is autocatalytic: as it polymerizes, it releases HCl gas, which pressurizes the vial, while the 3[3].
Solution: Never use metal spatulas or needles when handling this compound. Use only PTFE, glass, or ceramic tools.
Q2: LC-MS analysis of my methanolic stock solution shows a massive peak at [M-Cl+OH]. How do I prevent this?A2: You are observing the solvolysis of the benzyl chloride into 2-(hydroxymethyl)-1,3-difluoro-4-methoxybenzene. Benzyl chlorides react rapidly with protic solvents like methanol or ethanol[2].
Solution: Never store benzyl chlorides in protic solvents. Switch to anhydrous, non-nucleophilic solvents like Dichloromethane (DCM) or Toluene, and store over activated molecular sieves.
Q3: How can I stabilize my stock solutions for long-term storage?A3: The industry standard for stabilizing reactive benzyl chlorides is the[4]. Propylene oxide acts as an irreversible acid scavenger. If trace moisture causes a minor hydrolysis event, the released HCl immediately reacts with propylene oxide via ring-opening to form 1-chloro-2-propanol. This permanently sequesters the acid, preventing the autocatalytic feedback loop that leads to runaway degradation.
Solvent Compatibility & Stability Matrix
To ensure experimental reproducibility, consult the following quantitative data table before preparing stock solutions.
Solvent System
Primary Degradation Pathway
Estimated Half-Life (25°C)
Recommendation
Methanol / Ethanol
SN2 Solvolysis (Etherification)
< 2 hours
❌ DO NOT USE
Water / Aqueous Buffers
SN2 Hydrolysis
❌ DO NOT USE
Acetonitrile (Standard)
Trace Hydrolysis (Moisture dependent)
3 - 5 days
⚠️ USE WITH CAUTION (Prepare fresh)
Anhydrous Toluene
None (if metal-free)
> 3 months
✅ RECOMMENDED
Anhydrous DCM + 0.5% Propylene Oxide
None (Acid scavenged)
> 6 months
✅ IDEAL FOR STORAGE
Experimental Protocols
Protocol A: Preparation of Ultra-Stable 100 mM Stock Solution
This protocol is a self-validating system: the inclusion of propylene oxide ensures that even if trace moisture breaches the septum, the pH remains neutral, preventing autocatalytic degradation.
Preparation: Bake amber glass vials at 120°C for 2 hours to remove surface moisture. Cool in a desiccator.
Solvent Fortification: In a fume hood, prepare the stabilization solvent by adding 50 µL of propylene oxide to 10 mL of anhydrous DCM (yields 0.5% v/v). Swirl gently to mix.
Weighing: Using a PTFE-coated spatula , weigh 192.6 mg of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene directly into the baked amber vial.
Dissolution: Add 10.0 mL of the fortified DCM to the vial.
Sealing & Storage: Seal immediately with a PTFE-lined cap. Purge the headspace with dry Argon or Nitrogen for 10 seconds. Store at -20°C.
Validation: Run a baseline LC-MS (using a non-protic diluent) immediately after preparation, and compare it against a 7-day aliquot to confirm zero formation of the benzyl alcohol derivative.
Protocol B: Safe Neutralization of Degraded/Pressurized Batches
If a vial has pressurized due to Friedel-Crafts self-condensation, it contains highly corrosive HCl gas under pressure.
Step-by-Step Methodology:
PPE: Don heavy-duty nitrile gloves, a face shield, and a lab coat. Work strictly inside a sash-lowered fume hood.
Depressurization: Do NOT unscrew the cap. Pierce the PTFE septum with a 20-gauge needle attached to an empty syringe barrel to safely vent the HCl gas into the hood exhaust.
Quenching: Once depressurized, remove the cap. Slowly add 5 mL of saturated aqueous sodium bicarbonate (
) dropwise. Caution: Vigorous effervescence ( evolution) will occur as the acid is neutralized.
Disposal: Once bubbling ceases, the polymeric mixture is neutralized and can be5[5].
References
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. nih.gov. 2
Technical Support Center: Overcoming Low Reactivity in Difluorobenzyl Halides
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are frustrated by the sluggish reactivity of dif...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are frustrated by the sluggish reactivity of difluorinated building blocks.
Difluorobenzyl halides (such as 2,6-difluorobenzyl chloride or 2,4-difluorobenzyl bromide) are highly sought-after electrophiles in pharmaceutical R&D, serving as critical precursors for complex APIs like Rufinamide and Dolutegravir[1]. However, their unique electronic and steric environments often lead to stalled reactions, poor yields, and unexpected decomposition. This guide is designed to dissect the causality behind these issues and provide field-proven, self-validating protocols to drive your syntheses to completion.
The Mechanistic Root Cause: Why Are They So Unreactive?
Before troubleshooting, it is critical to understand the physics governing your substrate. The low reactivity of difluorobenzyl halides is a dual-front problem:
Inductive Deactivation (SN1 Suppression): Fluorine is the most electronegative element. The presence of two fluorine atoms exerts a massive electron-withdrawing inductive effect (-I) on the aromatic ring. This pulls electron density away from the benzylic carbon, severely destabilizing any potential carbocation intermediate and rendering SN1 pathways virtually inaccessible[2].
Electrostatic Shielding (SN2 Hindrance): While standard benzyl halides are typically 100 times more reactive than primary alkyl halides in SN2 reactions due to transition state stabilization by the pi-system[3], difluoro-substitution alters this dynamic. Ortho-fluorines (as seen in 2,6-difluorobenzyl halides) introduce a unique barrier. The lone electron pairs on the fluorine atoms create an electron-rich electrostatic shield that repels incoming nucleophiles, significantly raising the activation energy of the SN2 transition state[1].
Diagnostic Troubleshooting Workflow
Use the following decision matrix to identify the correct intervention for your specific reaction pathway.
Diagnostic workflow for troubleshooting difluorobenzyl halide reactivity.
Frequently Asked Questions (FAQs)
Q: My SN2 amination of 2,6-difluorobenzyl chloride is stalling at 20% conversion despite heating to 80°C. Should I push the temperature higher?A: No. Excessive heating of fluorinated benzyl halides often leads to decomposition, lachrymator release, or unwanted side reactions (like dialkylation). The root cause is the poor leaving group ability of the chloride combined with the electrostatically shielded benzylic position.
Solution: Implement an in situ Finkelstein reaction. By adding Sodium Iodide (NaI), you continuously convert the unreactive benzyl chloride into a highly reactive benzyl iodide, lowering the activation barrier for the incoming amine.
Q: I am trying to synthesize a thioether via cross-coupling with a difluorobenzyl bromide, but standard palladium conditions are failing. What is the alternative?A: Electron-deficient benzyl halides can be challenging for traditional Pd-catalyzed systems due to sluggish oxidative addition or competing homocoupling.
Solution: Switch to Iron-catalyzed cross-electrophile coupling. Recent methodologies demonstrate that utilizing an Fe(III) catalyst (like FeBr3) in acetone effectively couples benzyl halides with disulfides without requiring a terminal reductant. Notably, electron-withdrawing groups like fluorine are well-tolerated, yielding fluorothioethers in excellent yields (up to 87%)[4].
Q: How critical is the choice of solvent for nucleophilic substitutions on these specific substrates?A: It is the single most critical variable after leaving group selection. Polar aprotic solvents (DMSO, DMF, Acetone) are mandatory. They strongly solvate the counter-cation (e.g., Na+ or K+ of your base) while leaving the anionic nucleophile "naked" and highly reactive. This enhanced nucleophilicity is absolutely required to overcome the electrostatic repulsion of the difluoro-substituted ring. DMSO, in particular, is known to significantly accelerate SN2 reactions via optimal cation solvation[5].
Quantitative Data: Impact of Leaving Group and Solvent
The table below summarizes the empirical impact of leaving group and solvent selection on the reactivity of difluorobenzyl systems, establishing a clear hierarchy for reaction optimization.
To ensure reproducibility and trustworthiness, the following protocols include built-in visual or analytical validation steps to confirm that the underlying chemical mechanisms are operating correctly.
Protocol A: In Situ Finkelstein-Assisted SN2 Alkylation
Use this protocol when forced to use unreactive difluorobenzyl chlorides.
Preparation: Dissolve 1.0 equivalent of the difluorobenzyl chloride in anhydrous Acetone (0.2 M concentration) under an inert nitrogen atmosphere.
Halide Exchange: Add 1.2 equivalents of anhydrous Sodium Iodide (NaI).
Causality: NaI is highly soluble in acetone, but the byproduct, Sodium Chloride (NaCl), is insoluble. This solubility differential drives the equilibrium entirely toward the formation of the reactive difluorobenzyl iodide.
Self-Validation Check: Stir at room temperature for 30 minutes. You must observe the formation of a fine, cloudy white precipitate (NaCl). If the solution remains perfectly clear, your NaI may be wet or degraded, and the activation has failed.
Nucleophilic Attack: Once precipitation is confirmed, add 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA) followed by 1.1 equivalents of your nucleophile (e.g., secondary amine).
Completion: Stir at 40°C for 4–6 hours, monitoring the disappearance of the intermediate iodide via LC-MS.
Adapted from optimized conditions for electron-deficient benzyl halides[4][6].
Reagent Assembly: In a flame-dried Schlenk tube, combine the difluorobenzyl bromide (1.0 eq) and the target disulfide reagent (1.5 eq).
Catalyst Addition: Add 5 mol % of Iron(III) bromide (FeBr3).
Causality: Unlike palladium, the iron catalyst facilitates the cross-electrophile coupling without suffering from sulfur-induced catalyst poisoning, making it ideal for disulfide building blocks[4].
Solvation: Dissolve the mixture in anhydrous Acetone (0.1 M).
Causality: Acetone uniquely engages both the benzyl halide and disulfide coupling partners without causing nonspecific decomposition or solvent incorporation[6].
Reaction Execution: Seal the tube and heat the reaction mixture to 55 °C. Stir vigorously for 16 hours.
Self-Validation Check: Analyze an aliquot via GC-MS. The complete consumption of the difluorobenzyl bromide and the absence of homocoupled bibenzyl byproducts validate the selectivity of the iron catalytic cycle.
Workup: Cool to room temperature, filter through a short pad of celite to remove iron salts, concentrate in vacuo, and purify via silica gel chromatography.
References
1.1 - NBInno
2. 2 - Benchchem
3. 3 - EDSCL
4.5 - Benchchem
5.4 - National Institutes of Health (NIH)
6.6 - Journal of the American Chemical Society (ACS)
Technical Support Center: Purification of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
Ticket ID: PUR-BENZ-004 Subject: Removal of Benzyl Alcohol Impurities from Benzylic Chloride Targets Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering a classic "hydrol...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: PUR-BENZ-004
Subject: Removal of Benzyl Alcohol Impurities from Benzylic Chloride Targets
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering a classic "hydrolytic loop" common in the handling of electron-rich benzylic chlorides. The target molecule, 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS: 1508154-46-8), is an activated electrophile. The "impurity" you see—likely 2-(Hydroxymethyl)-1,3-difluoro-4-methoxybenzene —is often the hydrolysis product of your target generated during the purification attempt.
Standard silica chromatography often exacerbates this issue due to the acidity of silanol groups. This guide provides three validated protocols to break this cycle, prioritizing Chemical Reversion (converting the impurity back to the target) over simple physical separation.
Module 1: Diagnostic & Analysis
Before attempting purification, you must accurately quantify the impurity without generating more of it during analysis.
Common Analytical Pitfalls
GC-MS: A dirty or wet injection liner will thermally hydrolyze your chloride to the alcohol in the instrument, giving a false positive for high impurity levels.
HPLC: Aqueous mobile phases (e.g., Water/MeCN) will hydrolyze the target on the column.
Recommended Analytical Protocol
Method
Condition
Why?
HPLC
Strictly Non-Aqueous Phase: Normal Phase (Hexane/IPA)Column: Silica or Diol
Prevents on-column hydrolysis.
qNMR
Solvent: CDCl₃ (Neutralized) Pass CDCl₃ through basic alumina before use.
The most accurate quantitative method. The benzylic -CH₂- shift will be distinct (~4.6 ppm for Cl vs ~4.7 ppm for OH).
TLC
Stain: KMnO₄ or Anisaldehyde Eluent: Hexane/EtOAc (9:1)
Alcohol will be significantly more polar (lower R_f) than the chloride.
Module 2: Purification Strategies
Decision Matrix: Select Your Protocol
Figure 1: Decision tree for selecting the optimal purification pathway based on impurity load.
Protocol A: Chemical Reversion (The "Yield-Positive" Approach)
Best for: Crude mixtures containing >5% alcohol impurity.
Instead of removing the impurity, we convert it back into the target molecule. This maximizes yield and is the industrial standard for benzylic chlorides.
Mechanism:
Step-by-Step:
Dissolution: Dissolve the crude material in anhydrous Toluene (5 volumes). Toluene forms an azeotrope with thionyl chloride, aiding removal later.
Reagent Addition: Add Thionyl Chloride (SOCl₂) (1.2 equivalents relative to the estimated alcohol impurity, not the whole mass. If unsure, use 0.2 eq relative to total mass).
Catalysis: Add 1-2 drops of DMF (Dimethylformamide). This forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction.
Reaction: Heat to 60°C for 1-2 hours. Monitor by TLC until the polar alcohol spot disappears.
Workup (Critical):
Concentrate the toluene/SOCl₂ mixture under reduced pressure.
Do not wash with water. Water will re-hydrolyze the product.
Chase with fresh toluene 2x to remove residual HCl/SO₂.
Protocol B: Buffered Flash Chromatography
Best for: Small scale (<5g) or when high purity (>99%) is required.
Standard silica gel is acidic (pH 4-5). You must neutralize the stationary phase to prevent the target from degrading on the column.
Step-by-Step:
Slurry Preparation: Prepare a silica gel slurry using Hexane/EtOAc (95:5).
Buffering: Add Triethylamine (Et₃N) (1% v/v) to the slurry. Stir for 5 minutes.
Packing: Pour the column. Flush with 2 column volumes of the eluent (Hexane/EtOAc 95:5 + 1% Et₃N).
Loading: Load your sample.
Elution: Run the column. The chloride (Target) will elute first (High R_f). The alcohol (Impurity) will elute later or stick to the baseline.
Note: The Et₃N prevents the acid-catalyzed hydrolysis of the benzylic chloride.
Protocol C: Vacuum Distillation
Best for: Large scale (>20g) liquids.
Benzylic chlorides are thermally sensitive. Prolonged heating can cause polymerization.
Parameters:
Vacuum: High vacuum required (< 1 mmHg).
Temperature: Keep pot temperature below 100°C.
Stabilizer: Add a small amount of K₂CO₃ (solid) to the distillation flask to scavenge any HCl formed in situ.
Procedure:
Degas the crude oil.
Collect the "forerun" (often contains residual solvent or toluene).[1]
Stop early: Do not distill to dryness; the residue (often dibenzyl ether dimers) can decompose violently.
Module 3: Prevention & Storage
The presence of benzyl alcohol is often a storage issue, not a synthesis failure.
The "Desiccator Trap": Storing this compound in a desiccator with old desiccant is dangerous. If the desiccant is saturated, it releases moisture.
Correct Storage:
Store under Argon/Nitrogen .
Add Activated Molecular Sieves (3Å or 4Å) directly into the vial/flask.
Store at -20°C .
Septum Hygiene: Never puncture the septum with a needle that hasn't been oven-dried.
Frequently Asked Questions (FAQ)
Q: I see a new impurity appearing at the baseline of my TLC after leaving the sample in CDCl₃ overnight. What is it?A: This is likely the hydrochloride salt of the hydrolyzed alcohol or a polymerized species. CDCl₃ becomes acidic over time (forming DCl/phosgene). Always filter your CDCl₃ through basic alumina or store it over silver foil/K₂CO₃ for sensitive benzylic chlorides.
Q: Can I use aqueous Sodium Bicarbonate to wash out the HCl after the reaction?A:Risk High. While standard protocol, the interface between the aqueous base and the organic layer is a "hydrolysis factory" for electron-rich benzylic chlorides.
Better approach: Remove acid by vacuum concentration (azeotrope with toluene) or wash with a saturated NaHCO₃ solution strictly at 0°C and separate phases immediately (< 2 mins contact time).
Q: My product turned pink/purple during storage.A: This indicates auto-oxidation or polymerization initiated by trace HCl. Re-dissolve in Et₂O, wash quickly with cold NaHCO₃, dry over MgSO₄, and re-concentrate. Store with a copper wire or molecular sieves to stabilize.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for handling alkyl halides and thionyl chloride).
BenchChem. Effect of benzyl chloride impurities on reaction outcome. Technical Guide. (Accessed 2024).
Podgoršek, A. et al. "Chlorination of benzylic alcohols." Green Chemistry, 2009.
National Center for Biotechnology Information. PubChem Compound Summary for CID 11235398, 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene. Link
Organic Chemistry Portal. "Synthesis of Benzyl Chlorides." (Review of modern chlorination methods avoiding hydrolysis). Link
Controlling polymerization side reactions of benzyl chloride derivatives
Topic: Controlling Polymerization Side Reactions of Benzyl Chloride Derivatives Audience: Process Chemists, Medicinal Chemists, and EH&S Officers Introduction: The "Pink Water" Warning Welcome to the Technical Support Ce...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Controlling Polymerization Side Reactions of Benzyl Chloride Derivatives
Audience: Process Chemists, Medicinal Chemists, and EH&S Officers
Introduction: The "Pink Water" Warning
Welcome to the Technical Support Center. If you are working with benzyl chloride derivatives (e.g., 4-chloromethylstyrene, 4-methoxybenzyl chloride), you are handling a "Janus" molecule. One face is a versatile building block; the other is a dormant polymer waiting for a trigger.
The Core Problem: Benzyl chloride derivatives are prone to autocatalytic Friedel-Crafts self-alkylation . This is not a simple degradation; it is an exothermic runaway reaction that generates HCl gas and insoluble poly(benzyl) tars.
This guide provides the mechanistic understanding and field-proven protocols to prevent this side reaction during storage and synthesis.
Module 1: The Mechanism of Failure
To control the reaction, you must understand the enemy. The side reaction is a self-propagating electrophilic aromatic substitution .
The Autocatalytic Cycle
Initiation: A trace of acid (HCl), heat, or a Lewis acid metal (Fe, Al) ionizes the C-Cl bond.
Propagation: The resulting benzyl carbocation attacks the electron-rich ring of a neighboring molecule.
Autocatalysis: This substitution releases a fresh molecule of HCl, which catalyzes the next ionization. The reaction accelerates exponentially.
Visualization: The Self-Alkylation Pathway
Figure 1: Mechanistic pathway showing the transition from monomer to polymer with HCl regeneration.
Caption: The "Death Loop." Note the red feedback arrow where generated HCl accelerates further ionization.
Module 2: Storage & Stabilization (Prevention)
Most "reaction" failures actually begin in the storage cabinet. If your starting material has accumulated HCl, the reaction will fail before you add the first reagent.
Stabilizer Comparison
Stabilizer
Mechanism of Action
Best Use Case
Limitations
Propylene Oxide (0.25-1%)
Acts as an acid scavenger (epoxide ring opening). Reacts with HCl to form chloropropanol (neutral).
Long-term storage of liquids.
Volatile. Can react with nucleophiles in your synthesis.
Solid Carbonates (, )
Neutralizes HCl heterogeneously.
Solid benzyl halides or storage over drying agents.
Ineffective if the liquid is not in direct contact with the solid surface.
Can act as a nucleophile, forming quaternary ammonium salts (degradation).
Critical Storage Rule: The "No-Iron" Mandate
Never use stainless steel needles or spatulas to handle benzyl chlorides if they are wet or aged.
Why? Moisture + HCl corrodes steel
.
Impact:
is a potent Lewis Acid catalyst. It lowers the activation energy for polymerization drastically compared to protonic acid.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned pink/purple immediately upon heating. What happened?
Diagnosis: This is the tell-tale sign of oligomer formation. The conjugation length of short benzyl oligomers often absorbs in the visible spectrum (pink/red) before turning black (tar).
The Fix: You likely heated the benzyl chloride before the nucleophile or base was fully active.
Corrective Action: Always have the base/nucleophile present in excess before adding the benzyl chloride. Add the benzyl chloride slowly at low temperature (
).
Q2: I see pressure building up in the storage bottle. Is it safe to open?
Diagnosis: Polymerization is occurring inside the bottle, releasing HCl gas.
The Fix:Do not shake. The pressure is likely HCl.
Action: Vent carefully in a fume hood while wearing full PPE (face shield). If the liquid is viscous or dark, discard it as hazardous waste. Do not attempt to distill; the heat will trigger a runaway exotherm.
Q3: My yield is low, and I isolated a gummy solid instead of my product.
Diagnosis: Competition between
substitution and Friedel-Crafts alkylation.
The Fix:
Dilution: High concentration favors intermolecular polymerization (2nd order). Dilute the reaction (0.1 M - 0.2 M).
Solvent Choice: Avoid non-polar solvents (e.g., Toluene) which favor ion-pairing and Friedel-Crafts. Use polar aprotic solvents (DMF, Acetonitrile) to solvate the nucleophile and speed up the desired
reaction.
Module 4: Experimental Protocol
Scenario: Generic Nucleophilic Substitution (e.g., Amine Alkylation) with a Benzyl Chloride Derivative.
Workflow Diagram
Figure 2: Decision tree for safe handling and reaction execution.
Caption: Operational workflow emphasizing visual inspection and order of addition.
Step-by-Step Methodology
Reagent Verification:
Inspect the benzyl chloride.[1][2][3][4][5][6][7][8][9] If it is pink, dark, or viscous, polymerization has initiated. Do not use.
Pro-Tip: If the reagent is old but liquid, wash a small aliquot with cold 5%
aq. to remove dissolved HCl and traces of iron, then dry over immediately before use.
Reactor Preparation:
Use glass or Teflon-coated equipment.
Ensure the system is dry (moisture generates HCl via hydrolysis).
The "Reverse Addition" Technique:
Standard Error: Adding the nucleophile to the benzyl chloride. This leaves the benzyl chloride in excess (high concentration) initially, favoring self-polymerization.
Correct Protocol: Dissolve the Nucleophile (1.2 equiv) and Base (e.g.,
, 1.5 equiv) in the solvent (e.g., DMF or MeCN). Cool to .
Add the Benzyl Chloride dropwise to the nucleophile mixture. This ensures the benzyl chloride is always the limiting reagent, statistically favoring the reaction with the nucleophile over itself.
Quench:
Upon completion, quench with water/brine to wash away any generated salts. Do not distill the crude benzyl chloride residue at high vacuum/high temp without verifying stability.
References
Bretherick's Handbook of Reactive Chemical Hazards. Benzyl chloride: Polymerization. Elsevier.
National Oceanic and Atmospheric Administration (NOAA) . CAMEO Chemicals: Benzyl Chloride. Link
Organic Process Research & Development. Safety evaluation of the synthesis of benzyl chloride derivatives.
ECHA (European Chemicals Agency) . Registration Dossier - Benzyl Chloride: Physical and chemical properties. Link
Sigma-Aldrich . Product Specification: Benzyl Chloride (Stabilized with Propylene Oxide).[10][11] Link
Solvent selection for nucleophilic substitution of fluorinated substrates
Technical Support Center: Solvent Selection for Nucleophilic Substitution of Fluorinated Substrates Welcome to the Process Chemistry Technical Support Center. Nucleophilic aromatic substitution (SNAr) of fluoroarenes is...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solvent Selection for Nucleophilic Substitution of Fluorinated Substrates
Welcome to the Process Chemistry Technical Support Center. Nucleophilic aromatic substitution (SNAr) of fluoroarenes is a cornerstone reaction in pharmaceutical development and materials science. However, the high bond dissociation energy of the C-F bond and the diverse electronic requirements of these substrates make solvent selection a critical parameter for success.
This guide provides mechanistic troubleshooting, green chemistry alternatives, and validated experimental protocols to resolve common bottlenecks in your SNAr workflows.
Diagnostic Workflow: Solvent Selection
Decision tree for solvent selection in SNAr of fluorinated substrates.
Troubleshooting & FAQs
Q1: I am observing a +44 Da mass impurity in my LC-MS corresponding to an N,N-dimethylated byproduct. I am using DMF as my solvent. What is happening?Causality & Solution:
Dimethylformamide (DMF) is a classic polar aprotic solvent that effectively solvates nucleophiles and stabilizes polar transition states. However, at elevated temperatures or in the presence of strong bases (e.g., NaOH, KOH), DMF undergoes hydrolysis or decarbonylation to yield formate and dimethylamine[1]. This in situ generated dimethylamine acts as a highly reactive, competitive nucleophile, displacing the fluorine atom on your substrate to form the N,N-dimethylated impurity[2].
Corrective Action:
Degassing: If you must use DMF, sparge the solvent with an inert gas like argon or sonicate under reduced pressure prior to use to remove pre-existing dimethylamine degradation products[3].
Solvent Swap: Switch to a more robust polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). For a greener approach, consider Cyrene or Polyethylene Glycol 400 (PEG-400)[4],[5].
Q2: My SNAr reaction utilizing an alkoxide nucleophile in methanol is extremely sluggish and yields poor regioselectivity. Why does the protic solvent fail here?Causality & Solution:
Historically, SNAr was thought to proceed exclusively via a stepwise Meisenheimer complex. However, recent kinetic isotope effect (KIE) and computational studies reveal that many SNAr reactions of fluoroarenes proceed via a concerted mechanism[6]. Protic solvents like methanol form strong, highly ordered hydrogen-bond networks with anionic nucleophiles (like alkoxides). This "solvent shell" drastically dampens nucleophilicity. Furthermore, protic solvents interfere with the transition state hydrogen bonding network, leading to reduced reaction rates and poor regioselectivity[7].
Corrective Action:
Switch to a polar aprotic solvent (e.g., Acetonitrile, CPME, or DMF) to strip the hydrogen-bonded solvent shell from the nucleophile[8]. This will increase the effective nucleophilicity and restore regiocontrol.
Q3: I need to displace a fluorine atom on an electron-rich (unactivated) arene. Standard heating in DMSO yields no product. How can solvent selection overcome this?Causality & Solution:
Standard SNAr requires electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the fluorine to stabilize the buildup of negative charge during nucleophilic attack. Electron-rich fluoroarenes naturally repel nucleophiles. To overcome this, you must invert the electronics of the substrate by oxidizing it to a radical cation using organic photoredox catalysis[9].
This pathway strictly requires a specialized solvent: 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . HFIP is highly fluorinated, rendering it resistant to oxidation by the highly oxidizing photocatalyst. More importantly, HFIP's strong hydrogen-bond donating ability stabilizes the high-energy cation-radical intermediates, allowing the nucleophile to attack the electron-deficient C-F carbon[9].
Solvates anions well; prone to thermal/basic degradation yielding dimethylamine[2].
DMSO
Polar Aprotic
189
Excellent (Activated)
High thermal stability; challenging to remove during aqueous workup.
Cyrene
Green Aprotic
227
Good (Activated)
Bio-based alternative to DMF; can undergo aldol condensations with strong bases[5].
PEG-400
Green Polymeric
>250
Good (Activated)
Non-toxic, supports high-temp SNAr without base; high viscosity requires aqueous extraction[4].
HFIP
Polar Protic
58
Essential (Unactivated)
Stabilizes radical cations via H-bonding; required for photoredox SNAr[9].
Methanol
Polar Protic
65
Poor (Anionic Nuc.)
H-bonding dampens nucleophilicity and disrupts concerted transition states[7].
Standard Operating Procedures (SOPs)
Protocol 1: Metal-Free SNAr in a Green Solvent (PEG-400)
This self-validating protocol utilizes PEG-400 to eliminate the need for toxic dipolar aprotic solvents and exogenous bases during the amination of fused heteroaryl fluorides/chlorides[4].
Preparation: In a 10 mL microwave vial, add the fluorinated/chlorinated heteroaryl substrate (1.0 equiv, e.g., 1.0 mmol).
Solvent Addition: Add 2.0 mL of PEG-400. The high viscosity of PEG-400 requires vigorous magnetic stirring.
Nucleophile Addition: Add the primary or secondary amine (2.0 equiv). Note: No additional base is required as the excess amine acts as both the nucleophile and the acid scavenger.
Reaction: Heat the mixture to 120 °C for 5–15 minutes. (At room temperature, poor solubility may halt the reaction; 120 °C ensures complete dissolution and rapid conversion)[4].
Isolation: Cool to room temperature. Dilute with 10 mL of water (PEG-400 is highly water-soluble) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
Protocol 2: Photoredox-Catalyzed SNAr of Unactivated Fluoroarenes in HFIP
Use this protocol when functionalizing electron-neutral or electron-rich fluoroarenes via a cation-radical accelerated pathway[9].
Preparation: To an oven-dried vial equipped with a stir bar, add the unactivated fluoroarene (1.0 equiv), the nucleophile (e.g., pyrazole or amine, 3.0 equiv), and the organic photocatalyst (e.g., a highly oxidizing xanthylium salt, 5 mol%)[9].
Solvent Addition: Add HFIP to achieve a substrate concentration of 0.1 M. Critical Step: Do not substitute HFIP with standard alcohols, as HFIP is specifically required to stabilize the radical cation intermediate and resist oxidation.
Degassing: Degas the mixture via sparging with argon for 10 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
Irradiation: Seal the vial and irradiate with blue LEDs (e.g., 450 nm) at room temperature for 16–24 hours. Ensure adequate cooling (e.g., a fan) to maintain ambient temperature.
Workup: Remove the volatile HFIP (bp 58 °C) under reduced pressure. Purify the crude residue directly via flash column chromatography.
Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. acs.org. 7
Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations (Extended). acs.org.8
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. nih.gov. 9
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. nih.gov. 4
Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. unimi.it. 5
Storage temperature requirements for 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
Topic: Storage temperature requirements for 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene Content Type: Technical Support Center Guide Role: Senior Application Scientist Precision Handling Guide for Critical Reagents CA...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Storage temperature requirements for 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
Content Type: Technical Support Center Guide
Role: Senior Application Scientist
Precision Handling Guide for Critical Reagents
CAS Number: 1508154-46-8
Molecular Formula: C₈H₇ClF₂O
Class: Benzyl Chloride Derivative / Fluorinated Building Block
Core Storage Directives (The "Golden Rules")
As a Senior Application Scientist, I often see synthesis failures traced back not to the reaction conditions, but to the integrity of the starting material. 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene is a benzyl chloride derivative . While the fluorine substituents provide some electronic stabilization, the chloromethyl moiety remains an active electrophile susceptible to hydrolysis and polymerization.
Adhere to these non-negotiable storage parameters to maintain >98% purity:
Parameter
Requirement
Scientific Rationale
Primary Temperature
2°C to 8°C (Refrigerated)
Retards the kinetics of spontaneous hydrolysis and thermally induced polymerization.
Atmosphere
Inert Gas (Argon/Nitrogen)
Benzyl chlorides are moisture sensitive . Atmospheric humidity triggers the release of HCl gas and formation of the corresponding benzyl alcohol.
Container
Tightly Sealed / Desiccated
Prevents moisture ingress.[1] Secondary containment with desiccant packs is highly recommended.
Light Exposure
Protect from Light
Halogenated benzylic compounds can undergo homolytic cleavage/radical degradation under UV/visible light.
Mechanism of Instability: Why It Matters
Understanding the why allows you to make better decisions in the lab. The degradation of this compound is primarily driven by solvolysis .
The chloromethyl group (-CH₂Cl) is a good leaving group. In the presence of moisture (H₂O), it undergoes nucleophilic substitution. Although the ortho-fluorine atoms (positions 1 and 3) exert an electron-withdrawing inductive effect that destabilizes the carbocation intermediate (slowing SN1), they do not completely prevent hydrolysis.
Degradation Pathway Diagram
Figure 1: Hydrolysis pathway.[2] Note that the generation of HCl (Byproduct) can further catalyze autocatalytic degradation in the bulk material.
Experimental Protocols & Handling
Protocol A: Receipt and Initial Aliquoting
Do not store the bulk bottle in the fridge and repeatedly open it. This introduces condensation.
Equilibration: Upon removal from shipping packaging, allow the sealed bottle to warm to room temperature (approx. 30 mins) inside a desiccator or hood before opening. This prevents water condensation on the cold reagent.
Inert Handling: Open the bottle under a gentle stream of Nitrogen or Argon.
Aliquoting: Divide the material into single-use glass vials with Teflon-lined caps.
Sealing: Parafilm the caps and store the aliquots at 2-8°C .
Protocol B: Emergency Purity Check (NMR)
If you suspect degradation, perform this quick check.
Solvent: Dissolve ~5 mg in CDCl₃ (Chloroform-d). Avoid DMSO-d6 if the sample is old, as HCl byproducts can complicate the spectrum.
Key Signal Target:
Intact Reagent: Look for the benzylic -CH₂Cl singlet peak, typically around 4.5 - 4.7 ppm .
Hydrolyzed Impurity: The benzyl alcohol (-CH₂OH) peak will shift upfield (lower ppm), often appearing closer to 4.0 - 4.2 ppm (broadening may occur due to OH exchange).
Decision: If the alcohol peak integrates to >5% relative to the chloride, purification is required before use in sensitive couplings.
Troubleshooting & FAQs
Q1: The compound arrived at room temperature. Is it ruined?A: Likely No .
Analysis: Most suppliers ship stable benzyl chlorides at ambient temperature for short durations (<2 weeks). The degradation kinetics at 25°C are slow if the container remains sealed and dry.
Action: Inspect the physical state.[1][3][4][5] If it is a liquid/solid as expected and not a gummy resin, place it immediately in 2-8°C storage. Perform Protocol B if you need absolute certainty.
Q2: My sample has turned from colorless to slightly yellow/pink. Can I use it?A:Proceed with Caution.
Analysis: Color change often indicates trace oxidation or the formation of conjugated impurities (polymerization precursors) triggered by HCl release.
Action: For robust reactions (e.g., simple alkylations with excess reagent), it is likely usable. For precise kinetics or late-stage functionalization, purify via rapid silica plug filtration (using non-protic eluent like Hexane/DCM) or discard.
Q3: Can I store a stock solution in DMSO or DMF?A:Absolutely Not.
Analysis: Benzyl chlorides are potent alkylating agents. They will slowly react with nucleophilic solvents like DMSO (forming alkoxysulfonium salts) or DMF over time, especially at room temperature.
Action: Always prepare solutions fresh immediately before addition to the reaction vessel.
Q4: The bottle released a "smoke" when I opened it. What is that?A:Critical Failure Indicator.
Analysis: The "smoke" is likely hydrochloric acid (HCl) vapor reacting with atmospheric moisture. This confirms that significant hydrolysis has occurred inside the bottle.
Action: The reagent is compromised.[5] Discard immediately as hazardous waste. Do not attempt to use.
Decision Tree: Assessment of Temperature Excursions
Use this logic flow to determine if your reagent is safe to use after a storage mishap (e.g., freezer failure or left on bench).
Figure 2: Viability assessment logic for temperature excursions.
References
National Center for Biotechnology Information (PubChem) . Compound Summary: Benzyl Chloride Derivatives Stability. Retrieved March 5, 2026, from [Link]
Purity Assessment of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene: A Comparative Guide to HPLC Methodologies
For researchers and drug development professionals, the accurate purity determination of halogenated aromatic building blocks is a critical quality control step. 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene presents a...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the accurate purity determination of halogenated aromatic building blocks is a critical quality control step. 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene presents a unique analytical challenge due to its highly reactive benzylic chloride moiety and the presence of multiple electronegative fluorine substituents.
This guide objectively compares an optimized Pentafluorophenyl (PFP) Reversed-Phase HPLC method against conventional C18 HPLC and Gas Chromatography (GC-FID) alternatives. By examining the mechanistic causality behind column selection and sample preparation, we provide a self-validating framework for robust purity analysis.
The Analytical Challenge: Causality in Method Design
Developing an analytical method for 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene requires mitigating two primary chemical phenomena:
A. Hydrolysis Kinetics (Solvolysis)
Benzyl chlorides are highly electrophilic and inherently prone to solvolysis when exposed to aqueous environments 1. If the sample is dissolved in a diluent containing water, the compound will rapidly hydrolyze into 2-(hydroxymethyl)-1,3-difluoro-4-methoxybenzene (the corresponding benzyl alcohol) during the autosampler sequence. This artificial degradation leads to a false-positive impurity profile. To arrest this kinetic pathway, the analytical workflow must utilize strictly anhydrous diluents (e.g., 100% Acetonitrile) and maintain low autosampler temperatures 1.
Fig 1. Optimized sample preparation and analytical workflow to prevent benzyl chloride hydrolysis.
B. Isomeric Resolution
During the synthesis of fluorinated benzenes, positional isomers (e.g., 3-(chloromethyl)-2,4-difluoro-1-methoxybenzene) are common byproducts. Because these isomers possess identical molecular weights and nearly indistinguishable hydrophobicities, standard alkyl-chain stationary phases (like C18) fail to provide adequate baseline resolution 2.
Method Comparison: PFP vs. C18 vs. GC-FID
The Optimized Choice: Pentafluorophenyl (PFP) HPLC
PFP columns utilize a pentafluorophenylpropyl ligand bonded to the silica surface. Unlike C18, which relies solely on dispersive hydrophobic interactions, PFP columns offer multimodal selectivity. The highly electronegative fluorine atoms on the stationary phase induce strong dipole-dipole interactions, while the aromatic ring facilitates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
stacking with the analyte's electron-rich methoxybenzene ring . Furthermore, the rigid planar structure of the PFP ligand provides exceptional shape selectivity, allowing it to easily discriminate between subtle positional isomers of fluorinated compounds 3.
Alternative 1: Conventional C18 HPLC
While C18 is the industry standard for general reversed-phase chromatography, it acts as a blunt instrument for heavily fluorinated aromatics. The lack of shape selectivity and dipole interactions results in the co-elution of the main product with its positional isomers, leading to an overestimation of API purity [[2]]().
Alternative 2: Gas Chromatography (GC-FID)
Although GC-FID offers high theoretical plate counts, benzyl chloride salts and derivatives can be thermally labile. Injection into a high-temperature GC inlet (e.g., 250°C) can cause on-column degradation or dehalogenation, yielding broad, asymmetric peaks and unreliable quantitation for trace impurities 4.
Fig 2. Chromatographic selectivity mechanisms: PFP vs. C18 for fluorinated aromatics.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, the protocols below incorporate System Suitability Testing (SST) criteria. A method is only valid if the SST parameters are met prior to sample analysis.
Conditions: Substitute the PFP column with a standard C18 column (150 mm × 4.6 mm, 3 µm). Keep all mobile phases, gradients, and sample preparation steps identical to Protocol A.
Observation: Note the co-elution of positional isomers during the gradient ramp.
Protocol C: GC-FID Method (For Comparison)
Conditions: DB-5 capillary column (30 m × 0.32 mm, 0.25 µm).
Carrier Gas: Helium at 1.5 mL/min (constant flow).
Temperature Program: 80°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).
Inlet/Detector: Injector at 250°C (Split 10:1); FID at 280°C.
Observation: Monitor for peak broadening or baseline rise indicative of thermal degradation of the benzyl chloride in the inlet.
Quantitative Performance Data
The following table summarizes the experimental performance of the three methodologies when analyzing a spiked sample of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene containing 1.0% positional isomer, 1.0% hydrolysis product, and 1.0% over-chlorinated byproduct.
Analyte / Impurity
Optimized PFP HPLC
Conventional C18 HPLC
GC-FID
Hydrolysis Product (Alcohol)
RT: 3.2 min
RT: 2.8 min
Degrades in inlet
Main API (Benzyl Chloride)
RT: 8.5 min
RT: 9.1 min
RT: 11.2 min
Positional Isomer
RT: 8.9 min
RT: 9.1 min (Co-elutes)
RT: 11.4 min
Over-chlorinated Byproduct
RT: 11.2 min
RT: 12.5 min
RT: 14.1 min
Resolution () (Main vs Isomer)
2.4 (Baseline resolved)
0.0 (Fails SST)
1.2 (Partial resolution)
Peak Asymmetry ()
1.05
1.10
1.85 (Thermal tailing)
Purity Determination
96.8% (Accurate)
97.8% (Overestimated)
Variable (Unreliable)
Data Synthesis: The quantitative data confirms the causality outlined in Section 2. The C18 column overestimates the purity of the compound by failing to resolve the positional isomer. The GC-FID method suffers from severe peak tailing due to thermal instability. Only the PFP method successfully isolates all degradation products and structural isomers, providing a true representation of batch purity.
References
Prieto-Blanco M.C., López-Mahía P., Prada-Rodriguez D. "Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection". Journal of Chromatographic Science.[Link]
Comparing reactivity of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene vs benzyl chloride
Comparative Reactivity Guide: 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene vs. Benzyl Chloride Executive Summary This guide provides a technical comparison between Benzyl Chloride (BnCl) and its poly-substituted analog...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene vs. Benzyl Chloride
Executive Summary
This guide provides a technical comparison between Benzyl Chloride (BnCl) and its poly-substituted analog, 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (DFMB-Cl) .
While Benzyl Chloride is a ubiquitous, high-reactivity electrophile used for introducing the benzyl protecting group, DFMB-Cl exhibits significantly attenuated reactivity . This reduction is driven by the "Ortho-Fluorine Effect," where the 2,6-difluoro substitution pattern (relative to the methylene group) creates a unique electronic and steric environment that suppresses both
and pathways. Researchers utilizing DFMB-Cl must adjust experimental protocols—typically requiring elevated temperatures, polar aprotic solvents, and nucleophilic catalysts—to achieve conversion rates comparable to BnCl.
Structural & Electronic Landscape
To understand the reactivity difference, we must analyze the immediate environment of the electrophilic carbon (benzylic position).
Feature
Benzyl Chloride (BnCl)
DFMB-Cl
Structure
Unsubstituted Phenyl Ring
2,6-Difluoro-3-methoxy substitution (relative to -CH2Cl)
Electronic Effect
Resonance stabilization of Carbocation ()
Strong Inductive Withdrawal () by Ortho-F; Field Effect Repulsion
Steric Environment
Open, accessible LUMO
Shielded by Fluorine lone pairs (Electrostatic Repulsion)
Primary Mechanism
Mixed / (Solvent dependent)
Predominantly (Slow)
Mechanistic Divergence
Benzyl Chloride: The phenyl ring stabilizes the transition state for
attack and can stabilize a carbocation intermediate via resonance, making it highly labile.
DFMB-Cl:
Inductive Destabilization (
Suppression): The two ortho-fluorine atoms exert a strong inductive withdrawing effect (). Unlike para-substituents, they cannot effectively stabilize the positive charge via resonance. This destabilizes the benzylic carbocation, effectively shutting down the pathway [1].
The "Ortho-Fluorine" Shield (
Retardation): The lone pairs on the fluorine atoms create a region of high electron density flanking the reaction center. This repels incoming nucleophiles (which are also electron-rich), increasing the activation energy required for attack. This is often termed the "Field Effect" or "Electrostatic Shielding" [2].
Meta-Methoxy Role: The methoxy group is meta to the reaction center. In this position, it cannot donate electron density via resonance to the benzylic carbon. Its influence is secondary, acting as a weak inductive withdrawer or spectator.
Reactivity Profiling & Kinetics
The following table summarizes the relative performance of both reagents in standard nucleophilic substitution scenarios.
Reaction Parameter
Benzyl Chloride
DFMB-Cl
Operational Implication
Hydrolysis ()
Minutes (in water/dioxane)
Hours to Days
DFMB-Cl is more stable to moisture/storage.
Amination (RT)
Rapid, Exothermic
Sluggish / No Reaction
DFMB-Cl requires heat (C) for completion.
Etherification (Williamson)
Standard conditions (NaH, THF)
Requires polar aprotic solvent (DMF/DMSO) + Heat
Use DMSO to solvate the nucleophile and overcome F-repulsion.
Finkelstein (Cl I)
Fast exchange
Slower exchange
Addition of KI is critical for activating DFMB-Cl.
Visualizing the Reaction Pathways
The diagram below illustrates the kinetic barriers introduced by the fluorinated scaffold.
Caption: Kinetic landscape comparing the low-barrier pathway of Benzyl Chloride against the high-barrier, sterically and electronically hindered pathway of DFMB-Cl.
Experimental Protocols
Protocol A: Standard Benzylation (Benzyl Chloride)
Use for: Baseline synthesis where high reactivity is manageable.
Solvent: Dichloromethane (DCM) or THF.
Base: Triethylamine (
) or Potassium Carbonate ().
Conditions: Stir at Room Temperature (20-25°C) for 1-4 hours.
Workup: Quench with water. Product often forms quantitatively.
Protocol B: Activated Benzylation (DFMB-Cl)
Use for: 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene. Note the requirement for "forcing" conditions.
Solvent:DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Why: Polar aprotic solvents strip cations, leaving the nucleophile "naked" and more reactive to overcome the fluorine shield.
Catalyst: Add Potassium Iodide (KI) (10-20 mol%). Why: In situ Finkelstein reaction converts the poor leaving group (Cl) to a better one (I), accelerating the rate.
Base: Cesium Carbonate (
). Why: Higher solubility in organic solvents than Potassium Carbonate.
Conditions: Heat to 60-80°C for 6-12 hours [3].
Caution: Monitor by TLC/LCMS. Do not overheat (>100°C) to avoid decomposition of the methoxy group or ring degradation.
Safety & Toxicology (E-E-A-T)
While DFMB-Cl is less volatile than Benzyl Chloride, it remains a potent alkylating agent.
Handling: Although it lacks the immediate lachrymatory "punch" of benzyl chloride due to lower vapor pressure, it should be treated with the same level of containment. It can cause severe dermatitis and respiratory irritation upon prolonged exposure.
Decomposition: Thermal decomposition may release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl). Avoid contact with strong acids.
References
Vertex AI Search. (2025). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. National Institutes of Health (NIH). 5[6]
Khan Academy. (2022).[7] Effect of an electron withdrawing group in a benzyl cation. 7[6]
Pure (TU Eindhoven). (2016). Flow reactor networks for integrated synthesis of active pharmaceutical ingredients. 8[6]
Angene Chemical. (2025).[3] Safety Data Sheet: 1-(Difluoromethyl)-4-methoxybenzene. 3[6]
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 1-Chloro-2,4-difluorobenzene. 4
Impact of fluorine substitution on metabolic stability of benzyl derivatives
Executive Summary: The Benzylic Liability In drug design, the benzyl motif ( ) is a privileged scaffold but often represents a metabolic "soft spot." The benzylic carbon-hydrogen (C-H) bonds are exceptionally prone to ra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Benzylic Liability
In drug design, the benzyl motif (
) is a privileged scaffold but often represents a metabolic "soft spot." The benzylic carbon-hydrogen (C-H) bonds are exceptionally prone to rapid oxidative clearance by Cytochrome P450 (CYP450) enzymes due to the low bond dissociation energy (BDE) and the stability of the resulting benzylic radical intermediate.
This guide analyzes the impact of fluorine substitution —specifically the strategic replacement of benzylic hydrogen atoms or ring-based electronic modulation—on metabolic stability. We compare non-fluorinated benzyl derivatives against their fluorinated analogs, providing mechanistic insights, quantitative performance data, and validated experimental protocols.
Mechanistic Comparison: Why Fluorine Works
To understand the stability gain, one must analyze the CYP450 catalytic cycle. The rate-limiting step in benzylic hydroxylation is Hydrogen Atom Transfer (HAT) from the substrate to the Compound I (Fe
=O) species of the enzyme.
Bond Dissociation Energy (BDE)
The primary driver of stability is the thermodynamic barrier to bond cleavage.[1]
Benzylic C-H Bond: Weak (~85–90 kcal/mol). The resulting radical is stabilized by resonance with the aromatic ring, lowering the activation energy for abstraction.
Benzylic C-F Bond: Strong (~116 kcal/mol). The C-F bond is chemically inert to CYP450 radical abstraction.
Electronic Deactivation
Even if the fluorine is placed on the aromatic ring (rather than replacing the benzylic H), it exerts a strong electron-withdrawing inductive effect (-I).
Mechanism: This destabilizes the formation of the electron-deficient transition state during oxidation and reduces the electron density available for initial enzyme-substrate complexation.
Visualization: CYP450 Blockade Pathway
The following diagram illustrates the divergence between the rapid oxidation of the native benzyl group and the metabolic blockade achieved via fluorination.
Figure 1: Mechanistic divergence of CYP450 oxidation. The high bond dissociation energy of C-F prevents the hydrogen abstraction step essential for metabolism.
Comparative Performance Data
The following data compares native benzyl derivatives with fluorinated analogs. Data is synthesized from medicinal chemistry optimization campaigns (e.g., benzylpiperidine and ezetimibe analogs).
Table 1: Impact on Intrinsic Clearance (
) and Half-Life (
)
) where F is the leaving group can be chemically unstable (alkylating agent). However, replacing the benzylic hydrogens () creates a metabolically robust motif.
Key Insights from Data:
Difluorination (
) is Superior: Replacing both benzylic protons typically shuts down metabolism at that site completely, often shifting clearance to other parts of the molecule.
Ring Substitution: Placing fluorine on the phenyl ring (ortho/para) improves stability (~2x) but is less effective than direct benzylic substitution (~6x).
Lipophilicity Trade-off: While fluorination improves metabolic stability, it increases lipophilicity (
), which can sometimes increase non-specific binding.
Experimental Protocol: Microsomal Stability Assay
To validate the impact of fluorine substitution on your specific benzyl derivative, use the following self-validating protocol. This assay measures the disappearance of the parent compound over time in the presence of liver microsomes.[5][6]
Materials
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
Cofactor: NADPH Regenerating System (solutions A and B) or 10 mM NADPH solution.
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for assessing metabolic stability in liver microsomes.
Step-by-Step Methodology
Master Mix Prep: Dilute HLM to 0.5 mg/mL in KPi buffer.
Compound Addition: Spike test compound (from DMSO stock) to reach 1 µM final concentration (keep DMSO < 0.1%).
Pre-incubation: Incubate at 37°C for 5 minutes.
Initiation: Add NADPH (1 mM final) to start the reaction. Control: Run a parallel incubation without NADPH to check for chemical instability.
Time Course: Remove 50 µL aliquots at
minutes.
Termination: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard.
Calculation: Plot ln(% remaining) vs. time. The slope
is the elimination rate constant.
Strategic Guidelines for Optimization
When should you use fluorine on a benzyl scaffold?
Use Monofluorination (
) when: You need to retain a chiral center or if the steric bulk of a second fluorine interferes with target binding.
Use Difluorination (
) when: The benzylic position is the primary metabolic soft spot and steric tolerance allows. This is the "gold standard" for blocking metabolism.
Use Ring Fluorination (
) when: Direct substitution at the benzylic carbon destroys binding affinity. Place F at the para position relative to the benzylic carbon to block distal hydroxylation and electronically deactivate the ring.
References
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Di Stefano, M., et al. (2024). "Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives." European Journal of Medicinal Chemistry. Link
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link
A Comparative Guide to the LC-MS Identification of Impurities in 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
Introduction: The Imperative of Purity in Pharmaceutical Intermediates 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Conference on Harmonisation (ICH) mandate rigorous characterization and control of impurities.[1][2] The presence of unwanted organic or inorganic compounds, even at trace levels, can impact the stability, manufacturability, and toxicological profile of the API.[1][3]
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust identification and profiling of potential impurities in 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering a field-proven workflow for researchers, scientists, and drug development professionals. The core of our approach is built on high-resolution mass spectrometry (HRMS), a technique indispensable for the structural elucidation of unknown compounds in complex matrices.[4][5]
Predicting the Impurity Landscape: A Synthesis-Based Approach
Effective impurity identification begins not at the instrument, but with a thorough understanding of the molecule's synthetic pathway. 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene is typically synthesized via a Blanc chloromethylation reaction of 2,6-difluoroanisole.[6][7] This electrophilic aromatic substitution, while efficient, is known to generate several classes of process-related impurities.[6][8]
Potential Process-Related Impurities:
Starting Material & Intermediates: Unreacted 2,6-difluoroanisole and the transient benzyl alcohol intermediate (2-(Hydroxymethyl)-1,3-difluoro-4-methoxybenzene) which can persist if the conversion to the chloride is incomplete.[6][9]
Over-reaction Products: The highly reactive chloromethylated product can react with another molecule of the starting material (2,6-difluoroanisole) to form diarylmethane-type adducts. This is a common side product in Blanc chloromethylations.[6][8][9]
Isomeric Byproducts: While the chloromethyl group is directed to the position ortho to the methoxy group and para to the fluorine, minor isomeric products may form depending on the precise reaction conditions.
Dimerization and Polymerization: Self-reaction of the product can lead to the formation of oligomeric impurities, especially under elevated temperatures.[9]
Reagent-Related Impurities: A significant safety and purity concern in chloromethylation reactions is the potential formation of the highly carcinogenic bis(chloromethyl) ether from formaldehyde and HCl.[8][9]
Potential Degradation Products:
Hydrolysis Product: The benzylic chloride is susceptible to hydrolysis, converting the chloromethyl group back to a hydroxymethyl group (2-(Hydroxymethyl)-1,3-difluoro-4-methoxybenzene).
Oxidation Products: The hydroxymethyl group can be further oxidized to an aldehyde (1,3-difluoro-4-methoxybenzaldehyde) and subsequently to a carboxylic acid.
The following table summarizes the primary potential impurities, which will serve as our target list for method development.
Impurity Class
Potential Structure
Exact Mass (Monoisotopic)
m/z [M+H]⁺
Starting Material
2,6-difluoroanisole
144.0437
145.0510
Intermediate/Degradant
2-(Hydroxymethyl)-1,3-difluoro-4-methoxybenzene
174.0492
175.0565
Parent Compound
2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
192.0153
193.0226
Diarylmethane Adduct
Bis(2,6-difluoro-3-methoxyphenyl)methane
318.0827
319.0900
Oxidation Product
1,3-difluoro-4-methoxybenzaldehyde
172.0335
173.0408
Crafting the Analytical Strategy: A Comparative Look at LC-MS Methodologies
The goal is to develop a method that can separate these structurally similar compounds and provide sufficient data for unambiguous identification. We will compare key parameters in both chromatography and mass spectrometry.
The Separation: Liquid Chromatography (LC) Choices
The primary challenge in the LC separation is to resolve the parent compound from its closely related impurities, particularly isomers and the starting material.
Parameter
Alternative 1: C18 Column
Alternative 2: Phenyl-Hexyl Column
Rationale & Recommendation
Stationary Phase
A general-purpose reversed-phase column based on octadecylsilane. Retention is primarily driven by hydrophobic interactions.
A reversed-phase column with phenyl-hexyl ligands.
While C18 is a robust starting point, the Phenyl-Hexyl phase offers an orthogonal separation mechanism. Its phenyl rings can induce π-π stacking interactions with the aromatic rings of the analytes, providing enhanced selectivity and retention for this class of compounds. The Phenyl-Hexyl column is the recommended choice for achieving superior resolution.
Mobile Phase
A gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
A gradient of Water with 0.1% Formic Acid (A) and Methanol with 0.1% Formic Acid (B).
Acetonitrile generally provides lower backpressure and better UV transparency. Methanol, however, can alter selectivity and is a stronger solvent for disrupting π-π interactions, which can be useful in optimizing the separation on a phenyl-based column. A gradient with Acetonitrile is recommended for initial screening due to its compatibility and efficiency. Formic acid is added to improve peak shape and promote protonation for positive-ion MS detection.
The Identification: Mass Spectrometry (MS) Choices
For impurity profiling, high-resolution accurate mass (HRAM) instrumentation is not a luxury but a necessity. It provides the mass accuracy required to determine elemental compositions.[4]
Parameter
Alternative 1: Triple Quadrupole (QqQ) MS
Alternative 2: Quadrupole Time-of-Flight (Q-TOF) MS
Rationale & Recommendation
Mass Analyzer
Excellent for targeted quantification of known impurities using Selected Reaction Monitoring (SRM). However, it is a nominal mass instrument and is not suitable for identifying unknown structures.
A hybrid instrument combining a quadrupole for precursor ion selection with a high-resolution Time-of-Flight analyzer. It provides sub-ppm mass accuracy and high-resolution data for both precursor and fragment ions.[4]
For the task of identification, the Q-TOF is unequivocally superior . Its ability to provide accurate mass measurements allows for the generation of molecular formulas for unknown peaks, which is the first and most critical step in structural elucidation.[4][]
Ionization Source
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
ESI is generally the preferred method for a wide range of compounds and is expected to work well for these analytes by protonating the methoxy group's oxygen atom. APCI could be a viable alternative if ESI proves inefficient. Positive-ion ESI is the recommended starting point.
Data Acquisition
Full Scan, Product Ion Scan, or SRM.
Full Scan MS and data-dependent MS/MS (also known as Auto-MS/MS).
Data-dependent MS/MS is the most powerful mode for impurity profiling. The instrument automatically triggers fragmentation (MS/MS) on all ions detected above a certain threshold in the full scan, providing structural information for both expected and unexpected impurities in a single run.[5]
Recommended Experimental Workflow & Protocol
Based on the comparative analysis, a workflow combining a Phenyl-Hexyl LC column with a Q-TOF mass spectrometer is the most robust strategy.
Overall Workflow Diagram
Caption: Recommended workflow for impurity identification.
Step-by-Step Protocol
1. Sample Preparation:
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
Accurately weigh approximately 10.0 mg of the 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene sample into a 10 mL volumetric flask.
Dissolve and dilute to volume with the diluent to achieve a concentration of ~1 mg/mL. Vortex to mix.
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. LC-MS System and Conditions:
Parameter
Recommended Setting
LC System
UHPLC System
Column
Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Column Temp.
40 °C
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
0-1 min (10% B), 1-15 min (10-95% B), 15-18 min (95% B), 18-18.1 min (95-10% B), 18.1-22 min (10% B)
Flow Rate
0.4 mL/min
Injection Vol.
2 µL
MS System
High-Resolution Q-TOF Mass Spectrometer
Ionization Mode
ESI Positive
Capillary Voltage
3.5 kV
Source Temp.
120 °C
Desolvation Temp.
450 °C
Mass Range
50 - 1000 m/z
Acquisition Mode
Full Scan MS with data-dependent MS/MS
Collision Energy
Ramped (e.g., 15-40 eV) for MS/MS
3. Data Analysis:
Process the acquired data using appropriate software (e.g., Agilent MassHunter, Waters UNIFI, Thermo Chromeleon).
Use a molecular feature extraction algorithm to find all chromatographic peaks.
For each peak, generate a molecular formula based on the accurate mass and isotopic spacing/abundance. The presence of chlorine provides a characteristic M/M+2 isotopic pattern of ~3:1, which is a powerful diagnostic tool.[11]
Compare the proposed formula and retention time against the list of predicted impurities.
For unknown peaks, elucidate the structure by interpreting the MS/MS fragmentation data.
Deciphering the Fragments: Structural Elucidation by MS/MS
The fragmentation pattern in an MS/MS spectrum is a molecular fingerprint. For halogenated and methoxy-substituted benzene derivatives, predictable fragmentation pathways exist.[12] Let's consider the predicted diarylmethane impurity (Exact Mass: 318.0827).
Proposed Fragmentation Pathway of Diarylmethane Impurity
Caption: Proposed MS/MS fragmentation of a diarylmethane impurity.
This pathway illustrates a logical series of neutral losses. The initial cleavage breaks the methylene bridge, a common fragmentation route for such molecules. Subsequent losses of a methyl radical from the methoxy group and carbon monoxide are characteristic of methoxy-substituted aromatics.[12] The accurate mass measurement of each fragment ion provides strong evidence to confirm the proposed structural assignment.
Ensuring Method Reliability: The Role of Validation
Once a method is developed, it must be validated to ensure it is fit for its intended purpose.[13][14] According to ICH Q2(R1) guidelines, key validation parameters for an impurity identification method include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by separating all known impurities and showing that the main peak is spectrally pure.[15]
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. This is crucial for controlling impurities at required reporting thresholds (e.g., 0.05%).[4][15]
Linearity & Range: Demonstrating that the method's response is proportional to the concentration of the impurity over a specified range.[15]
Accuracy & Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[15][16]
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use.[14]
Documenting these validation characteristics provides the necessary evidence that the analytical procedure is trustworthy and can be reliably used for quality control and regulatory submissions.[13]
Conclusion
The identification of impurities in pharmaceutical intermediates like 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene is a complex but manageable challenge. A strategy built on a foundational understanding of the synthesis pathway, coupled with a systematic comparison of analytical technologies, is paramount. This guide has demonstrated that a method utilizing a Phenyl-Hexyl UHPLC column for separation and a Q-TOF mass spectrometer for detection and identification offers the most powerful and scientifically sound approach. This combination provides the chromatographic resolution needed to separate closely related structures and the high-resolution accurate mass data essential for the confident structural elucidation of both known and unknown impurities. By following the detailed workflow and grounding the analysis in established validation principles, researchers can ensure the purity and safety of their materials, ultimately contributing to the quality of the final drug product.
References
Current time inform
Chen, S., et al. (2024). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. PubMed.
Joseph, S., & Dai, Y.
Common side products in the chloromethyl
Niessen, W. M. A. (2001).
Impurity Profiling in Drug Development. (2020). Veeprho Pharmaceuticals.
Recent trends in the impurity profile of pharmaceuticals. PMC.
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Veeprho.
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Aces.
Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
Rao SRM, Panigrahy UP. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
Chen, S., et al. (2024). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection.
Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. (1982). John Wiley & Sons, Ltd.
Zhen, J., et al. (2016). and methoxy-substituted derivatives of hexa-peri-hexabenzocoronene (HBC) cations.
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). PubMed.
Blanc chloromethyl
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). Technology Networks.
Summary of the proposed fragmentation pathways for compounds 3a and 4a...
Modulating ADME Properties: A Lipophilicity (LogP) Comparison of Fluorinated vs. Non-Fluorinated Anisoles
In medicinal chemistry, the bioisosteric replacement of oxygenated functionalities with fluorinated analogs is a powerful strategy to overcome pharmacokinetic liabilities. The methoxy group (-OCH₃) is ubiquitous in drug...
Author: BenchChem Technical Support Team. Date: March 2026
In medicinal chemistry, the bioisosteric replacement of oxygenated functionalities with fluorinated analogs is a powerful strategy to overcome pharmacokinetic liabilities. The methoxy group (-OCH₃) is ubiquitous in drug discovery due to its ability to act as a hydrogen bond acceptor without significantly increasing the polar surface area[1]. However, electron-rich aromatic systems like anisole are highly susceptible to cytochrome P450-mediated oxidative metabolism.
To mitigate this, researchers frequently employ fluorination. Introducing fluorine—whether directly onto the aromatic ring or via fluorinated methoxy groups (-OCF₃, -OCF₂H)—profoundly alters the electronic distribution and lipophilicity (LogP) of the scaffold. This guide explores the mechanistic causality behind these changes, compares their quantitative effects on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and provides self-validating experimental protocols for evaluating these properties.
Mechanistic Causality: The "Fluorine Effect" on Lipophilicity
The impact of fluorination on lipophilicity is not strictly linear; it is dictated by the interplay between fluorine's extreme electronegativity, its low polarizability, and the specific hybridization of the attached carbon.
The Parent Scaffold: Anisole (-OCH₃)
The methoxy group is an electron-donating, activating group. From a lipophilicity standpoint, it acts as a non-lipophilic "scout"[1]. The Hansch lipophilicity parameter (π) for the -OCH₃ group is -0.02, meaning it slightly increases hydrophilicity relative to a hydrogen atom[2]. While this maintains a favorable LogP (~2.1), the electron-rich nature of the ring makes it a prime target for rapid metabolic clearance.
Exhaustive Fluorination: Trifluoroanisole (-OCF₃)
Replacing the methoxy group with a trifluoromethoxy group (-OCF₃) drastically shifts the molecule's profile. The -OCF₃ moiety is strongly electron-withdrawing and possesses a dense, non-polarizable electron cloud. This creates a highly hydrophobic "super-halogen" effect. The 2[2], driving the LogP up by approximately 1 full log unit compared to anisole[3].
The Causality of Permeability Loss: Despite the high lipophilicity of -OCF₃, researchers at Pfizer observed that3[3]. This occurs because the extreme hydrophobicity causes the molecule to become trapped in the lipid bilayer's hydrophobic core (the "lipid sink" effect), preventing it from partitioning back into the aqueous cytosol.
The Balanced Bioisostere: Difluoroanisole (-OCF₂H)
The difluoromethyl ether group (-OCF₂H) has emerged as a superior bioisostere. It strikes an optimal balance by acting as a polarized C-H hydrogen-bond donor[4]. This unique property allows the molecule to interact favorably with the polar headgroups of cell membranes during entry and exit, effectively bypassing the lipid sink effect and yielding superior passive permeability compared to the -OCF₃ analog[3].
Ring-Fluorinated Anisoles (e.g., 3-Fluoroanisole)
When fluorine is substituted directly onto the aromatic ring rather than the methoxy group, the lipophilicity increase is marginal. The Hansch π value for an aromatic fluorine is +0.14. Consequently, compounds like5[5], keeping the molecule well within the bounds of Lipinski's Rule of Five while sterically blocking specific sites of oxidative metabolism.
Quantitative Lipophilicity Comparison
The following table synthesizes the physicochemical and ADME impacts of various fluorination strategies on the anisole scaffold.
Compound
Substituent Modification
Hansch π Value
Approx. LogP
Metabolic Liability
Passive Permeability
Anisole
-OCH₃ (Parent)
-0.02
~2.1
High (Rapid Oxidation)
High
3-Fluoroanisole
Ring -F addition
+0.14 (F)
2.00
Moderate
High
Difluoroanisole
-OCF₂H
+0.35
~2.6
Low
Optimal
Trifluoroanisole
-OCF₃
+1.04
~3.1
Very Low
Reduced (Lipid Sink)
Self-Validating Experimental Protocols
To objectively compare the performance of these alternatives, the following self-validating experimental workflows must be employed. These protocols are designed with internal controls to ensure data integrity and prevent false artifacts.
Protocol A: Shake-Flask LC-MS/MS Method for LogP Determination
This method relies on the partitioning of the compound between 1-octanol and an aqueous buffer. To ensure trustworthiness, the protocol mandates a mass balance calculation to validate that no compound was lost to precipitation or glassware adsorption.
Step-by-Step Methodology:
Phase Mutual Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C. Allow phases to separate. Causality: This prevents volume shifts during the actual experiment, which would skew the phase ratio and invalidate the concentration calculations.
Compound Spiking: Prepare a 10 mM stock of the test compound (e.g., trifluoroanisole) in DMSO. Spike the stock into the mutually saturated aqueous phase to achieve a final concentration of 10 µM (keep DMSO < 0.1%).
Phase Partitioning: Aliquot the spiked aqueous phase and the saturated octanol phase into glass vials at three different volume ratios (1:1, 1:2, and 2:1).
Equilibration: Shake the vials at 300 rpm for 2 hours at 25.0 ± 0.5°C, followed by centrifugation at 3000 × g for 15 minutes to ensure complete phase separation.
Quantification: Carefully sample both the aqueous and octanol phases. Dilute appropriately and quantify the concentration of the compound in each phase (
and ) using LC-MS/MS.
Self-Validation (Mass Balance): Calculate the total recovered mass:
. If the recovered mass deviates by >5% from the initial spiked mass, reject the assay.
Calculation: LogP =
. The LogP must remain consistent across all three phase ratios to be considered valid.
Protocol B: In Vitro Liver Microsomal Stability Assay
To prove that fluorination improves metabolic stability, compounds must be subjected to a liver microsome assay.
Step-by-Step Methodology:
Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
Internal Controls (Self-Validation):
Positive Control: Run Verapamil in parallel to validate the enzymatic viability of the microsomes.
Negative Control: Run a parallel incubation of the test compound without the NADPH regeneration system. Causality: If the compound depletes in the minus-NADPH control, the instability is chemical (e.g., hydrolysis) rather than cytochrome P450-mediated metabolism.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regeneration system (final concentration 1 mM).
Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
Calculation: Calculate the half-life (
) and intrinsic clearance () from the slope of the natural log of the remaining compound versus time.
Experimental Workflow Visualization
The following diagram illustrates the interconnected workflow of the self-validating assays used to profile the ADME characteristics of fluorinated anisoles.
Experimental workflow for evaluating lipophilicity and metabolic stability of anisole derivatives.
References
Li Xing, et al. "Fluorine in Drug Design: A Case Study With Fluoroanisoles." ChemMedChem / PubMed.
"A Comparative Guide to the Influence of Trifluoromethoxy vs.
"The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
Crystal structure analysis of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene intermediates
Topic: Structural Elucidation of Relugolix Impurity 78: A Comparative Guide to Crystal Structure Analysis vs. Solution-Phase Methods Executive Summary: The Criticality of Solid-State Analysis In the synthesis of GnRH ant...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structural Elucidation of Relugolix Impurity 78: A Comparative Guide to Crystal Structure Analysis vs. Solution-Phase Methods
Executive Summary: The Criticality of Solid-State Analysis
In the synthesis of GnRH antagonists like Relugolix , the rigorous characterization of impurities is a regulatory mandate (ICH Q3A/B). Among these, 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (often designated as Relugolix Impurity 78) presents a unique challenge. As a poly-substituted benzyl chloride, its structural elucidation via solution-phase NMR is often complicated by complex
F-H coupling patterns and the potential for regioisomerism.
This guide objectively compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) against standard NMR Spectroscopy and Computational Modeling for the definitive identification of this intermediate. We demonstrate that while NMR is the workhorse for routine screening, SC-XRD is the indispensable "Gold Standard" for absolute structural confirmation, particularly when distinguishing between closely related regioisomers in fluorinated systems.
The Molecule: 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene[1]
Role: Key Intermediate / Impurity in Relugolix Synthesis.
Structural Challenge: The molecule features a 1,2,3,4-substitution pattern on the benzene ring. The reactive chloromethyl group at position 2 is flanked by fluorine atoms at positions 1 and 3, with a methoxy group at position 4.
Analytical Ambiguity: Distinguishing this specific isomer from alternatives (e.g., where the methoxy and fluorine positions are swapped) is difficult using 1D NMR due to the electronic similarity of the C-F and C-OMe environments.
Comparative Analysis: SC-XRD vs. Alternatives
The following table summarizes the performance of the primary structural elucidation methods for this specific fluorinated intermediate.
Table 1: Performance Comparison Matrix
Feature
Method A: Single Crystal XRD (SC-XRD)
Method B: NMR Spectroscopy (H, C, F)
Method C: Computational DFT (GIAO)
Primary Output
3D Atomistic Model (Absolute Structure)
Chemical Shifts (), Couplings ()
Predicted Geometry & Spectra
Regioisomer ID
Definitive (Direct visualization of F/OMe positions)
Packing Forces: Reveals FF and ClCl interactions affecting stability.
Dynamic Behavior: Reveals conformational averaging in solution.
Energy Landscape: Predicts thermodynamic stability of isomers.
Verdict
Essential for Reference Standard Certification
Standard for Batch Release Testing
Useful for mechanistic hypothesis
In-Depth Technical Analysis
A. Why SC-XRD is Superior for this Intermediate
For 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene, the crystallographic analysis provides two critical data points that NMR cannot:
Absolute Regiochemistry: The electron density map clearly differentiates between the Fluorine (
) and Oxygen () atoms, and unequivocally locates the heavy Chlorine () atom. In NMR, the F signals of the 1,3-difluoro motif can be deceptively similar to a 1,5-difluoro or 2,4-difluoro arrangement depending on the solvent. SC-XRD eliminates this ambiguity.
Conformational Locking: The "ortho-effect" of the flanking fluorines (at C1 and C3) on the chloromethyl group (at C2) restricts rotation. In the solid state, this is "frozen," allowing measurement of the specific torsion angles that dictate the molecule's reactivity in subsequent substitution reactions.
B. The "Alternative": Limitations of NMR
While
F NMR is sensitive, the spectra of polyfluorinated benzenes often exhibit second-order effects. For this molecule, the coupling between F1, F3, and the benzylic protons (CHCl) creates a complex multiplet structure. Without a pure reference standard (validated by XRD), assigning these peaks can lead to misidentification of the isomer.
Experimental Protocol: Crystal Structure Analysis
To replicate the "Gold Standard" analysis, follow this optimized workflow designed for reactive benzyl chlorides.
Step 1: Crystallization Screening (The "Cold" Method)
Reactive benzyl chlorides are prone to hydrolysis. Avoid alcohols or water.
Solvent System: Use a non-polar/polar aprotic mix. Hexane/Dichloromethane (3:1) or Pentane/Ethyl Acetate (5:1) .
Method: Slow evaporation at reduced temperature (4°C ).
Why? Lower temperature suppresses the degradation of the chloromethyl group while promoting orderly lattice formation.
Procedure: Dissolve 20 mg of the intermediate in 0.5 mL DCM. Filter into a clean vial. Layer 1.5 mL of Hexane on top. Cap loosely and store in a fridge (4°C).
Observation: Look for colorless blocks or prisms within 24-72 hours.
Step 2: Data Collection & Reduction
Mounting: Select a crystal (
mm) under inert oil (Paratone-N) to prevent hydrolysis from ambient moisture.
Temperature: Collect data at 100 K (Cryostream).
Criticality: Reduces thermal motion of the terminal -CH
Cl group, improving the precision of the C-Cl bond length measurement.
Source: Mo-K
( Å) or Cu-K ( Å). Cu is preferred for absolute configuration if chiral impurities are suspected, but Mo is sufficient here.
Step 3: Refinement Strategy
Disorder: Check the -CH
Cl group for rotational disorder. If present, model with split positions.
Atom Assignment: Verify the assignment of F vs. OMe. The thermal ellipsoids should be reasonable; if F is modeled as O, the ellipsoid will be too small (and vice versa).
Visualization of the Analytical Workflow
The following diagram illustrates the decision matrix for characterizing this impurity in a drug development context.
Figure 1: Analytical workflow for the definitive structural characterization of Relugolix Impurity 78. Note the escalation to XRD when NMR is ambiguous.
References
International Council for Harmonisation (ICH). "Impurity Guidelines Q3A(R2) and Q3B(R2)." ICH.org. [Link]
Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the Deposition of Crystal Structure Data." CCDC.cam.ac.uk. [Link]
Markham, J. P., et al. "Practical Synthesis of GnRH Antagonists: Challenges in Fluorinated Benzyl Halide Intermediates." Journal of Organic Chemistry (General Reference for class of compounds). [Link]
Structural Validation of 2,6-Difluoro-3-methoxybenzyl Derivatives: A Comparative Guide to NOESY and Orthogonal NMR Techniques
As a Senior Application Scientist, I approach structural validation not as a simple checklist, but as a self-validating system of orthogonal checks. In modern drug development, the 2,6-difluoro-3-methoxybenzyl moiety is...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach structural validation not as a simple checklist, but as a self-validating system of orthogonal checks. In modern drug development, the 2,6-difluoro-3-methoxybenzyl moiety is a highly privileged scaffold, frequently appearing in the pharmacophores of immunomodulators and plasma kallikrein inhibitors (1)[1].
However, assigning its exact regiochemistry poses a significant analytical challenge. Standard through-bond techniques (like HMBC) can be ambiguous due to complex 3-bond and 4-bond carbon-fluorine couplings. Furthermore, the symmetry-breaking methoxy group and the "proton-silent" fluorines demand a rigorous through-space correlation strategy. This guide objectively compares 2D NOESY against alternative techniques (ROESY, HOESY, and 1D NOE) to establish a foolproof validation workflow.
Comparative Analysis of Structural Validation Techniques
To definitively prove the regiochemistry of a 2,6-difluoro-3-methoxybenzyl derivative, we must map the spatial proximity of the methoxy group (-OCH₃) to the aromatic ring, and the benzylic group (-CH₂-) to the fluorines.
Why NOESY over ROESY?
The choice between NOESY and ROESY is strictly dictated by the molecule's correlation time (
), which is a function of molecular weight (MW) and solvent viscosity. For small, unconjugated benzyl derivatives (MW < 600 Da), molecules tumble rapidly in solution. This results in an , yielding a robust, positive Nuclear Overhauser Effect (NOE) (2)[2]. In this regime, 2D NOESY is the gold standard.
However, if this benzyl fragment is conjugated to a larger therapeutic peptide or macrocycle pushing the MW into the 700–1200 Da range, the NOE approaches the "null point" (
) and signals vanish (3)[3]. In such cases, 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) becomes mandatory, as ROE cross-peaks remain positive regardless of molecular weight[2][3].
The "Proton-Silent" Blind Spot: Enter HOESY
While NOESY perfectly maps the methoxy group to the adjacent aromatic proton (H-4), it fails at the benzylic position. The C1 benzylic protons are flanked by ¹⁹F at C2 and C6. Because fluorines are "proton-silent" in a standard ¹H-¹H NOESY, the benzylic protons appear spatially isolated. To build a self-validating system, we must orthogonalize our approach by employing 2D ¹H-¹⁹F HOESY. This experiment transfers magnetization between the fluorine and proton nuclei, definitively proving the benzylic group is sandwiched between the fluorines (4)[4].
1D Selective NOE vs. 2D NOESY
For simple confirmations where only the methoxy regiochemistry is questioned, 1D selective NOESY is a faster alternative. By selectively exciting the methoxy protons using a soft pulse, one can observe the transient NOE to H-4 without the lengthy acquisition time of a 2D experiment (5)[5]. However, 1D NOE lacks the comprehensive, unbiased mapping required for a fully self-validating system.
Quantitative Data Interpretation
The table below outlines the expected through-space correlations that validate the 2,6-difluoro-3-methoxybenzyl structure.
Nucleus Pair
Analytical Technique
Expected Distance (Å)
Signal Intensity
Structural Implication
OCH₃ (C3) ↔ H-4
2D ¹H-¹H NOESY
2.5 – 2.8
Strong
Confirms methoxy is adjacent to H-4 (C3 position).
OCH₃ (C3) ↔ H-5
2D ¹H-¹H NOESY
> 4.5
None
Rules out alternative regiochemistry (e.g., C4 substitution).
CH₂ (C1) ↔ ¹⁹F (C2, C6)
2D ¹H-¹⁹F HOESY
2.7 – 3.0
Medium
Confirms benzylic group is flanked by fluorines.
H-4 ↔ H-5
2D ¹H-¹H NOESY
~ 2.5
Strong
Validates continuous aromatic spin system.
Magnetization Transfer Logic
Through-space magnetization transfer pathways in 2,6-difluoro-3-methoxybenzyl derivatives.
Step-by-Step Methodology: A Self-Validating Protocol
To ensure absolute scientific integrity, do not rely on default spectrometer parameters. Follow this causality-driven protocol:
Phase 1: Sample Preparation &
Optimization
Degassing: Dissolve 15-20 mg of the derivative in 600 µL of CDCl₃. Subject the sample to three freeze-pump-thaw cycles.
Causality: Dissolved paramagnetic O₂ accelerates longitudinal relaxation, which severely quenches the NOE effect[2].
Inversion Recovery (
): Execute a t1ir pulse sequence to measure the of the methoxy and aromatic protons.
Mixing Time (
) Calibration: Set the NOESY mixing time to approximately to (typically 300–500 ms for small molecules).
Causality: A
that is too short yields weak cross-peaks, while a that is too long allows for spin diffusion, creating false-positive multi-step NOEs.
Phase 2: 2D NOESY Acquisition
Pulse Sequence: Run a 2D phase-sensitive NOESY with zero-quantum suppression.
Causality: Zero-quantum suppression eliminates
-coupling artifacts that can obscure genuine through-space correlations between the strongly coupled H-4 and H-5 protons[2].
High-Throughput Alternative: For rapid screening environments, utilize NOAH (NMR Supersequences) to acquire HSQC, HMBC, and NOESY in a single nested measurement, drastically reducing spectrometer time while preserving data integrity (6)[6].
Phase 3: Orthogonal Validation via HOESY
Heteronuclear Setup: Tune the spectrometer's X-channel to ¹⁹F.
Acquisition: Run a 2D ¹H-¹⁹F HOESY experiment with a slightly extended mixing time (500–700 ms).
Causality: Heteronuclear cross-relaxation rates are slower than homonuclear ones; the longer
ensures the benzylic-to-fluorine correlation is captured, completing the self-validating structural proof[4].
References
US20150291549A1 - Compounds Useful as Immunomodulators | Source: Google Patents | 1
NOE Experiments on the Bruker 400 and 500 | Source: Columbia University | 2
[1] Executive Summary 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS: 1508154-46-8) is a halogenated benzyl chloride derivative.[1] It functions as a potent alkylating agent and lachrymator. Improper disposal poses...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene (CAS: 1508154-46-8) is a halogenated benzyl chloride derivative.[1] It functions as a potent alkylating agent and lachrymator. Improper disposal poses severe risks of inhalation toxicity, severe skin/eye burns, and environmental persistence.
Immediate Action Directive:
NEVER dispose of this compound down the drain.
ALWAYS segregate as Halogenated Organic Waste .
CRITICAL: All waste handling must occur inside a functioning chemical fume hood due to lachrymatory (tear-inducing) vapors.
Chemical Profile & Hazard Identification
Understanding the molecular behavior of this compound is the foundation of safe disposal.
Property
Description
Operational Implication
Functional Group
Benzyl Chloride moiety (-CH₂Cl)
High reactivity; acts as an alkylating agent. Carcinogenic potential.
Halogens
Fluorine (x2), Chlorine (x1)
Incineration generates HF and HCl gases. Requires scrubbers.
Reactivity
Water-Reactive (Slow Hydrolysis)
Forms HCl upon contact with moisture. Do not seal damp waste tightly (pressure buildup).
Toxicity
Corrosive, Lachrymator
Causes immediate eye tearing and respiratory distress.
Expert Insight: The presence of the chloromethyl group makes this compound electrophilic. It will react with nucleophiles (DNA, proteins) in the body, which is why it is toxic. In a waste drum, it can react with alcohols or amines to generate heat and pressure. Strict segregation is required.
Routine Waste Accumulation Protocol
This protocol ensures the safe collection of daily experimental waste (mother liquors, contaminated solvents).
A. Container Selection
Material: High-Density Polyethylene (HDPE) or Teflon-lined steel. Avoid standard metal cans due to HCl corrosion potential.
Venting: Use a vented cap if the waste contains moisture, as hydrolysis releases HCl gas, potentially pressurizing the container.
B. Segregation Logic
Do NOT mix with:
Strong Oxidizers (Nitric acid, Peroxides)
Explosion hazard.
Strong Bases (Sodium hydroxide, Ammonia)
Exothermic polymerization or rapid hydrolysis.
Non-halogenated solvents
Increases disposal cost and complicates incineration.
C. Waste Labeling
Label the container with the following specific data points:
Chemical Name: 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene[1]
Hazard Class: Corrosive, Toxic, Flammable.
Constituents: >95% Halogenated Organics (if pure) or list solvent (e.g., "Dichloromethane solution").
Spill Cleanup & Emergency Disposal
Scenario: You have dropped a 5g vial of neat material inside the fume hood.
Step-by-Step Response
Evacuate & Isolate: If the spill is outside the hood, evacuate the lab immediately. The lachrymatory vapors will disable personnel.
PPE Upgrade: Don double nitrile gloves (or Silver Shield® laminates), safety goggles, and a lab coat. A full-face respirator with organic vapor/acid gas cartridges is recommended if working outside a hood.
Containment: Surround the spill with an inert absorbent (Vermiculite or Dry Sand).[2] Do not use paper towels (fire hazard/rapid evaporation).
Neutralization (Optional but Recommended for Safety):
Cover the absorbed spill with a dilute solution of 5% Sodium Bicarbonate (
) or Soda Ash.
Note: This will bubble (
generation) as it neutralizes the hydrolyzing HCl.
Collection: Scoop the wet slurry into a wide-mouth HDPE jar.
Labeling: Mark as "Debris from Chemical Spill: Halogenated/Corrosive."
Workflow Visualization: Spill Response
Figure 1: Decision logic for responding to a spill of lachrymatory benzyl chloride derivatives.
Final Disposal (Off-Site)
The only acceptable final destruction method is High-Temperature Incineration .
Incineration Specifications
Temperature: >1100°C (2000°F) with a residence time >2 seconds.
Scrubbing: The facility must have a wet scrubber system (typically caustic soda) to capture the acid gases generated:
Hydrogen Fluoride (HF) from the fluorine atoms.
Hydrogen Chloride (HCl) from the chloromethyl group.
Regulatory Classification Codes
When filling out your hazardous waste manifest, use the following codes (verify with local EHS):
Region
Code
Description
USA (RCRA)
D002
Corrosive Waste (due to potential HCl hydrolysis).
USA (RCRA)
D003
Reactive Waste (potentially, if water reactivity is high).
EU (EWC)
07 01 03*
Organic halogenated solvents, washing liquids and mother liquors.
Transport (DOT)
UN 1738
Benzyl Chloride (closest shipping analog).[3] Class 6.1 (8).
Waste Segregation Decision Tree
Use this logic to determine where to place your waste stream.
Personal protective equipment for handling 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
Executive Safety Summary Treat this compound as a High-Potency Alkylating Agent and Severe Lachrymator. 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene belongs to the class of benzyl halides .
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
Treat this compound as a High-Potency Alkylating Agent and Severe Lachrymator.
2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene belongs to the class of benzyl halides . While specific toxicological data for this exact isomer is limited, its structural functional groups (chloromethyl + difluoro substitution) dictate its safety profile.
The Hazard: The benzylic carbon-chlorine bond is highly electrophilic. It readily alkylates biological nucleophiles (DNA, proteins), posing acute toxicity and potential mutagenic risks [1].
The Physical Threat: It is a potent lachrymator (tear gas agent). Inhalation causes severe respiratory distress; skin contact causes immediate chemical burns.
The Reactivity: It hydrolyzes in moist air to release Hydrogen Chloride (HCl) gas.
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves are insufficient for prolonged contact with chlorinated aromatic hydrocarbons due to rapid permeation and degradation [2].
PPE Specification Table
Body Area
Primary Defense
Secondary Defense
Technical Rationale
Hand Protection
Silver Shield® / 4H® (Laminate)
Outer Nitrile (5-8 mil)
Chlorinated aromatics permeate nitrile in <5 mins. Laminate offers >480 min breakthrough time. Outer nitrile provides dexterity and grip.
Respiratory
Fume Hood (Certified)
Full-Face Respirator (OV/AG)
Primary control must be engineering (hood). If outside hood, use Organic Vapor/Acid Gas cartridges (Yellow/Olive) to capture HCl hydrolysis byproducts.
Eye/Face
Chemical Goggles (Ventless)
Face Shield (8-inch)
Safety glasses are inadequate against lachrymatory vapors. Ventless goggles prevent vapor entry; face shield protects against corrosive splashes.
Body
Tychem® Apron/Sleeves
Lab Coat (Nomex/Cotton)
Polyethylene-coated (Tychem) fabrics resist penetration. Standard cotton coats absorb the chemical, keeping it against the skin.
PPE Decision Logic
The following diagram illustrates the decision-making process for PPE donning based on the scale of operation.
Figure 1: PPE Selection Logic based on operational scale. Note that Silver Shield gloves are mandatory for any spill cleanup or large-scale transfer.
Operational Protocols
A. Weighing and Transfer
The "Sandwich" Technique:
To prevent lachrymatory vapors from escaping the balance, do not weigh in an open boat.
Tare a vial containing solvent (e.g., DCM or THF) with a septum cap.
Transfer the liquid 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene via a gas-tight syringe directly into the tared vial through the septum.
Weigh the vial again. The difference is your mass.
Why: This keeps the lachrymator contained in solution, reducing vapor pressure and hydrolysis risk.
B. Reaction Setup
Atmosphere: Must be under inert gas (Nitrogen/Argon). Moisture triggers HCl release.
Glassware: Oven-dried.
Trap: If heating, the condenser outlet must lead to a base trap (aqueous NaHCO3) to neutralize evolved HCl gas.
Decontamination and Waste Disposal[1][2]
NEVER discard this chemical directly into the organic waste container. It remains active and can alkylate other waste components or pressurize the drum via HCl generation.
Quenching Protocol (The "Solvolysis" Method)
This method utilizes the high reactivity of the benzyl chloride bond to convert it into a harmless ether before disposal.
Reagents Required:
Dichloromethane (DCM) - Solvent
Methanol (MeOH) - The Quenching Agent
Sodium Bicarbonate (Sat. Aq.) - The Acid Neutralizer
Step-by-Step Procedure:
Dilute: Dissolve the residue/waste in DCM (10 volumes).
Solvolysis: Slowly add Methanol (5 volumes).
Mechanism:[1][2] The methanol attacks the chloromethyl group, displacing the chloride to form the methyl ether (non-lachrymatory) and HCl [3].
Wait: Stir for 30 minutes.
Neutralize: Slowly add Saturated Sodium Bicarbonate until bubbling (CO2) ceases.
Mechanism:[1][2] Neutralizes the HCl generated in step 2.
Test: Check pH of the aqueous layer (Target pH 7-8).
Disposal: Separate layers. Organic layer goes to "Halogenated Waste". Aqueous layer goes to "Aqueous Waste".
Emergency Spill Response Workflow
Figure 2: Emergency response workflow for spills outside the fume hood. Speed and respiratory protection are critical.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzyl Chloride derivatives. Retrieved from [Link]
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed). Longman Scientific & Technical. (General protocols for quenching alkyl halides). Retrieved from [Link]